molecular formula C7H14O B6266957 2,3-dimethylpent-2-en-1-ol CAS No. 89794-41-2

2,3-dimethylpent-2-en-1-ol

Cat. No.: B6266957
CAS No.: 89794-41-2
M. Wt: 114.2
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Description

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its structure features a pentenol backbone with a hydroxyl group (-OH) at position 1, methyl group substituents at carbons 2 and 3, and a double bond between carbons 2 and 3 . This compound is of significant interest in organic synthesis and industrial applications due to its reactive double bond and the steric effects introduced by the methyl groups . The presence of both a hydroxyl group and a carbon-carbon double bond makes it a versatile intermediate that can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . As a volatile organic compound, it falls into a class of molecules that are extensively studied for their properties in material science and as potential intermediates for fragrances and flavors . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements H226, H315, H319, and H335, indicating that it is flammable and causes skin and eye irritation and may cause respiratory irritation . Appropriate precautionary measures should be taken when handling. This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

CAS No.

89794-41-2

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

2,3-dimethylpent-2-en-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,3-Dimethylpent-2-en-1-ol

Executive Summary

2,3-Dimethylpent-2-en-1-ol (CAS 89794-41-2) is a specialized branched allylic alcohol utilized primarily as a high-value intermediate in the synthesis of complex fragrances (sandalwood and woody-floral types) and pharmaceutical building blocks. Its structure—characterized by a tetrasubstituted double bond and a primary hydroxyl group—offers unique reactivity patterns, particularly in stereoselective oxidations and rearrangement reactions. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications.[1]

Chemical Identity & Structural Analysis

The molecule features a sterically crowded tetrasubstituted alkene, which imparts stability against non-specific nucleophilic attacks while retaining high reactivity toward electrophilic oxidants. The presence of methyl groups at both the C2 and C3 positions creates a "molecular hinge," often exploited to induce conformational rigidity in downstream targets.

Property Data
IUPAC Name (E)-2,3-Dimethylpent-2-en-1-ol
CAS Number 89794-41-2
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
SMILES CC/C(=C(\C)/CO)/C
InChI Key PTJAIRRFUHECDC-VOTSOKGWSA-N
Stereochemistry Exists as (E) and (Z) isomers; (E)-isomer is typically thermodynamically favored.[2]

Physicochemical Properties

Note: Experimental values for this specific isomer are sparse in public literature; values below represent validated computational estimates and correlations with structural analogs (e.g., 2,3-dimethyl-2-pentene).

Parameter Value / Range Notes
Physical State Colorless LiquidViscous oil at low temps due to H-bonding.
Boiling Point 160–165 °C (est.)Significantly higher than alkene precursor (97°C) due to -OH.
Density 0.86 ± 0.02 g/cm³Typical for branched C7 allylic alcohols.
LogP (o/w) 1.8 – 2.1Moderate lipophilicity; suitable for membrane permeability.
Flash Point ~60–65 °CClass IIIA Combustible Liquid.
Solubility Immiscible in water; Soluble in EtOH, Et₂O, DCM.

Synthetic Methodologies

The synthesis of 2,3-dimethylpent-2-en-1-ol requires precise control over regiochemistry and stereochemistry. The most robust "Senior Scientist" protocol avoids the mixture issues of Grignard additions to ketones by utilizing a stepwise olefination-reduction strategy.

Method A: HWE Olefination & Hydride Reduction (Recommended)

This route ensures the correct carbon skeleton is assembled before the alcohol functionality is revealed, minimizing side reactions.

Step 1: Olefination (Formation of Ethyl 2,3-dimethylpent-2-enoate)

  • Reagents: 2-Butanone, Triethyl 2-phosphonopropionate, NaH (or NaOEt), THF.

  • Protocol:

    • Suspend NaH (1.1 eq) in anhydrous THF at 0°C under N₂.

    • Dropwise add Triethyl 2-phosphonopropionate (1.1 eq). Stir 30 min until clear (formation of phosphonate carbanion).

    • Add 2-Butanone (1.0 eq) slowly. Reflux for 12–18 hours.

    • Workup: Quench with sat. NH₄Cl, extract with Et₂O. Purify ester via fractional distillation.

    • Note: This yields the α,β-unsaturated ester. The (E)-isomer usually predominates due to steric bulk.

Step 2: Reduction to Alcohol

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), Anhydrous Et₂O.

  • Protocol:

    • Prepare a slurry of LiAlH₄ (0.6 eq, 2.4 hydrides/mol) in dry Et₂O at 0°C.

    • Dropwise add the ester from Step 1 (diluted in Et₂O) to maintain a gentle reflux.

    • Stir at RT for 2 hours.

    • Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular aluminum salts.

    • Purification: Distill the filtrate to obtain pure 2,3-dimethylpent-2-en-1-ol.

Method B: Vinylic Grignard (Alternative)
  • Concept: Reaction of (2,3-dimethylbut-2-en-1-yl)magnesium bromide is difficult to control. A better alternative is the reaction of 2-bromo-2-butene (converted to Grignard) with propanal , followed by dehydration/rearrangement, but this lacks the specificity of Method A.

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the synthetic flow and key downstream transformations.

G Butanone 2-Butanone (Starting Material) Ester Ethyl 2,3-dimethyl- pent-2-enoate Butanone->Ester HWE Olefination (NaH, THF) Phosphonate Triethyl 2-phosphonopropionate Phosphonate->Ester Target 2,3-Dimethylpent- 2-en-1-ol (TARGET) Ester->Target Reduction (LiAlH4, Et2O) Aldehyde 2,3-Dimethyl- pent-2-enal Target->Aldehyde Oxidation (MnO2 or DMP) Epoxide 2,3-Epoxy Alcohol Target->Epoxide Sharpless/Vanadyl Epoxidation Esters Fragrance Esters Target->Esters Acylation (AcCl/Pyridine)

Figure 1: Synthetic pathway from commodity chemicals to 2,3-dimethylpent-2-en-1-ol and subsequent functionalization.[3][4]

Reactivity & Transformations

As a primary allylic alcohol, the molecule exhibits dual reactivity:

  • Selective Oxidation:

    • Reagent: MnO₂ (activated) or Dess-Martin Periodinane.

    • Product: 2,3-Dimethylpent-2-enal.[5]

    • Application: The resulting aldehyde is a potent Michael acceptor and a key intermediate for "sandalwood" type odorants (e.g., by reacting with cyclopentanone derivatives).

  • Epoxidation (Stereocontrolled):

    • Reagent: VO(acac)₂ / t-BuOOH.

    • Mechanism: The hydroxyl group coordinates the Vanadium catalyst, directing the oxygen delivery to the syn face of the double bond.

    • Utility: Creates chiral building blocks for polyketide synthesis.

  • Allylic Rearrangement:

    • Under acidic conditions, the carbocation formed at C1 can migrate, but the stability of the tetrasubstituted double bond (Zaitsev product) generally suppresses migration unless forcing conditions are used.

Applications

  • Fragrance Industry:

    • Acts as a "modifier" in woody and floral accords.

    • Precursor to Javanol and Ebanol analogs (though these typically use slightly different alkyl chains, the 2,3-dimethylpentenyl moiety provides a similar "creamy" sandalwood profile).

  • Pharmaceuticals:

    • Used as a lipophilic linker in drug design.

    • Intermediate in the synthesis of terpenoid mimics and potential pheromone-based pest control agents (e.g., mimicking aggregation pheromones of Coleoptera species).

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[6][7]

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7]

  • Handling Protocols:

    • Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the aldehyde and acid.

    • Use spark-proof tools.

    • Spill Response: Absorb with vermiculite; do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815294, 2,3-Dimethylpent-2-en-1-ol. Retrieved from [Link]

  • Stenutz, R. Physical Properties of 2,3-Dimethylpent-2-ene (Precursor Data). Retrieved from [Link]

  • The Good Scents Company. Fragrance and Flavor Materials: 2,3-Dimethylpentan-2-ol (Analog Data). Retrieved from [Link]

Sources

Thermodynamic Stability Profile of 2,3-Dimethylpent-2-en-1-ol Isomers: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic stability profile of 2,3-dimethylpent-2-en-1-ol isomers, structured for researchers and drug development professionals.

Executive Summary

In the context of fragment-based drug discovery (FBDD) and terpene synthesis, 2,3-dimethylpent-2-en-1-ol serves as a critical trisubstituted allylic alcohol scaffold. Its geometric isomers—(


) and (

)—exhibit distinct thermodynamic profiles governed primarily by A(1,2) allylic strain and steric interference between the vicinal substituents.

This guide establishes that the (


)-isomer is the thermodynamically preferred congener , driven by the minimization of steric repulsion between the hydroxymethyl (-CH

OH) and ethyl (-Et) moieties. We provide the mechanistic rationale, experimental validation protocols, and computational frameworks necessary to isolate and utilize these isomers effectively.

Molecular Architecture & Isomerism

To determine stability, we must first rigorously define the stereochemical relationships based on Cahn-Ingold-Prelog (CIP) priorities.

Structural Definition

The molecule features a trisubstituted double bond at C2-C3.

  • C2 Substituents: Hydroxymethyl (-CH

    
    OH) [Priority 1] vs. Methyl (-CH
    
    
    
    ) [Priority 2].
  • C3 Substituents: Ethyl (-CH

    
    CH
    
    
    
    ) [Priority 1] vs. Methyl (-CH
    
    
    ) [Priority 2].
The Isomers
  • (

    
    )-2,3-dimethylpent-2-en-1-ol:  The high-priority groups (-CH
    
    
    
    OH and -Et) are on opposite sides (entgegen).
  • (

    
    )-2,3-dimethylpent-2-en-1-ol:  The high-priority groups (-CH
    
    
    
    OH and -Et) are on the same side (zusammen).

IsomerGeometry cluster_E Thermodynamically Stable (E)-Isomer cluster_Z Kinetically Accessed (Z)-Isomer E_struct High Priority Groups Anti (-CH2OH // -Et) Minimizes A(1,2) Strain Z_struct High Priority Groups Syn (-CH2OH // -Et) Severe Steric Clash E_struct->Z_struct Isomerization (Acid/Photo)

Figure 1: Geometric relationship between E and Z isomers highlighting the steric drivers.

Thermodynamic Drivers

The stability difference (


) between the (

) and (

) isomers is dictated by three primary mechanistic factors.
A(1,2) Steric Strain (Dominant Factor)

The most significant contribution to the heat of formation is the repulsion between substituents at the C2 and C3 positions (vicinal interactions).

  • In the (

    
    )-isomer:  The two largest groups, -CH
    
    
    
    OH
    and -Ethyl , are cis to each other. The van der Waals radii of these groups overlap significantly, creating a high-energy destabilizing interaction.
  • In the (

    
    )-isomer:  The -CH
    
    
    
    OH
    group is cis to the smaller -Methyl group (on C3), while the -Ethyl group is cis to the -Methyl group (on C2).
  • Conclusion: Since Methyl < Ethyl < Hydroxymethyl in terms of effective steric bulk, the (

    
    )-isomer minimizes the total steric clash.
    
A(1,3) Allylic Strain

While A(1,2) strain dictates the global minimum, A(1,3) strain affects the rotational conformation of the ethyl and hydroxymethyl groups.

  • The ethyl group (at C3) will rotate to place its methyl terminal away from the C2 substituents.

  • In the (

    
    )-isomer, this rotation is restricted because the bulky -CH
    
    
    
    OH group occupies the adjacent space, locking the ethyl group into a higher-energy conformation to avoid "gearing" clashes.
Intramolecular Hydrogen Bonding

In some allylic alcohols, a (


)-configuration can be stabilized if the hydroxyl proton can hydrogen bond with a heteroatom or 

-system on the opposing side.
  • Analysis: In 2,3-dimethylpent-2-en-1-ol, the opposing group on C3 is an alkyl chain (Ethyl). Alkyl groups are poor hydrogen bond acceptors.

  • Result: There is no significant H-bond stabilization for the (

    
    )-isomer. The steric penalty remains unmitigated.
    
Summary of Forces
Interaction Type(

)-Isomer
(

)-Isomer
Impact on Stability
Vicinal Sterics (C2-C3) -CH

OH vs -CH

-CH

OH vs -Ethyl
Favors (

)
Electronic (Hyperconjugation) SimilarSimilarNeutral
Dipole Alignment Opposing dipoles (Partial cancellation)Additive dipolesFavors (

)

Experimental Validation Protocols

To confirm the thermodynamic preference in a specific solvent system or formulation, the following self-validating workflows should be employed.

Chemical Equilibration Assay

This protocol forces the mixture to its thermodynamic minimum, allowing you to measure


.
  • Preparation: Dissolve 50 mg of pure (

    
    )-isomer (or mixture) in 0.7 mL CDCl
    
    
    
    (NMR tube).
  • Catalyst: Add 1-2 crystals of Iodine (I

    
    ) or a catalytic amount of Thiophenol (PhSH) with AIBN (radical initiation).
    
  • Conditioning: Irradiate with visible light (for I

    
    ) or heat to 50°C (for thiyl radical) for 4-12 hours.
    
  • Analysis: Monitor by

    
    H NMR.
    
    • Marker Signal: Focus on the C2-CH

      
      OH methylene protons.
      
    • (

      
      )-shift:  Typically 
      
      
      
      4.0 - 4.2 ppm.
    • (

      
      )-shift:  Typically shifted downfield due to deshielding from the cis-ethyl group.
      
  • Calculation:

    
    . Expect ratios > 90:10 favoring (
    
    
    
    ).
NOE Difference Spectroscopy (Structural Proof)

To definitively assign the isomer before stability testing:

  • Irradiate the C2-CH

    
    OH  signal.
    
  • Observe:

    • Strong enhancement of C3-Ethyl signals

      
      (
      
      
      
      )-Isomer
      .
    • Strong enhancement of C3-Methyl signals

      
      (
      
      
      
      )-Isomer
      .

ExperimentalWorkflow Start Start: Isomer Mixture Equilibration Radical Equilibration (PhSH/AIBN or I2/hv) Start->Equilibration NMR 1H NMR Analysis (Integration of -CH2OH) Equilibration->NMR Decision Calculate K_eq NMR->Decision ResultE Dominant Product: (E) Thermodynamic Decision->ResultE Ratio > 1 ResultZ Dominant Product: (Z) (Rare/Kinetic Trap) Decision->ResultZ Ratio < 1

Figure 2: Workflow for determining thermodynamic stability via chemical equilibration.

Implications for Drug Development

In drug design, the choice of isomer affects potency and metabolic stability.

  • Stereospecific Synthesis: If the (

    
    )-isomer is the bioactive pharmacophore, it must be synthesized under kinetic control  (e.g., Still-Gennari modification of HWE, or specific metal-catalyzed cross-coupling) and stored away from acidic conditions or radical initiators to prevent isomerization to the stable (
    
    
    
    )-form.
  • Metabolic Vulnerability: The (

    
    )-isomer, being less sterically crowded, may be more accessible to cytochrome P450 enzymes for allylic oxidation compared to the compact (
    
    
    
    )-isomer.
Recommended Synthesis Routes
  • For (

    
    )-Isomer (Thermodynamic): 
    
    • Horner-Wadsworth-Emmons (HWE) reaction using standard phosphonates.

    • Acid-catalyzed dehydration of the corresponding tertiary alcohol (follows Zaitsev/Thermodynamic control).

  • For (

    
    )-Isomer (Kinetic): 
    
    • Lindlar reduction of the corresponding alkyne (2,3-dimethylpent-2-yn-1-ol is not accessible directly, requires stepwise construction).

    • Still-Gennari olefination using bis(trifluoroethyl) phosphonates.

References

  • Hoveyda, A. H., et al. (2017).[1][2] Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis. Journal of the American Chemical Society. Link

  • PubChem. (2025).[3][4] Compound Summary: (E)-2,3-dimethylpent-2-en-1-ol.[3] National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Alkene Stability and A(1,2)/A(1,3) Strain).
  • Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews. Link

Sources

Comprehensive Thermophysical and Structural Profiling of 2,3-Dimethylpent-2-en-1-ol: Boiling Point, Density, and Methodological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, the precise characterization of intermediate building blocks is non-negotiable. 2,3-Dimethylpent-2-en-1-ol (CAS No. 89794-41-2) is a branched, unsaturated primary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. Featuring a pentenol backbone with a highly reactive tetrasubstituted double bond, this volatile organic compound serves as a critical intermediate in material science, fragrance chemistry, and complex drug development[1].

This technical whitepaper provides an in-depth analysis of the thermophysical properties of 2,3-dimethylpent-2-en-1-ol—specifically focusing on its boiling point and density. By moving beyond basic data reporting, we explore the structural causality behind these metrics and outline field-proven, self-validating experimental protocols for their precise determination.

Molecular Architecture and Thermophysical Causality

Understanding the macroscopic thermophysical properties of 2,3-dimethylpent-2-en-1-ol requires a microscopic analysis of its molecular architecture.

  • Boiling Point Causality: The boiling point of an organic molecule is dictated by intermolecular forces and molecular symmetry. In 2,3-dimethylpent-2-en-1-ol, the primary hydroxyl (-OH) group at position 1 acts as a strong hydrogen bond donor and acceptor, significantly elevating the boiling point compared to non-polar alkenes of similar mass[1]. However, the steric bulk introduced by the methyl substituents at carbons 2 and 3, combined with the rigid planar geometry of the tetrasubstituted C=C double bond, prevents optimal crystalline packing. This steric hindrance disrupts the hydrogen-bonding network slightly, resulting in a boiling point that is lower than that of linear aliphatic alcohols (e.g., heptan-1-ol).

  • Density Causality: Density is a function of molecular mass and the efficiency of spatial packing (molar volume). The branched nature of the pentenol backbone and the restricted conformational freedom around the double bond create a relatively bulky, inflexible core[1]. This prevents tight molecular packing in the liquid phase, yielding a density characteristic of branched allylic alcohols, typically in the range of 0.86 to 0.88 g/cm³ at standard ambient temperature.

Quantitative Data Summary

The following table synthesizes the known and structurally predicted physicochemical data for 2,3-dimethylpent-2-en-1-ol, serving as a baseline for analytical comparison.

PropertyValueCausality / Analytical Note
CAS Number 89794-41-2Standard chemical identifier[1].
Molecular Formula C₇H₁₄OConfirmed via EI-MS molecular ion ([M]⁺) at m/z 114[2].
Molecular Weight 114.19 g/mol Drives baseline London dispersion forces[1].
Boiling Point ~165 °C – 175 °C (Predicted)Elevated by O-H hydrogen bonding; depressed by C2/C3 methyl steric bulk.
Density (at 20 °C) ~0.86 – 0.88 g/cm³ (Predicted)Governed by the restricted packing of the tetrasubstituted alkene core.
Hazard Classification H226, H315, H319, H335Flammable liquid; causes skin, eye, and respiratory irritation[3].

Self-Validating Experimental Methodologies

For rigorous drug development, relying on computational predictions is insufficient. As a Senior Application Scientist, I mandate the use of self-validating experimental workflows. The following protocols are designed to eliminate systemic errors during the thermophysical characterization of 2,3-dimethylpent-2-en-1-ol.

High-Precision Boiling Point Determination

Due to the reactive nature of the tetrasubstituted double bond, prolonged thermal exposure can induce isomerization or degradation. Therefore, Differential Scanning Calorimetry (DSC) coupled with micro-ebulliometry is the preferred method.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Calibrate the DSC using high-purity indium and zinc standards to establish an exact temperature-heat flow baseline. Run a secondary validation using pure heptan-1-ol to confirm the thermal resistance parameters for primary alcohols.

  • Sample Preparation: Isolate 2,3-dimethylpent-2-en-1-ol. Ensure purity via HPLC using a Chiral Stationary Phase (CSP) or GC with a polar polyethylene glycol phase (e.g., DB-Wax), as polar columns resolve alcohols exceptionally well based on hydrogen bonding interactions[1].

  • Hermetic Sealing: Encapsulate 2–5 mg of the purified sample in a hermetically sealed aluminum pan with a laser-drilled 50 µm pinhole. This pinhole maintains a constant pressure equivalent to atmospheric pressure while preventing premature sample evaporation.

  • Thermal Ramping: Subject the sample to a controlled temperature ramp of 5 °C/min from 25 °C to 200 °C under a dry nitrogen purge (50 mL/min).

  • Data Extrapolation: The boiling point is identified not at the peak maximum, but at the extrapolated onset temperature of the endothermic vaporization peak, ensuring thermodynamic accuracy independent of sample mass.

Absolute Density Measurement via Oscillating U-Tube

Traditional pycnometry is prone to evaporation and buoyancy errors, particularly for volatile, flammable compounds[3]. An oscillating U-tube densitometer provides 5-digit precision.

Step-by-Step Protocol:

  • Two-Point Cell Calibration (Self-Validation): Flush the borosilicate glass U-tube with ultra-pure degassed water and measure its oscillation frequency at exactly 20.00 °C. Drain, dry with absolute ethanol and dry air, and measure the frequency of the empty tube (air). This establishes the exact cell constant (

    
    ) at the measurement temperature.
    
  • Sample Injection: Inject 1.5 mL of 2,3-dimethylpent-2-en-1-ol into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.

  • Thermal Equilibration: Utilize the instrument's built-in Peltier elements to stabilize the sample temperature at 20.00 °C ± 0.01 °C.

  • Frequency Measurement: The instrument excites the U-tube into undamped harmonic oscillation. The density (

    
    ) is calculated directly from the period of oscillation (
    
    
    
    ) using the self-validated equation:
    
    
    (where A and B are instrument-specific constants derived from the water/air calibration).

Workflow cluster_BP Boiling Point Determination cluster_Density Density Determination Sample 2,3-Dimethylpent-2-en-1-ol Sample Preparation Purity Purity Verification (HPLC / GC-MS) Sample->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC Ebulliometer Micro-Ebulliometry Purity->Ebulliometer Oscillating Oscillating U-Tube Densitometer Purity->Oscillating BP_Data Vapor Pressure Curve & Extrapolation DSC->BP_Data Ebulliometer->BP_Data Validation Data Synthesis & Cross-Validation BP_Data->Validation TempControl Peltier Temperature Control (20°C) Oscillating->TempControl Density_Data Molar Volume & Density Calculation TempControl->Density_Data Density_Data->Validation

Workflow for high-precision thermophysical validation of 2,3-dimethylpent-2-en-1-ol.

Analytical Characterization & Synthetic Applications

Beyond thermophysical data, the utility of 2,3-dimethylpent-2-en-1-ol in drug development relies on its spectroscopic signature and chemical reactivity.

Spectroscopic Profiling: Infrared (IR) spectroscopy reveals a strong, broad absorption band between 3200–3500 cm⁻¹, characteristic of the O-H stretching vibration broadened by hydrogen bonding[2]. A medium intensity absorption at 1670–1680 cm⁻¹ confirms the presence of the tetrasubstituted C=C double bond[2]. In mass spectrometry, an alpha-cleavage of the C1-C2 bond results in the loss of a ·CH₂OH radical, yielding a distinct fragment at m/z 83[3].

Reactivity Pathways: As an allylic alcohol, the hydroxyl group's position adjacent to a tetrasubstituted double bond heavily influences its reactivity in nucleophilic substitutions and oxidations[3]. Computational studies employing Density Functional Theory (DFT) have successfully modeled the cooperative hydrogen-bonding arrays that facilitate the rate-limiting C-O oxidative addition steps in palladium-catalyzed amination reactions of such allylic alcohols[2].

Reactivity Core 2,3-Dimethylpent-2-en-1-ol Oxidation Oxidation (MnO2 / Swern) Core->Oxidation Substitution Allylic Substitution (PBr3 / SOCl2) Core->Substitution Epoxidation Epoxidation (mCPBA) Core->Epoxidation Aldehyde 2,3-Dimethylpent-2-enal (Fragrance Intermediate) Oxidation->Aldehyde Halide Allylic Halide (Cross-Coupling Precursor) Substitution->Halide Epoxide Epoxy Alcohol (Chiral Building Block) Epoxidation->Epoxide

Key synthetic transformations of the allylic alcohol 2,3-dimethylpent-2-en-1-ol.

Conclusion

The accurate determination of the boiling point and density of 2,3-dimethylpent-2-en-1-ol is fundamentally tied to its unique molecular structure—balancing the cohesive forces of hydrogen bonding against the disruptive steric bulk of its tetrasubstituted alkene core. By employing rigorous, self-validating methodologies such as DSC and oscillating U-tube densitometry, researchers can secure the high-fidelity thermophysical data required to safely and effectively scale up this versatile intermediate for advanced pharmaceutical and material science applications.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2,3-dimethylpent-2-en-1-ol .

Executive Summary

2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2) is a branched C7 allylic alcohol.[1] Its structure features a hydrophobic pentenyl backbone substituted with methyl groups, terminating in a primary hydroxyl moiety. This amphiphilic architecture dictates a specific solubility profile: it exhibits high affinity for medium-polarity organic solvents (alcohols, esters, chlorinated hydrocarbons) while maintaining limited aqueous solubility.

For researchers in synthesis and formulation, this molecule presents a dual challenge: maintaining solubility in non-polar reaction media while managing the steric hindrance and oxidative sensitivity of the allylic system.

Physicochemical Basis of Solubility

To predict solvent compatibility without empirical data for every solvent, we analyze the molecular descriptors that drive interaction.

Structural Analysis[2]
  • Hydrophobic Domain: The 2,3-dimethylpent-2-ene skeleton provides significant dispersion forces (

    
    ), making the molecule compatible with aliphatic and aromatic hydrocarbons.
    
  • Hydrophilic Domain: The primary hydroxyl group (-CH2OH) acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in protic solvents and polar aprotic solvents (DMSO, DMF).

  • Steric Influence: The methyl groups at C2 and C3 create steric bulk near the alkene, but the primary alcohol at C1 remains relatively accessible for solvation.

Key Molecular Descriptors
PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular Weight 114.19 g/mol Low MW favors rapid dissolution kinetics.
LogP (Octanol/Water) ~1.8Lipophilic. Preferentially partitions into organic phases.
H-Bond Donors 1Soluble in H-bond accepting solvents (e.g., Acetone, THF).
H-Bond Acceptors 1Soluble in H-bond donating solvents (e.g., Alcohols).
Boiling Point ~160–170 °CHigh boiling point requires high-boiling solvents for reflux.

Solvent Compatibility Guide

The following classifications are derived from Hansen Solubility Parameters (HSP) principles for C7 allylic alcohols.

Recommended Solvents (High Solubility >100 mg/mL)

These solvents are ideal for stock solution preparation and synthetic reactions.

  • Polar Protic: Ethanol, Methanol, Isopropanol.

    • Mechanism: Strong H-bonding network matches the hydroxyl functionality.

  • Polar Aprotic: DMSO, DMF, Acetonitrile.

    • Mechanism: Dipole-dipole interactions stabilize the polar head; organic backbone interacts with the alkyl regions of the solvent.

  • Moderately Polar: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

    • Mechanism: Excellent balance of dispersion and polar forces. DCM is particularly effective for extraction.

Moderate/Variable Solubility (10–100 mg/mL)
  • Non-Polar Aliphatics: Hexane, Heptane, Cyclohexane.

    • Note: While the hydrophobic tail interacts well, the polar -OH group may cause phase separation at high concentrations or low temperatures.

  • Ethers: Diethyl ether (Good solubility, but volatility may be an issue).

Poor Solubility (<10 mg/mL)
  • Water: The hydrophobic carbon chain (C7) dominates the polar -OH group, resulting in low aqueous solubility.

    • Formulation Tip: Requires co-solvents (e.g., PEG-400, Ethanol) or surfactants for aqueous formulation.

Solvent Selection Logic (DOT Visualization)

SolventSelection Start Start: Select Solvent for 2,3-dimethylpent-2-en-1-ol Goal Define Application Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Analysis Analytical (HPLC/GC) Goal->Analysis Formulation Bio-Assay/Formulation Goal->Formulation ReactionType Reaction Conditions? Synthesis->ReactionType Detect Detection Method Analysis->Detect Aqueous Aqueous Required? Formulation->Aqueous Inert Non-Polar/Inert (Grignard/Lithiation) ReactionType->Inert Anhydrous PolarRxn Polar/Nucleophilic ReactionType->PolarRxn Standard Rec_THF Recommended: THF, Diethyl Ether Inert->Rec_THF Rec_DCM Recommended: DCM, DMF PolarRxn->Rec_DCM Rec_MeCN Recommended: Acetonitrile (HPLC) Detect->Rec_MeCN Reverse Phase Rec_Hex Recommended: Hexane/DCM (GC) Detect->Rec_Hex Normal Phase Rec_DMSO Stock: DMSO (1000x) Dilute into Media Aqueous->Rec_DMSO Cell Culture Rec_CoSolv Co-solvent: Ethanol/PEG-400 Aqueous->Rec_CoSolv Animal Dosing

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Since specific solubility values can vary by isomer purity and temperature, researchers should validate solubility empirically using the following self-validating protocol.

Protocol: Saturation Shake-Flask Method (HPLC Quantitation)

Objective: Determine the thermodynamic solubility of 2,3-dimethylpent-2-en-1-ol in a target solvent.

Reagents:

  • Test Compound: 2,3-dimethylpent-2-en-1-ol (>95% purity).[2]

  • Solvent: HPLC grade.

  • Internal Standard: 1-Octanol (structurally similar, distinct retention time).

Workflow:

  • Preparation: Add excess test compound (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check: Ensure undissolved solid/liquid droplets remain visible. If clear, add more compound.

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantitation:

    • Dilute the supernatant 1:100 with Acetonitrile.

    • Inject into HPLC (C18 Column, Water/MeCN gradient).

    • Calculate concentration against a calibration curve.

Protocol: Visual Kinetic Solubility (High Throughput)

Objective: Rapidly estimate solubility range for formulation screening.

  • Dispense 1 mg of compound into a clear well/vial.

  • Add solvent in aliquots (10 µL, then 40 µL, then 50 µL, etc.).

  • Vortex after each addition.

  • Endpoint: Solution becomes clear.

  • Calculation:

    
    .
    

Applications & Handling

Synthesis Implications
  • Oxidation Sensitivity: As an allylic alcohol, the C1 position is prone to oxidation to the aldehyde (2,3-dimethylpent-2-enal). Avoid solvents containing peroxides (e.g., uninhibited ethers) or prolonged exposure to air in solution.

  • Acid Sensitivity: In strong acidic media, the allylic alcohol may undergo dehydration to formed conjugated dienes or rearrangement (allylic shift). Use buffered aqueous layers during workup.

Storage of Stock Solutions
  • Preferred Solvent: Anhydrous Ethanol or DMSO.

  • Conditions: Store at -20°C under Argon/Nitrogen.

  • Stability: Stable for >6 months in DMSO if kept dry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12815294, 2,3-Dimethylpent-2-en-1-ol. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

Sources

Advanced FTIR Characterization of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethylpent-2-en-1-ol (C₇H₁₄O) represents a distinct class of allylic alcohols often utilized as intermediates in the synthesis of complex terpenes and pharmaceutical scaffolds.[1] Its structural core—a tetrasubstituted alkene —presents specific challenges in vibrational spectroscopy. Unlike terminal or disubstituted alkenes, the high symmetry and lack of vinylic protons in this molecule render standard diagnostic bands (such as the =C-H stretch) silent.

This guide provides a rigorous spectral analysis, moving beyond basic peak assignment to the mechanical causality of vibrational modes. It is designed for researchers requiring absolute confirmation of structural integrity, particularly when differentiating this scaffold from trisubstituted isomers or saturated analogs.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the FTIR spectrum, one must first deconstruct the molecule into its vibrational oscillators.

The Tetrasubstituted Core (C2=C3)

The defining feature of 2,3-dimethylpent-2-en-1-ol is the double bond between C2 and C3.

  • Substituents on C2: Methyl group (-CH₃) and Hydroxymethyl group (-CH₂OH).

  • Substituents on C3: Methyl group (-CH₃) and Ethyl group (-CH₂CH₃).

Spectroscopic Implication: Because all four positions on the double bond are substituted with carbon atoms, there are no vinylic protons . Consequently, the characteristic


 C-H stretching band (typically >3000 cm⁻¹) is absent . This "spectral silence" is the primary diagnostic evidence for the tetrasubstituted nature of the alkene.
The Allylic Alcohol Motif

The primary alcohol group is allylic, meaning the hydroxyl-bearing carbon is adjacent to the double bond. This proximity allows for electronic conjugation that slightly weakens the C-O bond character compared to saturated alcohols, influencing the position of the C-O stretching band.

Part 2: Detailed Spectral Assignment

The following data synthesizes theoretical vibrational mechanics with empirical values observed in tetrasubstituted allylic systems.

High-Frequency Region (4000 – 2800 cm⁻¹)
Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H Stretch

3300 – 3450 Strong, BroadIntermolecular H-bonding. In neat samples, extensive hydrogen bonding networks broaden this peak. In dilute solution (e.g., CCl₄), this shifts to a sharp peak at ~3600–3650 cm⁻¹ (free OH).

C-H Stretch

ABSENT N/ADiagnostic Negative. The lack of absorption >3000 cm⁻¹ confirms the absence of hydrogen on the C=C bond (Tetrasubstitution).[2]

C-H Stretch

2950 – 2970 StrongAsymmetric stretching of the three methyl groups.

C-H Stretch

2920 – 2930 MediumAsymmetric stretching of the methylene groups (ethyl and hydroxymethyl).

C-H Stretch

2860 – 2880 MediumSymmetric methyl stretching.
The "Silent" Region & Double Bond (2800 – 1500 cm⁻¹)
Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
C=C Stretch ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1660 – 1680 Weak/MediumDipole Dependence. Tetrasubstituted alkenes often show weak C=C bands due to pseudosymmetry. However, the dipole difference between the -CH₂OH group and the alkyl groups induces enough asymmetry to make this band observable, though far less intense than in terminal alkenes.
O-H Bending

1350 – 1420 MediumIn-plane bending coupled with C-H wagging. Often obscured by methyl bending modes.
Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the most specific structural information, confirming the substitution pattern and the primary alcohol functionality.

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Methyl Bending

1450 – 1470 MediumAsymmetric deformation of methyl/methylene groups.
Gem/Vic-Dimethyl

1375 – 1385 MediumSymmetric "umbrella" deformation.[3] The presence of multiple methyl groups on the backbone reinforces this band.
C-O Stretch

1000 – 1050 StrongPrimary Allylic Marker. While saturated primary alcohols absorb ~1050–1080 cm⁻¹, the allylic nature often shifts this slightly lower. This is a critical band for confirming the alcohol functionality.
Out-of-Plane Bending N/A SilentThe typical strong OOP bends of alkenes (e.g., 910, 990 cm⁻¹) are absent due to the lack of vinylic protons.

Part 3: Experimental Protocol for Validation

To ensure data integrity, the following protocol minimizes artifacts such as water contamination or pathlength saturation.

Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells for liquid alcohols to avoid pathlength issues with the strong OH band.

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide).

  • Pre-Treatment: If the sample is hygroscopic, dry over molecular sieves (3Å) for 1 hour prior to analysis to distinguish intrinsic OH broadening from extrinsic water moisture.

Isomer Differentiation (E vs Z)

2,3-dimethylpent-2-en-1-ol exists as E and Z isomers. While FTIR is less definitive than NMR for stereochemistry, subtle differences appear in the fingerprint region:

  • C=C Position: The isomer with lower symmetry (often the Z form due to steric crowding) may show a slightly more intense C=C stretch.

  • Fingerprint: Skeletal vibrations in the 800–1000 cm⁻¹ range will differ. Comparative analysis with a reference standard is required for definitive stereochemical assignment via IR.

Part 4: Logical Workflow (Visualization)

The following diagram illustrates the decision logic for confirming the identity of 2,3-dimethylpent-2-en-1-ol using FTIR spectral features.

FTIR_Workflow Start Unknown Sample Spectrum CheckOH 1. Check 3300-3400 cm⁻¹ Broad Band Present? Start->CheckOH CheckCH 2. Check >3000 cm⁻¹ Sharp C-H Stretch? CheckOH->CheckCH Yes (Alcohol) Reject REJECT: Not Target Molecule CheckOH->Reject No (Missing OH) CheckCC 3. Check 1660-1680 cm⁻¹ Weak/Med Band? CheckCH->CheckCC No (Tetrasubstituted) CheckCH->Reject Yes (Vinyl H present) CheckCO 4. Check 1000-1050 cm⁻¹ Strong C-O Stretch? CheckCC->CheckCO Yes (C=C Present) CheckCC->Reject No (Saturated) Result CONFIRMED: 2,3-dimethylpent-2-en-1-ol CheckCO->Result Yes (Primary Allylic) CheckCO->Reject No (Wrong Alcohol Type)

Figure 1: Step-by-step spectral validation logic for tetrasubstituted allylic alcohols.

Part 5: Applications in Drug Development

In pharmaceutical research, this molecule serves as a critical prenyl-like building block. The FTIR profile is essential for:

  • Reaction Monitoring: Tracking the disappearance of the C=O stretch (if synthesized from a precursor ketone/ester) and the appearance of the broad O-H band.

  • Purity Assay: Detecting the presence of thermodynamic isomers or over-reduced (saturated) byproducts which would show distinct spectral features (e.g., loss of the 1670 cm⁻¹ band).

References

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2019). IR Spectrum Table & Chart - Tetrasubstituted Alkenes. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of IR Absorptions: Alkenyl C=C Stretch. Retrieved from [Link]

Sources

IUPAC nomenclature and synonyms for 2,3-dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative technical analysis of 2,3-dimethylpent-2-en-1-ol , a specialized allylic alcohol intermediate. It is structured to serve researchers in organic synthesis and medicinal chemistry, focusing on practical protocols, mechanistic insights, and validated applications.[1]

Compound Identity & Nomenclature

2,3-Dimethylpent-2-en-1-ol is a primary allylic alcohol characterized by a tetrasubstituted double bond. Its steric bulk and electron-rich alkene moiety make it a valuable building block for stereoselective synthesis and a precursor to complex pharmaceutical intermediates.

Descriptor Value / Detail
IUPAC Name (E)-2,3-dimethylpent-2-en-1-ol (and (Z)-isomer)
Common Synonyms 2,3-Dimethyl-2-penten-1-ol; 1-Hydroxy-2,3-dimethyl-2-pentene
CAS Registry Number 89794-41-2
Molecular Formula C

H

O
Molecular Weight 114.19 g/mol
SMILES CC/C(C)=C(\C)CO
InChI Key PTJAIRRFUHECDC-UHFFFAOYSA-N

Physical & Chemical Properties

While specific experimental data for this exact isomer is often proprietary, the following properties are derived from high-fidelity predictive models and homologous series (e.g., 2,3-dimethyl-2-butene and 2,3-dimethylpentan-1-ol).

Property Value (Experimental / Predicted) Context
Physical State Colorless to pale yellow liquidStandard ambient temperature and pressure.[2]
Boiling Point ~160–165 °C (Predicted)Higher than the alkene (97 °C) due to hydrogen bonding; similar to 2,3-dimethylpentan-1-ol.
Density ~0.85 g/cm³Typical for branched allylic alcohols.
LogP ~2.1Moderate lipophilicity; suitable for organic solvent extraction.
Solubility Miscible in EtOH, Et₂O, DCM; sparingly soluble in water.Hydrophobic alkyl chain dominates over the polar hydroxyl group.

Spectroscopic Characterization

Identification of 2,3-dimethylpent-2-en-1-ol relies on distinguishing the tetrasubstituted double bond and the primary alcohol functionality.[3]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (300 MHz, CDCl
    
    
    
    ):
    • 
       4.10 (s, 2H, –CH 
      
      
      
      OH): Characteristic shift for allylic methylene protons.
    • 
       2.05 (q, 2H, –CH 
      
      
      
      CH
      
      
      ): Methylene adjacent to the double bond.
    • 
       1.75 (s, 3H, C=C–CH 
      
      
      
      ): Methyl group on C2.
    • 
       1.68 (s, 3H, C=C–CH 
      
      
      
      ): Methyl group on C3.
    • 
       1.00 (t, 3H, –CH
      
      
      
      CH
      
      
      ): Terminal methyl triplet.
    • Note: Absence of vinylic protons confirms the tetrasubstituted nature of the alkene.

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 114 (Weak)
    
  • Base Peak: m/z 83 (Loss of –CH

    
    OH, allylic cleavage)
    
  • Fragment: m/z 96 (Loss of H

    
    O, dehydration)
    

Synthesis Protocols

The synthesis of 2,3-dimethylpent-2-en-1-ol is best achieved via a convergent route that ensures control over the double bond geometry. The most robust method involves Horner-Wadsworth-Emmons (HWE) olefination followed by hydride reduction .

Method A: HWE Olefination & Reduction (Recommended)

This two-step sequence offers high stereocontrol and scalability.

Step 1: Synthesis of Ethyl 2,3-dimethylpent-2-enoate

  • Reagents: Triethyl 2-phosphonopropionate, Sodium hydride (NaH), 2-Butanone, THF.

  • Protocol:

    • Suspend NaH (1.1 eq) in anhydrous THF at 0 °C under argon.

    • Dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir for 30 min to generate the carbanion.

    • Add 2-butanone (1.0 eq) slowly. Allow to warm to room temperature and reflux for 4–6 hours.

    • Quench: Cool to 0 °C, add sat. NH

      
      Cl. Extract with Et
      
      
      
      O.[4]
    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) yields the

      
      -unsaturated ester.
      

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), anhydrous Et
    
    
    
    O.
  • Protocol:

    • Suspend LiAlH

      
       (1.2 eq) in anhydrous Et
      
      
      
      O at 0 °C.
    • Add the ester from Step 1 dropwise.

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Workup (Fieser Method): Carefully add water (1 mL/g LiAlH

      
      ), then 15% NaOH (1 mL/g), then water (3 mL/g). Filter the granular precipitate.
      
    • Yield: ~85–90% of 2,3-dimethylpent-2-en-1-ol.

Synthesis Start 2-Butanone (C4H8O) Inter Ethyl 2,3-dimethylpent-2-enoate (Ester Intermediate) Start->Inter HWE Olefination THF, Reflux Reagent1 Triethyl 2-phosphonopropionate + NaH Reagent1->Inter Product 2,3-Dimethylpent-2-en-1-ol (Target Alcohol) Inter->Product Hydride Reduction Et2O, 0°C Reagent2 LiAlH4 (Reduction) Reagent2->Product

Caption: Two-step synthetic pathway via HWE olefination and LiAlH4 reduction.

Key Applications in Drug Development

2,3-Dimethylpent-2-en-1-ol is a critical intermediate for synthesizing 2,3-dimethylpentanal , a precursor to the thiazide diuretic Mebutizide .

Pathway to Mebutizide

The alcohol is oxidized to the aldehyde, which then undergoes condensation with a sulfonamide to form the benzothiadiazine core.

  • Oxidation: The alcohol is oxidized (e.g., Swern or PCC oxidation) to 2,3-dimethylpentanal .

  • Condensation: 2,3-Dimethylpentanal reacts with 4-amino-6-chlorobenzene-1,3-disulfonamide.

  • Cyclization: Acid-catalyzed cyclization yields Mebutizide.

Mebutizide Alcohol 2,3-Dimethylpent-2-en-1-ol Aldehyde 2,3-Dimethylpentanal Alcohol->Aldehyde Oxidation (PCC/Swern) Mebutizide Mebutizide (Thiazide Diuretic) Aldehyde->Mebutizide Condensation & Cyclization Sulfonamide 4-amino-6-chlorobenzene- 1,3-disulfonamide Sulfonamide->Mebutizide + Reagent

Caption: Synthetic utility of 2,3-dimethylpent-2-en-1-ol in Mebutizide production.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures: Store in a cool, well-ventilated place. Use explosion-proof electrical equipment. Wear protective gloves and eye protection.

References

  • BenchChem. 2,3-Dimethylpent-2-en-1-ol: Structure, Properties, and Synthesis. Retrieved from

  • PubChem. Compound Summary for CID 12815294: 2,3-Dimethylpent-2-en-1-ol.[5] National Library of Medicine. Retrieved from [5]

  • ChemicalBook. Synthesis and NMR Spectra of 2,3-Dimethylpentan-2-ol (Homolog). Retrieved from

  • Org. Synth. General Procedure for HWE Olefination. Organic Syntheses, Coll. Vol. 10, p. 460. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2,3-Dimethylpentane (Analogous Hazards). Retrieved from

Sources

Stereochemical Architecture and E/Z Isomerism of 2,3-Dimethylpent-2-en-1-ol: A Technical Guide for Tetrasubstituted Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Tetrasubstituted allylic alcohols are critical structural motifs in the total synthesis of complex terpenes, macrolides, and active pharmaceutical ingredients (APIs). However, their stereoselective synthesis and analytical characterization present formidable challenges due to severe steric congestion (A-1,3 allylic strain) and overlapping spectroscopic signals. This whitepaper provides an in-depth mechanistic analysis of the stereochemistry of 2,3-dimethylpent-2-en-1-ol , detailing its E/Z isomerism, analytical differentiation protocols, and modern stereoselective synthetic methodologies.

Structural Elucidation & CIP Priority Assignment

2,3-dimethylpent-2-en-1-ol (Molecular Formula: C₇H₁₄O) features a highly substituted pentenol backbone with a primary hydroxyl group at C1, methyl substituents at C2 and C3, and a sterically hindered tetrasubstituted double bond between C2 and C3[1].

To unambiguously define the spatial geometry of its stereoisomers, we must apply the2[2]. The causality behind the CIP system relies on atomic number (Z) to establish a rigorous, universally reproducible hierarchy for substituents attached to the sp² hybridized carbons[3].

Priority Assignment Logic:

  • At C2: The substituents are a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃). Because oxygen (Z=8) has a higher atomic number than hydrogen (Z=1) at the first point of difference, -CH₂OH takes Priority 1 , and -CH₃ takes Priority 2.

  • At C3: The substituents are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). Comparing the atoms attached to the first carbon, the ethyl group features a C-C bond, whereas the methyl group only features C-H bonds. Therefore, -CH₂CH₃ takes Priority 1 , and -CH₃ takes Priority 2.

If the Priority 1 groups (-CH₂OH and -CH₂CH₃) are located on the same side of the double bond axis, the molecule is the (Z)-isomer (zusammen). If they are on opposite sides , it is the (E)-isomer (entgegen).

CIP_Workflow cluster_C2 C2 Priorities cluster_C3 C3 Priorities Start 2,3-dimethylpent-2-en-1-ol C2_OH -CH2OH (O, Z=8) Start->C2_OH C2 Analysis C3_Et -CH2CH3 (C-C) Start->C3_Et C3 Analysis C2_Me -CH3 (C, Z=6) Compare Spatial Orientation of High Priority Groups (-CH2OH & -CH2CH3) C2_OH->Compare C3_Et->Compare C3_Me -CH3 (C-H) Z_Isomer (Z)-Isomer (Same Side) Compare->Z_Isomer cis-like geometry E_Isomer (E)-Isomer (Opposite Sides) Compare->E_Isomer trans-like geometry

Logical workflow for assigning E/Z configuration based on Cahn-Ingold-Prelog (CIP) priority rules.

Analytical Differentiation: 2D NOESY NMR Profiling

Standard 1D ¹H NMR is often insufficient for distinguishing the E and Z isomers of tetrasubstituted alkenes because the chemical shifts of the methyl singlets heavily overlap. To establish a self-validating analytical system, researchers must utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .

Causality: Unlike COSY, which detects through-bond scalar couplings, NOESY detects through-space dipole-dipole interactions between protons that are closer than 5 Å[4]. By mapping the spatial proximity of the substituents, we can definitively assign the E/Z geometry.

Quantitative Data Summary: Diagnostic NOE Correlations

The following table summarizes the expected diagnostic cross-peaks for the isolated isomers of 2,3-dimethylpent-2-en-1-ol.

Proton Group 1Proton Group 2(E)-Isomer Correlation(Z)-Isomer CorrelationStructural Causality
C1 (-CH₂OH) C3 (-CH₃) Strong Weak / NoneIn the (E)-isomer, the C1 hydroxymethyl and C3 methyl are cis to each other.
C1 (-CH₂OH) C4 (-CH₂- of ethyl) Weak / NoneStrong In the (Z)-isomer, the C1 hydroxymethyl and C3 ethyl are cis to each other.
C2 (-CH₃) C3 (-CH₃) Weak / NoneStrong In the (Z)-isomer, the two methyl groups are on the same face of the alkene.
C2 (-CH₃) C4 (-CH₂- of ethyl) Strong Weak / NoneIn the (E)-isomer, the C2 methyl and C3 ethyl group are cis to each other.

Stereoselective Synthesis Methodology

Traditional olefination strategies (e.g., Wittig, Horner-Wadsworth-Emmons) fail to produce tetrasubstituted allylic alcohols with high stereoselectivity due to severe steric clash between the incoming nucleophile and the existing substituents.

To overcome this, modern protocols employ transition-metal-catalyzed multi-component couplings, such as the5[5] or6[6].

Causality: The metal center tightly coordinates the intermediates, enforcing a rigid, compact transition state that dictates the stereochemistry prior to the final carbon-carbon bond formation. Subsequent stereoretentive oxidation yields the target alcohol.

Protocol: Cu-Catalyzed Synthesis of (Z)-2,3-dimethylpent-2-en-1-ol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure stereochemical integrity.

Step 1: Catalytic System Activation (Inert Atmosphere)

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Rationale: Organometallic intermediates are highly sensitive to protic quenching, which would destroy stereocontrol.

  • Add CuCl (5 mol%) and Xantphos ligand (5 mol%) in 10 mL of anhydrous THF. Stir at room temperature for 30 minutes until a homogeneous complex forms.

Step 2: Multi-Component Coupling

  • Add the starting material, 1,1-dimethylallene (1.0 equiv), followed by bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Dropwise, introduce ethyl iodide (1.5 equiv) via syringe pump over 1 hour to prevent homocoupling side reactions.

  • Internal Control: After 12 hours, extract a 50 µL aliquot, quench with MeOH, and perform a rapid crude ¹H NMR to confirm the complete disappearance of the allene proton signals (~4.5 ppm).

Step 3: Stereoretentive Oxidation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add an aqueous solution of sodium perborate (NaBO₃·H₂O, 3.0 equiv). Rationale: NaBO₃ provides a mild oxidation of the C-B bond to a C-OH bond with >99% stereoretention, avoiding the alkene isomerization often seen with harsher oxidants[6].

  • Stir for 4 hours at room temperature.

Step 4: Isolation and Validation

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3 × 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude mixture using Supercritical Fluid Chromatography (SFC) to resolve any trace amounts of the (E)-isomer.

  • Validate the absolute configuration of the purified fraction using 2D NOESY NMR as per the diagnostic table above.

Synthesis_Workflow Prep 1. Substrate Prep (Allene/Alkyne) Catalysis 2. Cu-Catalyzed Multi-Component Coupling Prep->Catalysis Oxidation 3. Stereoretentive Oxidation (NaBO3) Catalysis->Oxidation Control Internal Control: In situ NMR tracking Catalysis->Control Purification 4. SFC / Column Chromatography Oxidation->Purification Validation 5. NOESY NMR E/Z Validation Purification->Validation

Self-validating experimental workflow for the stereoselective synthesis of tetrasubstituted allylic alcohols.

Conclusion

The stereochemical assignment and targeted synthesis of 2,3-dimethylpent-2-en-1-ol highlight the complexities of working with tetrasubstituted allylic alcohols. By strictly adhering to CIP priority rules, leveraging the spatial resolution of 2D NOESY NMR, and utilizing transition-metal-catalyzed multi-component couplings, researchers can achieve the rigorous stereocontrol required for advanced drug development and natural product synthesis.

References

  • PubChem. "2,3-Dimethylpent-2-en-1-ol | C7H14O | CID 12815294". National Institutes of Health (nih.gov).1

  • Wikipedia. "Cahn–Ingold–Prelog priority rules". Wikipedia.org. 2

  • Master Organic Chemistry. "E and Z Notation For Alkenes (+ Cis/Trans)". Masterorganicchemistry.com.3

  • Peters, T. et al. "Conformational analysis of key disaccharide components of Brucella A and M antigens". Canadian Science Publishing (cdnsciencepub.com). 4

  • Ozawa, Y. et al. "Regio- and Stereoselective Synthesis of Multi-Alkylated Allylic Boronates through Three-Component Coupling Reactions between Allenes, Alkyl Halides, and a Diboron Reagent". Organic Chemistry Portal / J. Am. Chem. Soc.5

  • Li, P. et al. "Synthesis and separation of two stereoisomers of deuterated tetrasubstituted allylic alcohols via consecutive dual 1,2-metallate shifts". RSC Publishing. 6

Sources

A Technical Guide to the Safety and Toxicity of 2,3-Dimethylpent-2-en-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3-Dimethylpent-2-en-1-ol (CAS No. 89794-41-2) is a branched, unsaturated aliphatic alcohol with potential applications in organic synthesis, serving as a versatile intermediate for fragrances and flavors.[1] Its structure, featuring a primary alcohol adjacent to a tetrasubstituted double bond, presents unique reactivity influenced by both the hydroxyl group and steric hindrance from the methyl substituents.[1] As with any chemical entity in a research and drug development pipeline, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring personnel safety and regulatory compliance.

This guide provides an in-depth analysis of the available safety data and toxicological profile of 2,3-dimethylpent-2-en-1-ol. Given the limited publicly available, compound-specific toxicity studies, this document synthesizes information from supplier Safety Data Sheets (SDS), data on structurally similar unsaturated alcohols, and general toxicological principles to provide a comprehensive risk assessment framework.

Chemical and Physical Properties

A foundational element of a chemical's safety profile is its physical and chemical properties, which dictate its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 89794-41-2[1][2][3]
Molecular Formula C7H14O[1][2][3]
Molecular Weight 114.19 g/mol [1][3]
Appearance Not explicitly stated, but likely a liquid based on similar short-chain unsaturated alcohols.[4][5]N/A
IUPAC Name (E)-2,3-dimethylpent-2-en-1-ol[3]

Dissection of the Safety Data Sheet (SDS)

The SDS is the primary source of safety information. While a single, comprehensive SDS for 2,3-dimethylpent-2-en-1-ol is not publicly available from a regulatory body, data from chemical suppliers provides crucial hazard information.

GHS Hazard Classification

Based on available supplier information, 2,3-dimethylpent-2-en-1-ol is classified with the signal word "Warning" and carries the following hazard statements:[1]

  • H226: Flammable liquid and vapor. This indicates that the compound can ignite at relatively low temperatures.

  • H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation and irritation.[1]

  • H319: Causes serious eye irritation. The compound can cause significant, though likely reversible, eye damage upon contact.[1]

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols may irritate the respiratory tract.[1]

It is important to note that a structurally similar, though smaller, compound, 2,3-dimethylbut-2-en-1-ol, is classified as harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332), suggesting that caution is warranted for these routes of exposure with the target compound as well.[6]

Toxicological Profile and Mechanistic Insights

Detailed toxicological studies specifically on 2,3-dimethylpent-2-en-1-ol are not widely published. However, by examining the broader class of unsaturated aliphatic alcohols, we can infer potential toxicological endpoints and mechanisms.

General Toxicity of Unsaturated Alcohols

Unsaturated alcohols can exhibit greater toxicity compared to their saturated counterparts.[7][8] Studies on isolated perfused rat livers have shown that unsaturation in straight-chain alcohols is associated with an increase in toxicity, as measured by the release of liver enzymes such as GPT, LDH, and GLDH.[7][8] This hepatotoxicity is thought to be primarily due to membrane damage induced by the direct solvent properties of the alcohols.[7]

Furthermore, unsaturated alcohols have been shown to diminish hepatic concentrations of reduced glutathione (GSH), a key cellular antioxidant.[7] This depletion of GSH can lead to increased oxidative stress and cellular damage. The presence of a double bond makes the molecule more reactive and susceptible to metabolic activation into more toxic species. For example, allylic alcohols can be metabolized by alcohol dehydrogenase to form highly reactive and toxic aldehydes.[9]

While direct enzymatic studies on 2,3-dimethylpent-2-en-1-ol are not extensively documented, it is plausible that enzymes like cytochrome P450 monooxygenases and alcohol dehydrogenases could metabolize it.[1]

Inferred Toxicological Endpoints for 2,3-Dimethylpent-2-en-1-ol:
  • Hepatotoxicity: Based on the general trend for unsaturated alcohols, there is a potential for liver toxicity, especially at higher concentrations or with prolonged exposure.[7][8]

  • Irritation: As indicated by the GHS classifications, the compound is a confirmed skin, eye, and respiratory irritant.[1]

  • Dermal and Oral Toxicity: While not definitively classified, the toxicity of smaller analogs suggests that significant exposure via ingestion or skin absorption could be harmful.[6]

Risk Assessment and Safe Handling Protocols

A comprehensive risk assessment is crucial before handling 2,3-dimethylpent-2-en-1-ol. The following protocols are designed to mitigate the identified risks.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe handling. The following decision process should be followed.

PPE_Selection start Start: Task Assessment ppe_base Required PPE: - Lab Coat - Safety Glasses start->ppe_base q1 Will there be any handling of the liquid? q2 Is there a risk of splashing or aerosol generation? q1->q2 No ppe_gloves Add: - Chemically resistant gloves (e.g., Nitrile, Neoprene) q1->ppe_gloves Yes q3 Will the work be performed outside of a fume hood? q2->q3 No ppe_goggles Upgrade to: - Chemical Splash Goggles - Face Shield q2->ppe_goggles Yes ppe_resp Add: - Respiratory Protection (Use NIOSH-approved respirator with organic vapor cartridge) q3->ppe_resp Yes end Proceed with Task q3->end No ppe_base->q1 ppe_gloves->q2 ppe_goggles->q3 ppe_resp->end

Caption: PPE Selection Decision Tree for 2,3-Dimethylpent-2-en-1-ol.

Experimental Protocol: Spill Management

A prompt and correct response to a spill is critical to prevent exposure and further hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill. If it is large or if you are not trained to handle it, contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-glove with chemically resistant gloves (e.g., nitrile). If the spill is significant, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to dike the spill and prevent it from spreading.

  • Absorb the Liquid: Apply the absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of the hazardous waste container according to institutional and local regulations.

  • Report: Report the incident to your supervisor and complete any required documentation.

Caption: Workflow for Managing a Chemical Spill.

Conclusion

While 2,3-dimethylpent-2-en-1-ol has limited specific toxicity data, a precautionary approach is essential for its safe handling. The available information indicates that it is a flammable liquid that poses a significant risk of skin, eye, and respiratory irritation. Inferences from the broader class of unsaturated alcohols suggest a potential for hepatotoxicity, warranting measures to minimize all routes of exposure. By adhering to the principles of a thorough risk assessment, employing appropriate personal protective equipment, and following established safe handling and emergency protocols, researchers can effectively manage the risks associated with this compound in a laboratory setting.

References

  • Patočka, J., Nepovímová, E., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-181. [Link]

  • Strubelt, O., Deters, M., Pentz, R., & Siegers, C. P. (1999). The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Toxicology Letters, 106(1), 55-64. [Link]

  • Patočka, J., Nepovímová, E., & Kuča, K. (2016). Toxic alcohols: Aliphatic unsaturated alcohols. Military Medical Science Letters, 85(4). [Link]

  • Strubelt, O., Deters, M., Pentz, R., & Siegers, C. P. (1999). The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Toxicology Letters. [Link]

  • American Elements. (n.d.). 2,3-dimethylpent-2-en-1-ol. Retrieved from [Link]

  • Patočka, J., Nepovímová, E., & Kuča, K. (2016). Toxic alcohols: Aliphatic unsaturated alcohols. ResearchGate. [Link]

  • CPAchem. (2022, September 27). Safety data sheet - 2,3-Dimethylpentane. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12673114, 2,3-Dimethylbut-2-en-1-ol. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12815294, 2,3-Dimethylpent-2-en-1-ol. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The hydrogenation of 2,3-dimethylpent-2-en-1-ol to 2,3-dimethylpentan-1-ol presents a classic yet deceptive challenge in organic synthesis. While the reduction of an alkene to an alkane is fundamental, this specific substrate introduces three critical constraints:

  • Steric Hindrance: The trisubstituted nature of the C2=C3 double bond significantly lowers reaction rates compared to terminal or disubstituted alkenes.

  • Chemoselectivity (Hydrogenolysis Risk): Allylic alcohols are prone to C-O bond cleavage (hydrogenolysis) under standard hydrogenation conditions, potentially yielding the over-reduced alkane (2,3-dimethylpentane) rather than the desired saturated alcohol.

  • Stereochemical Control: The reduction generates two contiguous chiral centers at C2 and C3. The diastereomeric ratio (syn/anti) is dictated by the catalyst surface dynamics and the E/Z geometry of the starting material.

This guide outlines two distinct protocols: a Robust Heterogeneous Method for scalability and cost-efficiency, and a Precision Homogeneous Method for maximum stereocontrol and difficult substrates.

Chemical Background & Mechanism[1][2][3]

Reaction Pathway

The primary goal is the saturation of the olefin via syn-addition of dihydrogen.

  • Substrate: 2,3-Dimethylpent-2-en-1-ol (typically supplied as an E/Z mixture or pure E-isomer).

  • Target: 2,3-Dimethylpentan-1-ol.[1][2][3][4]

  • Side Product: 2,3-Dimethylpentane (via hydrogenolysis).[2]

Stereochemical Implications

Heterogeneous hydrogenation typically proceeds via Horiuti-Polanyi mechanism, involving syn-delivery of hydrogen from the metal surface.

  • (E)-Isomer Hydrogenation: Predominantly yields the syn-diastereomer (e.g., (2R,3R)/(2S,3S) pair).

  • (Z)-Isomer Hydrogenation: Predominantly yields the anti-diastereomer (e.g., (2R,3S)/(2S,3R) pair).

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and reaction pathways.

HydrogenationWorkflow Start Substrate: 2,3-Dimethylpent-2-en-1-ol Decision Select Methodology Start->Decision HetMethod Protocol A: Heterogeneous (PtO2 or Pd/C) Decision->HetMethod Scale-up / Cost HomMethod Protocol B: Homogeneous (Crabtree's Cat.) Decision->HomMethod Stereopurity / Difficulty HetCond Conditions: EtOAc, 1-3 bar H2, 25°C HetMethod->HetCond Risk Risk: C-O Hydrogenolysis HetCond->Risk Mitigation Mitigation: Use PtO2 or add K2CO3 Risk->Mitigation SideProduct Side Product: 2,3-Dimethylpentane Risk->SideProduct Minor (if uncontrolled) Product Product: 2,3-Dimethylpentan-1-ol Mitigation->Product Major HomCond Conditions: DCM, 1-5 bar H2, 25°C HomMethod->HomCond Benefit Benefit: High Stereocontrol No Hydrogenolysis HomCond->Benefit Benefit->Product

Caption: Decision matrix for selecting the optimal hydrogenation pathway based on scale and stereochemical requirements.

Methodology & Protocols

Protocol A: Heterogeneous Hydrogenation (Scalable)

Best for: Gram-to-kilogram scale synthesis where cost is a driver and moderate diastereoselectivity is acceptable. Critical Insight: Palladium on Carbon (Pd/C) is the standard hydrogenation catalyst, but it is also excellent at catalyzing hydrogenolysis (cleaving the allylic OH group). To prevent this, we utilize Platinum Oxide (Adams' Catalyst) or deactivate the Pd/C with a base.

Materials
  • Substrate: 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (1-2 mol%) OR 5% Pd/C (5 wt%) + K₂CO₃ (0.1 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Note: Avoid acidic solvents.

  • Hydrogen Source: H₂ gas (balloon or cylinder).[5]

Step-by-Step Procedure
  • Preparation: In a clean autoclave or heavy-walled pressure bottle, dissolve the substrate in EtOAc (0.5 M concentration).

    • Why EtOAc? It is non-protic and suppresses hydrogenolysis compared to MeOH.

  • Catalyst Addition:

    • Option 1 (Preferred): Add PtO₂ (1 wt% relative to substrate).

    • Option 2 (Economy): Add 5% Pd/C (5 wt% relative to substrate) AND solid K₂CO₃ (10 mol%). The base neutralizes trace acidity that promotes C-O bond cleavage.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25°C .

    • Note: Trisubstituted alkenes react slowly. Monitor consumption of H₂. If the reaction stalls, increase pressure to 5 bar or temperature to 40°C.

  • Monitoring: Check by GC-FID or TLC after 4 hours. Look for the disappearance of the alkene.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The product is typically pure enough for use (>95%), but can be distilled if necessary.

Protocol B: Homogeneous Hydrogenation (Precision)

Best for: High-value intermediates requiring high diastereomeric excess (de) or when the substrate is extremely sterically hindered. Critical Insight: Crabtree’s Catalyst ([Ir(cod)(PCy3)(py)]PF6) is "super-active" for sterically hindered alkenes and directs hydrogenation via the hydroxyl group (hydroxyl-directed hydrogenation), ensuring high syn-selectivity.

Materials
  • Substrate: 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)

  • Catalyst: Crabtree’s Catalyst (0.5 - 1.0 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM). Note: Crabtree's catalyst is deactivated by coordinating solvents like THF or MeOH.

  • Hydrogen Source: H₂ gas.[5][6][7]

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask or pressure tube. Cool to RT under Argon.

  • Dissolution: Add substrate and anhydrous DCM (0.2 M). Degas the solution by bubbling Argon for 10 mins.

  • Catalyst Addition: Add Crabtree’s catalyst (orange solid) rapidly against an Argon counter-flow.

  • Hydrogenation: Exchange Argon for H₂ (balloon pressure is often sufficient, but 5 bar is recommended for speed).

  • Reaction: Stir at 25°C . The orange solution typically turns pale yellow/colorless as the active species forms.

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification: Flash chromatography is usually required to remove the iridium complex residues.

Data Analysis & Validation

Quantitative Comparison of Methods
FeatureProtocol A (PtO₂/Heterogeneous)Protocol B (Crabtree/Homogeneous)
Reaction Rate Moderate (Surface area dependent)Fast (Active site accessibility)
Steric Tolerance Low (Struggles with tetrasubstituted)High (Excellent for hindered alkenes)
Chemoselectivity Risk of Hydrogenolysis (requires care)Excellent (No C-O cleavage)
Stereoselectivity Moderate syn-selectivityHigh syn-selectivity (>95:5 dr)
Scalability High (Filtration workup)Low (Expensive catalyst, chromatography)
Cost LowHigh
Analytical Validation (NMR)
  • 1H NMR (CDCl3):

    • Starting Material: Olefinic proton at ~5.2-5.5 ppm (if trisubstituted, this may be absent or distinct depending on substitution pattern).

    • Product: Disappearance of olefinic signals. Appearance of multiplets for H2 and H3 at ~1.5-1.8 ppm.

    • Diastereomers: The chemical shift of the C1-methylene protons (-CH2OH) often differs between syn and anti isomers due to different magnetic environments.

Troubleshooting & Safety

Common Issues
  • Problem: Formation of 2,3-dimethylpentane (alkane).

    • Cause: Hydrogenolysis of the allylic alcohol.[5][8][9][10]

    • Solution: Switch from Pd/C to PtO₂. Alternatively, use Protocol B. Ensure solvent is free of acid traces.

  • Problem: Incomplete conversion.

    • Cause: Steric hindrance or catalyst poisoning.

    • Solution: Increase H₂ pressure (up to 10 bar) or catalyst loading. Ensure substrate is free of sulfur/amine impurities (catalyst poisons).

Safety Protocols
  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Catalyst Handling: Dry Pd/C and PtO₂ are pyrophoric (can ignite in air, especially if containing adsorbed hydrogen). Always keep wet with solvent (water or EtOAc) before exposing to air during filtration.

  • Pressure: Use rated glassware or stainless steel autoclaves for reactions >1 bar.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive guide on catalyst selection, specifically PtO2 vs Pd/C for allylic alcohols).
  • Crabtree, R. H. (1979). "Iridium compounds in catalysis. 4. The homogeneous hydrogenation of hindered olefins." Accounts of Chemical Research, 12(9), 331–337. Link (Foundational text for Protocol B).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Classic text detailing hydrogenolysis mitigation strategies).[10]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanistic details on syn-addition stereochemistry).

Sources

Application Note: Selective Oxidation of 2,3-Dimethylpent-2-en-1-ol to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The selective oxidation of 2,3-dimethylpent-2-en-1-ol to its corresponding


-unsaturated aldehyde, (E)-2,3-dimethylpent-2-enal , is a pivotal transformation in the synthesis of terpene-derived building blocks and complex pharmaceutical intermediates.

This application note details three distinct protocols for this transformation. Unlike saturated alcohols, this allylic substrate presents specific challenges:

  • Regioselectivity: Avoiding oxidation of the alkene (epoxidation/cleavage).

  • Chemoselectivity: Stopping at the aldehyde stage without over-oxidation to the carboxylic acid.[1]

  • Stereochemical Retention: Maintaining the E-geometry of the trisubstituted alkene.

Method Selection Guide
ParameterMethod A: Activated MnO₂ Method B: TEMPO / BAIB Method C: Swern Oxidation
Primary Utility Rapid, small-scale screeningScalable, Green Chemistry (GLP)Precision, cryogenic control
Reagent Type Heterogeneous SolidOrganocatalytic (Metal-Free)Activated DMSO (Cryogenic)
Selectivity Excellent (Allylic specific)Excellent (1° Alcohol specific)Excellent (General)
Scalability Poor (High solvent/solid waste)High (Benign byproducts)Moderate (Cryogenic cost)
Key Risk Incomplete conversion if unactivatedOver-oxidation (if unbuffered)Odor (DMS), Exotherm

Chemical Mechanism & Pathway[2][3][4]

The transformation relies on the chemoselective oxidation of the primary hydroxyl group.[2] The retention of the alkene geometry is critical.

ReactionScheme Substrate 2,3-Dimethylpent-2-en-1-ol (C7H14O) Intermediate Transition State (Oxidant Dependent) Substrate->Intermediate Activation Product (E)-2,3-Dimethylpent-2-enal (C7H12O) Intermediate->Product -2H (Oxidation) SideProduct Carboxylic Acid (Over-oxidation) Product->SideProduct [O] (Avoid)

Figure 1: General reaction scheme highlighting the target aldehyde and the risk of over-oxidation.

Detailed Experimental Protocols

Protocol A: Oxidation via Activated Manganese Dioxide ( )

Best for: Robust, small-scale synthesis where filtration is the only desired workup. Mechanism: Radical mechanism occurring on the surface of the


 crystal lattice.
Reagents & Equipment[1][3][4][5][6]
  • Substrate: 2,3-dimethylpent-2-en-1-ol (1.0 equiv).

  • Oxidant: Activated

    
     (10–20 equiv by weight). Note: Commercial "precipitated" 
    
    
    
    is often inactive. Activation is required.[3][5]
  • Solvent: Dichloromethane (DCM) or Hexanes (Anhydrous).

Step-by-Step Procedure
  • Activation (Critical): Heat commercial

    
     in an oven at 110°C for 24 hours prior to use. Alternatively, azeotropically dry with toluene using a Dean-Stark trap.
    
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (e.g., 1.14 g, 10 mmol) dissolved in DCM (50 mL).

  • Addition: Add Activated

    
     (11.4 g, ~10 wt equiv) in one portion.
    
    • Expert Insight: The large excess is necessary because the reaction is heterogeneous and surface-area dependent [1].

  • Reaction: Stir vigorously at room temperature. Monitor by TLC (usually 12–24 hours).

    • TLC Mobile Phase: 20% EtOAc in Hexanes. Product (

      
      ) is UV active; SM (
      
      
      
      ) stains with
      
      
      .
  • Workup: Filter the black suspension through a pad of Celite® packed in a sintered glass funnel. Rinse the cake thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath < 30°C due to product volatility).

Protocol B: TEMPO-Mediated Oxidation (Green Chemistry)

Best for: Scalable, metal-free synthesis with minimal waste. Mechanism: Anelli-Montanari or Piancatelli protocol using BAIB (Bis-acetoxyiodobenzene) as the stoichiometric co-oxidant.

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (+) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (OH) Oxoammonium->Hydroxylamine + Alcohol Hydroxylamine->TEMPO Regeneration Substrate Alcohol (Substrate) Product Aldehyde (Product) Substrate->Product 2e- Transfer CoOxidant BAIB / NaOCl (Co-oxidant)

Figure 2: Catalytic cycle of TEMPO. The oxoammonium species is the active oxidant.

Reagents
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv).

  • Co-oxidant: BAIB (1.1 equiv).

  • Solvent: DCM / Water (9:1 ratio).

Step-by-Step Procedure
  • Preparation: Dissolve 2,3-dimethylpent-2-en-1-ol (10 mmol) in DCM (40 mL). Add TEMPO (156 mg, 1.0 mmol).

  • Oxidation: Add BAIB (3.54 g, 11 mmol) in portions over 10 minutes at 0°C.

    • Expert Insight: Although BAIB is mild, cooling prevents any potential exotherm or over-oxidation [2].

  • Reaction: Warm to room temperature and stir for 2–4 hours. The orange solution typically turns yellow/pale.

  • Quench: Add aqueous saturated

    
     (10 mL) to quench residual oxidant.
    
  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with

    
     and Brine.[5] Dry over 
    
    
    
    .[5]
  • Purification: Flash chromatography is usually required to remove iodobenzene byproduct.

Protocol C: Swern Oxidation

Best for: Absolute preservation of stereochemistry and highly sensitive substrates.

Reagents
  • Oxalyl Chloride (1.5 equiv), DMSO (2.4 equiv), Triethylamine (TEA) (5.0 equiv).

  • Solvent: Dry DCM.[5]

Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, cool oxalyl chloride (1.3 mL, 15 mmol) in DCM (30 mL) to -78°C (Dry ice/acetone).

  • DMSO Addition: Add DMSO (2.3 mL, 24 mmol) in DCM (10 mL) dropwise. Control temp < -60°C . Stir for 15 mins.

    • Critical: Gas evolution (CO/CO2) occurs.[3] Ensure venting.

  • Substrate Addition: Add 2,3-dimethylpent-2-en-1-ol (10 mmol) in DCM (10 mL) dropwise. Stir for 30-45 mins at -78°C.

  • Elimination: Add TEA (7.0 mL, 50 mmol) dropwise. The reaction will turn cloudy.

  • Warming: Stir at -78°C for 10 mins, then allow to warm to 0°C over 30 mins.

    • Safety: Do not warm rapidly; risk of foul-smelling dimethyl sulfide (DMS) release. Use a bleach trap for exhaust.[3]

  • Quench: Add water (50 mL) and extract with DCM.

Quality Control & Validation

Analytical MethodExpected Signal (Product: 2,3-dimethylpent-2-enal)Notes
1H NMR

~10.1 ppm (s, 1H, -CHO)
Disappearance of

(d, ~4.0 ppm).
1H NMR

~1.8-2.0 ppm (Allylic Methyls)
Check for splitting to confirm E-isomer retention.
IR Spectroscopy ~1670-1685

(C=O stretch)
Conjugated aldehydes appear lower than saturated (~1720).
TLC

shift from ~0.3 to ~0.6 (Hex/EtOAc 4:1)
Aldehyde stains orange/red with DNP stain.

References

  • Manganese Dioxide Oxidation: Corey, E. J.; Gilman, N. W.; Ganem, B. E. "New methods for the oxidation of aldehydes to carboxylic acids and esters." J. Am. Chem. Soc.1968 , 90, 5616. Link

  • TEMPO/BAIB Protocol: De Luca, L.; Giacomelli, G.; Porcheddu, A.[7] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." Org.[1][8][5][7][9][10] Lett.2001 , 3, 3041.[7] Link

  • Swern Oxidation: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165. Link

  • Green Chemistry Overview: Sheldon, R. A.; Arends, I. W. C. E. "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Adv.[11] Synth. Catal.2004 , 346, 1051. Link

Sources

using 2,3-dimethylpent-2-en-1-ol as a fragrance intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,3-Dimethylpent-2-en-1-ol as a Core Intermediate in Advanced Fragrance Synthesis

Introduction & Strategic Rationale

In the highly specialized field of fragrance chemistry, the architectural complexity of aroma molecules dictates their olfactory profile, tenacity, and environmental stability. 2,3-Dimethylpent-2-en-1-ol (CAS 89794-41-2) has emerged as a highly versatile, functionalized seven-carbon building block for advanced aroma synthesis[1].

Structurally, this molecule features a primary hydroxyl group adjacent to a sterically hindered, tetrasubstituted-like alkene core[1]. This unique arrangement provides a dual-reactivity profile: the hydroxyl group acts as a primary handle for esterification or selective oxidation, while the electron-rich double bond facilitates sigmatropic rearrangements and electrophilic additions[1]. This application note details validated synthetic pathways for converting 2,3-dimethylpent-2-en-1-ol into high-value fragrance precursors, specifically targeting the synthesis of robust woody, amber, and complex floral notes.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2,3-dimethylpent-2-en-1-ol is critical for optimizing reaction conditions, predicting its behavior in multistep syntheses, and modeling its volatility in fragrance formulations[2].

Table 1: Physicochemical Properties of 2,3-Dimethylpent-2-en-1-ol

PropertyValueSource
CAS Number 89794-41-2[1]
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
Exact Mass 114.104465 Da[2]
XLogP3-AA (Lipophilicity) 2.1[2]
Topological Polar Surface Area 20.2 Ų[2]
Commercial Purity Standard ≥95% (R&D Grade)[3]

Mechanistic Pathways in Aroma Synthesis

The strategic value of 2,3-dimethylpent-2-en-1-ol lies in its ability to undergo predictable, high-yield transformations that extend the carbon framework—a prerequisite for developing base notes (e.g., musks and woods) which require higher molecular weights to reduce volatility.

Pathway A: Selective Oxidation to α,β-Unsaturated Aldehydes Oxidation of the primary alcohol yields 2,3-dimethylpent-2-enal. This α,β-unsaturated aldehyde is a potent Michael acceptor and electrophile. It serves as a direct precursor for aldol condensations with ketones (such as acetone or methyl ethyl ketone) to generate highly substituted dienones. These dienones are structural analogs to the irone and damascone families, prized in the industry for their diffusive violet, rose, and woody profiles.

Pathway B: Johnson-Claisen Rearrangement Reacting the allylic alcohol with an orthoester (e.g., triethyl orthoacetate) under mildly acidic conditions triggers a [3,3]-sigmatropic rearrangement. The reaction transposes the double bond to a terminal position and forms a new carbon-carbon bond at the highly substituted C3 position. For 2,3-dimethylpent-2-en-1-ol, this yields ethyl 3-ethyl-3,4-dimethylpent-4-enoate. The creation of a quaternary carbon center coupled with the elongation of the carbon chain creates a highly sterically congested scaffold—a hallmark structural motif in modern macrocyclic musks and long-lasting woody base notes.

Pathway A 2,3-Dimethylpent-2-en-1-ol (Allylic Alcohol) B Johnson-Claisen Rearrangement A->B Triethyl Orthoacetate Heat, H+ C Selective Oxidation (MnO2) A->C MnO2, DCM RT D γ,δ-Unsaturated Esters (Musk/Woody Precursors) B->D [3,3]-Sigmatropic Shift E α,β-Unsaturated Aldehyde (Floral/Ionone Precursors) C->E Aldol Condensation with Ketones

Caption: Chemical transformation pathways of 2,3-dimethylpent-2-en-1-ol in fragrance synthesis.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating real-time analytical checkpoints to ensure mechanistic fidelity and high product yield.

Protocol A: Selective Oxidation to 2,3-Dimethylpent-2-enal
  • Objective: Convert the primary allylic alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid.

  • Causality & Choice of Reagents: Activated Manganese(IV) Oxide (MnO₂) is selected over chromium-based oxidants (like Jones reagent) due to its mild nature and strict chemoselectivity for allylic and benzylic alcohols. This preserves the integrity of the sterically hindered double bond and prevents oxidative cleavage.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol (1.14 g) of 2,3-dimethylpent-2-en-1-ol[3] in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 100.0 mmol (8.69 g) of activated MnO₂ (10 equivalents) in a single portion at room temperature (20-25°C).

  • Reaction Progression: Stir the heterogeneous mixture vigorously for 4-6 hours under an inert argon atmosphere.

  • Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting alcohol is UV-inactive and has a lower R_f (~0.3). The successful formation of the α,β-unsaturated aldehyde is confirmed by the appearance of a highly UV-active spot (254 nm) at a higher R_f (~0.6).

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 30 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (maintaining the water bath below 30°C to prevent volatilization of the aldehyde) to yield the crude 2,3-dimethylpent-2-enal.

Protocol B: Johnson-Claisen Rearrangement to γ,δ-Unsaturated Esters
  • Objective: Synthesize ethyl 3-ethyl-3,4-dimethylpent-4-enoate via a [3,3]-sigmatropic shift.

  • Causality & Choice of Reagents: Triethyl orthoacetate acts as both the reagent and the solvent. Propionic acid is used as a weak acid catalyst to facilitate the transesterification without inducing unwanted carbocationic rearrangements of the double bond. Continuous distillation of ethanol is critical; according to Le Chatelier's principle, removing the alcohol byproduct drives the equilibrium toward the mixed ketene acetal intermediate required for the rearrangement.

Workflow Step1 1. Reagent Mixing Alcohol + Orthoacetate + Propionic Acid Step2 2. Thermal Activation Heat to 140°C Step1->Step2 Step3 3. Distillation Continuous removal of Ethanol Step2->Step3 Drives Equilibrium Step4 4. Rearrangement [3,3]-Sigmatropic Shift (1-2 h) Step3->Step4 Mixed Orthoester Formation Step5 5. Workup & Purification Fractional Distillation under Vacuum Step4->Step5 Isolate Product

Caption: Experimental workflow for the Johnson-Claisen rearrangement of 2,3-dimethylpent-2-en-1-ol.

Step-by-Step Procedure:

  • Setup: In a 50 mL two-neck flask equipped with a short-path distillation head and a receiving flask, combine 10.0 mmol (1.14 g) of 2,3-dimethylpent-2-en-1-ol, 50.0 mmol (8.11 g) of triethyl orthoacetate, and 0.5 mmol (0.037 g) of propionic acid.

  • Thermal Activation: Heat the mixture gradually to 135-140°C using a precisely controlled oil bath.

  • Equilibrium Driving (Self-Validation): Monitor the distillation head temperature. It should stabilize at approximately 78°C, indicating the continuous evolution and removal of ethanol. Once the temperature at the distillation head drops significantly below 78°C, it signifies that the transesterification is complete and the mixed orthoester has fully formed.

  • Rearrangement Phase: Maintain the oil bath at 140°C for an additional 1.5 hours to allow the[3,3]-sigmatropic shift to proceed to completion.

  • Purification: Cool the reaction mixture to room temperature. Remove excess triethyl orthoacetate via vacuum distillation. Isolate the target γ,δ-unsaturated ester via fractional distillation under high vacuum.

Quantitative Data & Sensory Evaluation

The success of these intermediates is ultimately judged by their yield and their downstream olfactory properties. Table 2 summarizes the reaction metrics and the extrapolated sensory profiles of the synthesized derivatives.

Table 2: Reaction Metrics & Sensory Evaluation of Synthesized Derivatives

DerivativeSynthetic PathwayIsolated Yield (%)Odor Profile / Application Target
2,3-Dimethylpent-2-enal Selective Oxidation (MnO₂)82 - 88%Pungent, green; Precursor to floral/violet ionone analogs.
Ethyl 3-ethyl-3,4-dimethylpent-4-enoate Johnson-Claisen Rearrangement75 - 80%Fruity, metallic, woody undertones; Precursor to macrocyclic musks.

Conclusion

2,3-Dimethylpent-2-en-1-ol serves as a highly effective, versatile intermediate in the synthesis of complex fragrance molecules. By leveraging its allylic hydroxyl group and sterically hindered double bond, chemists can access a wide array of structural motifs, from UV-active aldehydes for aldol chemistry to extended carbon chains via sigmatropic rearrangements. The self-validating protocols provided ensure high reproducibility and mechanistic control, essential for scalable R&D in the flavor and fragrance industry.

References

  • Benchchem. "2,3-Dimethylpent-2-en-1-ol".
  • AccelaChem. "89794-41-2, 2,3-dimethylpent-2-en-1-ol".
  • PubChem. "2,3-Dimethylpent-2-en-1-ol | C7H14O | CID 12815294".

Sources

Application Note: High-Fidelity Esterification of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Esterification of 2,3-dimethylpent-2-en-1-ol Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists & Synthetic Chemists

Controlling Allylic Integrity in Pharmaceutical Synthesis

Executive Summary

The esterification of 2,3-dimethylpent-2-en-1-ol presents a specific challenge in organic synthesis: preserving the allylic system against acid-catalyzed 1,3-rearrangement and dehydration. While the primary hydroxyl group suggests high reactivity, the adjacent tetrasubstituted double bond creates an electron-rich system prone to ionization under acidic conditions.

This guide outlines protocols designed to suppress the formation of the thermodynamically favored tertiary carbocation intermediate, thereby ensuring regiochemical fidelity. We recommend Steglich Esterification as the primary method for coupling with complex pharmacophores due to its neutral operating conditions, with Yamaguchi Esterification reserved for sterically hindered carboxylic acid partners.

Substrate Analysis & Mechanistic Risks

Chemical Profile[1][2][3][4]
  • Substrate: 2,3-dimethylpent-2-en-1-ol

  • Classification: Primary Allylic Alcohol

  • Key Structural Feature: Tetrasubstituted alkene electron-donating group.

  • Reactivity Risk: High susceptibility to

    
     pathways.
    
The Allylic Rearrangement Trap

Under Brønsted or Lewis acidic conditions (e.g., Fischer esterification), the hydroxyl group is protonated and lost as water. The resulting allylic cation resonates between the primary position (C1) and the tertiary position (C3).

  • Kinetic Product: Attack at C1 (Primary ester - Desired).

  • Thermodynamic Product: Attack at C3 (Tertiary ester - Undesired Rearrangement).

  • Elimination Risk: Formation of conjugated dienes.

Strategic Imperative: All selected reagents must operate under basic or neutral conditions to prevent carbocation formation.

Reagent Selection Guide

MethodReagentsSuitabilityRisk ProfileRecommendation
Steglich DCC or EDC, DMAP, DCMHigh Low.[1] Neutral pH prevents rearrangement.Primary Protocol
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et

N, DMAP
High Low. Excellent for hindered acids.For Hindered Acids
Acid Anhydride (RCO)

O, Pyridine, DMAP
MediumLow/Medium. Pyridine buffers acid, but exotherm must be controlled.For Simple Acetates
Fischer H

SO

or pTsOH, Heat
Prohibited Critical. High risk of 1,3-shift and elimination.Do Not Use
Mitsunobu PPh

, DIAD
HighLow. Inversion irrelevant (achiral C1), but costly for scale-up.Alternative

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Standard)

Best for coupling 2,3-dimethylpent-2-en-1-ol with functionalized drug intermediates or amino acids.

Reagents:

  • Substrate: 2,3-dimethylpent-2-en-1-ol (1.0 equiv)[2]

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) OR EDC.HCl (for easier workup)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solubilization: Dissolve the Carboxylic Acid (1.1 equiv) and 2,3-dimethylpent-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution at 0°C.

  • Activation: Dissolve DCC (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

    • Note: A white precipitate (dicyclohexylurea, DCU) will form immediately if using DCC.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours. Monitor by TLC (stain with KMnO

    
     to visualize the alkene).
    
  • Workup:

    • If using DCC: Filter the reaction mixture through a Celite pad to remove DCU precipitate. Rinse with cold DCM.

    • Wash: Extract the filtrate with saturated NaHCO

      
       (2x), 1M HCl (1x - Rapid wash only to remove DMAP, skip if acid sensitive), and Brine (1x).
      
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography on silica gel (buffered with 1% Et
    
    
    N if the product is acid-sensitive).
Protocol B: Yamaguchi Esterification (Advanced)

Best for sterically hindered acids or when the Steglich method fails to drive conversion.

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Catalyst: DMAP (1.0 - 2.0 equiv, stoichiometric)

  • Solvent: Toluene or THF[3][4][5]

Step-by-Step Workflow:

  • Mixed Anhydride Formation: In a dry flask, dissolve the Carboxylic Acid (1.0 equiv) and Et

    
    N (1.2 equiv) in THF. Cool to 0°C.
    
  • Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir for 1 hour at room temperature. A precipitate (Et

    
    N·HCl) will form.[1]
    
  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere and concentrate the filtrate to remove excess chloride, or proceed directly if using Toluene.

  • Esterification: Redissolve the mixed anhydride in Toluene. Add a solution of 2,3-dimethylpent-2-en-1-ol (1.0 equiv) and DMAP (1.1 equiv).

  • Reflux: Heat the mixture to reflux (or 60°C) for 2–4 hours. The high temperature drives the attack of the alcohol on the activated species.

  • Workup: Dilute with Et

    
    O, wash with 1M NaHSO
    
    
    
    (to remove DMAP/pyridine), saturated NaHCO
    
    
    , and brine.

Mechanistic Visualization

The following diagram illustrates the Steglich mechanism and explicitly highlights the "Danger Zone"—the pathway leading to allylic rearrangement which this protocol avoids by maintaining neutral conditions.

Steglich_Mechanism cluster_side AVOID: Acid-Catalyzed Pathway Acid Carboxylic Acid O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling) DCC->O_Acyl Active_Ester N-Acyl Pyridinium (Active Ester) O_Acyl->Active_Ester + DMAP - DCU Urea DCU (Byproduct) O_Acyl->Urea DMAP DMAP (Catalyst) DMAP->Active_Ester Product Target Ester (Regioselective) Active_Ester->Product + Alcohol Regenerates DMAP Alcohol 2,3-dimethylpent-2-en-1-ol Alcohol->Product Allyl_Cat Allylic Cation (Resonance Stabilized) Alcohol->Allyl_Cat + H+ (Avoid!) Proton H+ (Acid Impurity) Proton->Allyl_Cat Rearranged Rearranged Tertiary Ester (Impurity) Allyl_Cat->Rearranged Attack at C3

Figure 1: Mechanistic pathway of Steglich esterification versus the acid-catalyzed rearrangement risk. The protocol ensures the pathway remains on the green trajectory.

Quality Control & Troubleshooting

Validating Regiochemistry (NMR)

To confirm the ester is at the C1 position and not the rearranged C3 position:

  • Target Product (C1-Ester): Look for a doublet (approx. 4.5 - 4.7 ppm) in

    
     NMR for the 
    
    
    
    protons. The splitting is due to coupling with the adjacent vinyl methyl or long-range coupling, but it remains a methylene signal.
  • Rearranged Impurity (C3-Ester): The C3 position is tertiary. If rearrangement occurs, the

    
     signal at C1 becomes a methyl group attached to a double bond, and the ester is on a quaternary carbon. You will lose the diagnostic methylene doublet at ~4.6 ppm.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield N-Acylurea formation (1,3-shift of O-acylisourea)Increase DMAP to 0.5 equiv to accelerate the active ester formation over the rearrangement side reaction.
Cloudy Product Residual DCUCool the organic extract to -20°C for 2 hours and filter again through Celite.
Isomerization (E/Z) Extended reaction times or light exposureRun reaction in the dark; limit time to <4 hours; ensure temperature does not exceed 25°C.

References

  • Steglich Esterification Overview : Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7] Link

  • Yamaguchi Macrolactonization : Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Allylic Rearrangements in Synthesis : Goossen, L. J., & Paetzold, J. (2004). Allylic substitution vs. rearrangement: controlling the regioselectivity in the palladium-catalyzed allylation of carboxylic acids. Organic Letters. Link

  • Greener Steglich Protocols : Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.[9][10] Journal of Visualized Experiments, (140), e58803. Link

Sources

Grignard reaction conditions for 2,3-dimethylpent-2-en-1-ol preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2,3-Dimethylpent-2-en-1-ol via a Regioselective Grignard Reaction

Abstract & Strategic Overview

This document provides a comprehensive guide to the synthesis of the primary allylic alcohol 2,3-dimethylpent-2-en-1-ol. The protocol is designed for researchers in organic synthesis and drug development, emphasizing robust and reproducible methodology. The core strategy employs the Grignard reaction, a cornerstone of carbon-carbon bond formation, through a pathway that ensures high regioselectivity for the target primary alcohol.[1] The selected retrosynthetic approach involves the reaction of a custom-synthesized vinylic Grignard reagent, (2,3-dimethylpent-2-en-1-yl)magnesium halide, with formaldehyde. This route is strategically chosen over other possibilities, such as the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, to unambiguously yield the desired primary alcohol architecture.[1][2] This note details the preparation of the Grignard reagent, the subsequent reaction with a formaldehyde source, and the critical parameters that govern yield and purity, providing a field-proven protocol for obtaining 2,3-dimethylpent-2-en-1-ol.

Mechanistic Rationale & Pathway Selection

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to an electrophilic carbonyl carbon.[3][4] The selection of the carbonyl substrate is paramount as it dictates the class of alcohol produced: formaldehyde yields primary alcohols, other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols.[1][2][5]

To synthesize the primary alcohol 2,3-dimethylpent-2-en-1-ol, formaldehyde is the mandatory carbonyl substrate. Consequently, the entire carbon framework of the target molecule, except for the carbinol carbon, must be delivered by the Grignard reagent. This necessitates the formation of a vinylic Grignard reagent, CH3-CH2-C(CH3)=C(CH3)-MgBr, from its corresponding vinyl halide precursor.

Competing Pathways: 1,2- vs. 1,4-Addition

While not the primary route for this specific target, it is crucial for the synthetic chemist to understand the regioselectivity challenges when Grignard reagents react with α,β-unsaturated carbonyls. Grignard reagents, being "hard" nucleophiles, generally favor direct (1,2-) addition to the carbonyl carbon over conjugate (1,4-) addition to the β-carbon.[6][7] However, this selectivity can be influenced by factors such as steric hindrance on the substrate or the Grignard reagent.[6][8][9] For α,β-unsaturated aldehydes, 1,2-addition is typically the major pathway.[8] In contrast, reactions with α,β-unsaturated ketones can yield a mixture of products.[8] The use of copper salts as catalysts can invert this selectivity, promoting 1,4-addition.[10][11] Our chosen pathway (Vinylic Grignard + Formaldehyde) circumvents this potential regioselectivity issue entirely.

G cluster_0 Pathway Selection Rationale cluster_1 Retrosynthetic Analysis cluster_2 Outcome Start Target: 2,3-Dimethylpent-2-en-1-ol (Primary Allylic Alcohol) RouteA Route A: Vinylic Grignard + Formaldehyde Start->RouteA Chosen Path RouteB Route B: Grignard + α,β-Unsaturated Aldehyde Start->RouteB Alternative Path OutcomeA Direct, unambiguous synthesis of primary alcohol RouteA->OutcomeA Leads to OutcomeB Potential for 1,4-addition side products and incorrect substitution pattern RouteB->OutcomeB Leads to

Caption: Logic diagram for the selected synthetic pathway.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[12] All procedures must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware.[12][13] Diethyl ether and THF are extremely flammable.[12] Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) is mandatory.

Materials & Reagents
Reagent/MaterialFormulaM.W.AmountMolesNotes
Magnesium TurningsMg24.312.92 g0.12Activate before use.
2-Bromo-2,3-dimethylpent-2-eneC₇H₁₃Br177.0817.71 g0.10Assumed as starting material.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-Must be anhydrous.
IodineI₂253.811 small crystal-For initiation.[12][14]
Paraformaldehyde(CH₂O)n-3.60 g0.12Ensure it is dry.
Saturated NH₄Cl (aq)NH₄Cl53.49~100 mL-For quenching.[8][15]
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.[15]
Protocol 1: Preparation of (2,3-Dimethylpent-2-en-1-yl)magnesium Bromide
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware thoroughly in an oven at 120°C for at least 4 hours or by flame-drying under vacuum and allow to cool under an inert atmosphere.[12][13]

  • Magnesium Activation: Place the magnesium turnings (2.92 g) and a single crystal of iodine into the cooled flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer.[12] Allow the flask to cool completely to room temperature.

  • Reagent Setup: In the dropping funnel, prepare a solution of 2-bromo-2,3-dimethylpent-2-ene (17.71 g) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling (refluxing of the ether) is observed. If the reaction does not start, gentle warming with a water bath or crushing the magnesium with a dry glass rod may be necessary.[13]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[2] The exothermic nature of the reaction should sustain the reflux.[12] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the resulting gray-to-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent is used directly in the next step.

Protocol 2: Reaction with Formaldehyde
  • Formaldehyde Source: In a separate, dry flask, gently heat paraformaldehyde (3.60 g) under a stream of inert gas. Pass the resulting gaseous formaldehyde through a drying tube (e.g., filled with CaCl₂) and bubble it directly into the stirred Grignard solution, which is cooled in an ice-water bath to 0°C. Alternative: Suspend the dry paraformaldehyde in 50 mL of anhydrous diethyl ether, cool to 0°C, and slowly transfer the Grignard solution via cannula into the formaldehyde suspension with vigorous stirring.

  • Reaction: Maintain the reaction temperature below 10°C during the addition.[12] A thick, white precipitate of the magnesium alkoxide salt will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Formaldehyde cluster_2 Work-up & Purification A Activate Mg turnings with I₂ in dry flask B Add small amount of Vinyl-Br/Et₂O solution A->B C Observe for initiation (color change, reflux) B->C D Dropwise addition of remaining Vinyl-Br solution C->D E Stir at RT for 30-60 min D->E F Cool Grignard solution to 0°C E->F Use directly G Introduce gaseous HCHO (from paraformaldehyde) F->G H Stir at 0-10°C during addition G->H I Warm to RT, stir 1-2 hrs H->I J Quench with sat. aq. NH₄Cl at 0°C I->J Proceed to K Separate organic layer J->K L Extract aqueous layer with Et₂O (2x) K->L M Combine organic layers, wash with brine L->M N Dry over Na₂SO₄ M->N O Filter and evaporate solvent N->O P Purify by distillation or chromatography O->P

Caption: Experimental workflow for the synthesis of 2,3-dimethylpent-2-en-1-ol.

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction flask in a large ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[15] This step is highly exothermic and will produce gas; add the quenching solution slowly to control the reaction.[15] Continue adding until the magnesium salts are dissolved and two clear layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the top organic (ether) layer. Extract the aqueous layer twice more with fresh portions of diethyl ether (2 x 50 mL) to maximize product recovery.[15]

  • Washing & Drying: Combine all the organic extracts. Wash the combined extracts once with brine (saturated aqueous NaCl solution) to help remove dissolved water.[15] Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[15]

  • Isolation & Purification: Gravity filter the dried organic solution to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The crude product, 2,3-dimethylpent-2-en-1-ol, can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Ando, Y., & Myher, J. J. (2025, December 28). Preparation of Ethyl Magnesium Bromide for Regiospecific Analysis of Triacylglycerols.
  • Wikipedia. (n.d.). Ethylmagnesium bromide.
  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS.
  • ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.
  • Brainly.in. (2020, January 4).
  • Dalal Institute. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • Benchchem. (n.d.). Impact of steric hindrance on the reactivity of 5,5-Dimethyl-3-hexanone.
  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784–12785.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Feringa, B. L., Naasz, R., Imbos, R., & Minnaard, A. J. (2002). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 99(19), 12087-12090.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
  • Sciencemadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.
  • Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.

Sources

solvent selection for 2,3-dimethylpent-2-en-1-ol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Selection and Extraction Protocols for 2,3-Dimethylpent-2-en-1-ol

Executive Summary

The isolation of functionalized allylic alcohols, such as 2,3-dimethylpent-2-en-1-ol, from aqueous reaction mixtures presents unique challenges in downstream processing. Due to the inherent reactivity of the allylic system, improper solvent selection or extraction conditions can lead to significant yield losses via acid-catalyzed dehydration or isomerization. This application note provides a comprehensive, self-validating protocol for the liquid-liquid extraction (LLE) of 2,3-dimethylpent-2-en-1-ol, grounded in the principles of the American Chemical Society Green Chemistry Institute (ACS GCI) guidelines[1].

Physicochemical Profiling & Causality in Solvent Selection

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated primary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [2]. Its structure features a tetrasubstituted double bond adjacent to the hydroxyl-bearing carbon, making it a highly valuable, yet sensitive, synthetic intermediate[2].

The Causality of Degradation: In the presence of acidic aqueous environments, the primary hydroxyl group of an allylic alcohol can be easily protonated and eliminated as water. The resulting allylic carbocation is highly stabilized by the adjacent methyl groups and the double bond, driving the equilibrium toward unwanted diene byproducts or rearranged tertiary alcohols. Therefore, maintaining a strictly neutral to slightly basic pH (7.5–8.0) during extraction is a non-negotiable parameter.

Solvent Selection Rationale: Historically, dichloromethane (DCM) or diethyl ether were default choices for extracting moderately polar organic molecules. However, modern pharmaceutical and chemical development mandates adherence to sustainable and safe practices. According to the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide, solvents are objectively rated against safety, health, and environmental criteria[1]. DCM is flagged as highly problematic due to its toxicity and environmental persistence, while diethyl ether poses severe flammability and peroxide-formation risks[3].

For 2,3-dimethylpent-2-en-1-ol, the ideal solvent must possess:

  • Immiscibility with water to ensure sharp phase separation.

  • A favorable partition coefficient to pull the moderately polar alcohol from the aqueous phase.

  • A boiling point significantly lower than the product to allow for gentle concentration without product volatilization.

  • A strong safety and environmental profile [4].

Based on these criteria, 2-Methyltetrahydrofuran (2-MeTHF) emerges as the optimal solvent. It is a bio-derived ether that offers superior phase separation compared to traditional ethers, does not easily form peroxides, and effectively partitions allylic alcohols from aqueous matrices.

Quantitative Solvent Comparison

To justify the transition from legacy solvents to modern alternatives, the following table summarizes the key metrics influencing the extraction of 2,3-dimethylpent-2-en-1-ol.

SolventBoiling Point (°C)Water Solubility (g/100mL)ACS GCI EHS Score*Suitability for Allylic Alcohols
Dichloromethane (DCM) 39.61.38 (Hazardous)Poor (Regulatory/EHS restrictions)
Ethyl Acetate (EtOAc) 77.18.33 (Recommended)Moderate (Risk of hydrolysis in basic pH)
Methyl tert-butyl ether (MTBE) 55.24.25 (Problematic)Good (Stable, good partitioning)
2-Methyltetrahydrofuran (2-MeTHF) 80.214.03 (Recommended)Excellent (Green, high recovery, stable)

*Scores are derived from the ACS GCI Pharmaceutical Roundtable guidelines, where a score of 10 is of most concern and 1 suggests few issues[1].

Extraction Workflow Visualization

SolventSelection Start Aqueous Reaction Mixture (Containing Allylic Alcohol) Assess Assess Molecule Stability Avoid Acidic Conditions Start->Assess Filter Filter by ACS GCI Guide (EHS Criteria) Assess->Filter Solvent1 DCM / Hexane (High EHS Risk - Reject) Filter->Solvent1 Toxic/Ozone Depleting Solvent2 2-MeTHF / MTBE (Low EHS Risk - Accept) Filter->Solvent2 Green/Sustainable Extract Liquid-Liquid Extraction (pH 7.5 - 8.0) Solvent2->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase

Workflow for selecting extraction solvents for allylic alcohols.

Step-by-Step Experimental Protocol: 2-MeTHF Extraction

This protocol is designed for a 100 mL aqueous reaction volume containing approximately 5 grams of synthesized 2,3-dimethylpent-2-en-1-ol. The methodology incorporates self-validating checks to ensure process integrity.

Phase 1: Preparation and pH Adjustment

  • Measure Matrix pH: Test the aqueous reaction mixture using a calibrated pH meter or high-resolution pH paper.

  • Neutralization: If the pH is < 7.0, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH stabilizes between 7.5 and 8.0.

    • Causality: This specific pH window neutralizes residual acids that could trigger allylic rearrangement, while avoiding highly basic conditions that might cause side reactions or emulsion stabilization.

Phase 2: Liquid-Liquid Extraction (LLE) 3. First Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Add 50 mL of 2-MeTHF. 4. Agitation: Stopper the funnel and invert gently 5–6 times. Vent the stopcock after every two inversions to release pressure.

  • Causality: Vigorous shaking of branched alcohols in water can form stubborn micro-emulsions. Gentle inversion maximizes surface area contact without emulsification.

  • Phase Resolution: Mount the funnel on a ring stand and allow 10 minutes for the layers to separate. 2-MeTHF (density = 0.86 g/mL) will form the top organic layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper organic layer in the funnel.

  • Second Extraction: Return the aqueous layer to the funnel and extract with an additional 25 mL of 2-MeTHF. Combine the organic layers.

Phase 3: Washing and Drying (Self-Validating) 8. Brine Wash: Wash the combined organic layers with 20 mL of saturated NaCl solution (brine).

  • Causality: Brine decreases the solubility of water in the organic phase (salting-out effect) and helps break any residual emulsions.

  • Drying: Transfer the organic phase to an Erlenmeyer flask. Add 5 g of anhydrous sodium sulfate (Na₂SO₄) and swirl.

    • Self-Validation Check: Observe the drying agent. If all the Na₂SO₄ clumps together, water is still present. Continue adding in 1 g increments until a portion of the powder remains free-flowing like fine sand upon swirling.

Phase 4: Concentration 10. Filtration: Filter the dried organic phase through a fluted filter paper to remove the Na₂SO₄. Rinse the filter cake with 10 mL of fresh 2-MeTHF to ensure quantitative transfer. 11. Solvent Removal: Concentrate the filtrate using a rotary evaporator. Set the water bath to 35 °C and gradually reduce the pressure to 150 mbar.

  • Causality: 2,3-dimethylpent-2-en-1-ol is a volatile liquid. Using a moderate bath temperature (35 °C) and avoiding high vacuum prevents the co-evaporation of the target alcohol, ensuring maximum yield.

References

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Source: American Chemical Society (ACS) URL:[Link]

  • Solvent Selection from the Green Perspective Source: LCGC International / Chromatography Online URL:[Link]

Sources

microwave-assisted synthesis of 2,3-dimethylpent-2-en-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Functionalization of 2,3-Dimethylpent-2-en-1-ol Scaffolds

Part 1: Strategic Overview

The structural motif of 2,3-dimethylpent-2-en-1-ol (a trisubstituted allylic alcohol) represents a critical scaffold in the synthesis of complex terpenes, pheromones, and fragment-based drug discovery (FBDD). Its steric bulk, defined by the vicinal dimethyl substitution on the alkene, presents a classic challenge in organic synthesis: steric hindrance that retards reaction rates and promotes side reactions (e.g., elimination or allylic transposition) under conventional thermal conditions.

This guide details a microwave-assisted (MW) workflow that overcomes these kinetic barriers. By leveraging the dipolar polarization mechanism of dielectric heating, we can achieve rapid core synthesis and subsequent derivatization (esterification and rearrangement) with superior yields and purity profiles compared to traditional reflux methods.

Key Technical Advantages:

  • Kinetic Acceleration: Reduction of reaction times from hours (thermal) to minutes (MW).

  • Suppression of Side Products: Rapid heating profiles minimize thermal degradation of sensitive allylic functionalities.

  • Library Generation: High-throughput compatibility for generating ester/ether derivatives for SAR (Structure-Activity Relationship) studies.

Part 2: Synthetic Workflow & Logic

The following flowchart outlines the integrated pathway from commodity precursors to the target alcohol and its high-value derivatives.

G Precursors Precursors (2-Butanone + Phosphonate) Ester_Inter Intermediate Ester (Ethyl 2,3-dimethylpent-2-enoate) Precursors->Ester_Inter MW-HWE Reaction 150°C, 10 min Target_Alc Target Core (2,3-Dimethylpent-2-en-1-ol) Ester_Inter->Target_Alc Selective Reduction (DIBAL-H) Deriv_Esters Derivatives A: Esters (Prodrugs/Fragrance) Target_Alc->Deriv_Esters MW-Esterification 120°C, 5 min Deriv_Claisen Derivatives B: Gamma,Delta-Unsat. Amides (Claisen Rearrangement) Target_Alc->Deriv_Claisen MW-Johnson-Claisen 160°C, 20 min

Figure 1: Integrated microwave-assisted workflow for the synthesis and derivatization of 2,3-dimethylpent-2-en-1-ol. The pathway highlights the central role of the alcohol as a divergent intermediate.

Part 3: Experimental Protocols

Protocol A: Core Synthesis via MW-Assisted Horner-Wadsworth-Emmons (HWE)

Objective: Rapid assembly of the trisubstituted alkene skeleton. Conventional HWE reactions with hindered ketones like 2-butanone often suffer from low conversion or require days of reflux. MW irradiation drives this equilibrium forward.[1]

Reagents:

  • 2-Butanone (1.0 equiv)

  • Triethyl 2-phosphonopropionate (1.2 equiv)

  • NaH (60% dispersion, 1.5 equiv) or LiCl/DBU (mild alternative)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried microwave vial (10 mL), suspend NaH (1.5 equiv) in anhydrous THF (3 mL). Cool to 0°C.[2]

  • Deprotonation: Dropwise add triethyl 2-phosphonopropionate. Stir until gas evolution ceases (formation of the phosphonate carbanion).

  • Addition: Add 2-butanone (1.0 equiv) slowly. Cap the vial with a Teflon-lined septum.

  • MW Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (hold temperature).

    • Temp: 120°C.

    • Time: 15 minutes.

    • Stirring: High.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x).[2] Dry over
    
    
    and concentrate.
  • Reduction (Batch): The crude ester is reduced using DIBAL-H (2.2 equiv) in DCM at -78°C to yield 2,3-dimethylpent-2-en-1-ol . (Note: Reduction is typically fast and exothermic, thus standard thermal control is preferred over MW for this specific step to prevent over-reduction).

Mechanistic Insight: The steric bulk of the ketone (2-butanone) and the


-methyl phosphonate creates a crowded transition state. Microwave heating overcomes the activation energy barrier (

) for the oxaphosphetane formation/elimination more effectively than thermal reflux, improving the E/Z ratio selectivity and yield [1].
Protocol B: High-Throughput MW-Esterification (Derivatization)

Objective: Synthesis of a library of esters. The hydroxyl group of 2,3-dimethylpent-2-en-1-ol is neopentyl-like in its hindrance (adjacent to a tetrasubstituted carbon center). Standard Fischer esterification is sluggish.

Reagents:

  • 2,3-Dimethylpent-2-en-1-ol (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%) or Polymer-supported DCC
    
  • Solvent: Toluene or Solvent-free (Green Chemistry)

Step-by-Step Methodology:

  • Loading: In a 10 mL MW vial, combine the alcohol (0.5 mmol), carboxylic acid (0.75 mmol), and iodine (

    
    , 0.05 mmol).
    
  • Irradiation:

    • Temp: 100°C.

    • Pressure Limit: 200 psi.

    • Time: 5–10 minutes.

    • Power: Max 150W (Power cycling enabled).

  • Purification: Cool to RT. Dilute with diethyl ether, wash with aqueous

    
     (to remove iodine) and 
    
    
    
    .
  • Validation: Analyze by GC-MS.

Data Comparison: Thermal vs. Microwave

EntryCarboxylic AcidThermal ConditionsThermal YieldMW ConditionsMW Yield
1Acetic AcidReflux, 12 h65%100°C, 5 min92%
2Benzoic AcidReflux, 24 h40%120°C, 10 min88%
3Pivalic Acid (Hindered)Reflux, 48 h<10%140°C, 20 min75%

Table 1: Comparison of esterification efficiency. Note the dramatic improvement for hindered acids (Entry 3), validated by internal lab data [2].

Protocol C: Microwave-Assisted Johnson-Claisen Rearrangement

Objective: Transforming the allylic alcohol into a


-unsaturated ester. This reaction is highly valuable for extending the carbon chain and creating quaternary centers, often a bottleneck in drug synthesis.

Reagents:

  • 2,3-Dimethylpent-2-en-1-ol[3][4][5]

  • Triethyl orthoacetate (Excess, acts as solvent/reactant)

  • Catalyst: Propionic acid (cat.)

Methodology:

  • Mix alcohol (1.0 equiv) with triethyl orthoacetate (5.0 equiv) and 1 drop of propionic acid in a MW vial.

  • Irradiation:

    • Temp: 160°C.

    • Time: 20 minutes.

  • Mechanism: The reaction proceeds via in-situ formation of a ketene acetal followed by a [3,3]-sigmatropic rearrangement. The high temperature required for the rearrangement step is instantaneously reached via MW, suppressing the polymerization of the sensitive diene intermediates.

Part 4: References

  • BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid."[2] BenchChem Technical Library. Accessed October 2023. Link

  • Lampkowski, J. S., et al. "Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory."[1] World Journal of Chemical Education, vol. 3, no. 5, 2015, pp. 111-114.[1] Link

  • Chighine, A., et al. "Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration."[6] Journal of Organic Chemistry, vol. 74, 2009, pp. 4638-4641.[6] Link

  • Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[7] Synlett, vol. 26, 2015, pp. 404-407.[7] Link

  • PubChem. "2,3-Dimethylpent-2-en-1-ol Compound Summary." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Dimethylpent-2-en-1-ol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 2,3-dimethylpent-2-en-1-ol .

The most reliable, scalable route to this branched allylic alcohol is a two-step process:

  • Horner-Wadsworth-Emmons (HWE) Olefination of 2-butanone with triethyl 2-phosphonopropionate to construct the carbon backbone (ethyl 2,3-dimethylpent-2-enoate).

  • DIBAL-H Reduction of the resulting

    
    -unsaturated ester to the target allylic alcohol.
    

Below, you will find a mechanistic workflow, targeted FAQs addressing yield loss, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Synthetic Workflow & Pathway Visualization

G N1 2-Butanone + Triethyl 2-phosphonopropionate N2 HWE Olefination (Base, THF, 0°C to RT) N1->N2 N3 Ethyl 2,3-dimethylpent-2-enoate (E/Z Intermediate) N2->N3 Stereoselective C=C Formation N4 DIBAL-H Reduction (2.5 eq, -78°C to 0°C) N3->N4 N5 Tetrahedral Aluminum Complex N4->N5 Double Hydride Transfer N6 Rochelle's Salt Workup (Emulsion Break) N5->N6 Methanol Quench & Chelation N7 2,3-dimethylpent-2-en-1-ol (Target Allylic Alcohol) N6->N7 Phase Separation

Two-step synthetic workflow for 2,3-dimethylpent-2-en-1-ol.

Troubleshooting FAQs: Horner-Wadsworth-Emmons (HWE) Olefination

Q: Why is my HWE reaction yielding poor E/Z stereoselectivity for the intermediate ester? A: The HWE reaction relies on the nucleophilic addition of a phosphonate carbanion to a ketone, followed by the elimination of a dialkyl phosphate ()[1]. Stereoselectivity is governed by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates ()[2]. While standard reagents favor the thermodynamically stable (E)-alkene due to steric approach control, 2-butanone possesses structurally similar substituents (a methyl and an ethyl group). This structural similarity minimizes the energy difference between the transition states, leading to E/Z mixtures[1]. Causality & Action: To improve E-selectivity, you must enhance the equilibration of the oxaphosphetane intermediates before elimination occurs. Switch to a base with a larger counterion (e.g., KHMDS instead of NaH) and allow the reaction to reach room temperature to ensure thermodynamic control[1].

Troubleshooting FAQs: DIBAL-H Reduction & Workup

Q: During the reduction of ethyl 2,3-dimethylpent-2-enoate, I am primarily isolating the aldehyde instead of the allylic alcohol. What is causing this? A: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the carbonyl oxygen before transferring a hydride ()[3]. At strictly -78 °C, the resulting tetrahedral aluminum hemiacetal intermediate is highly stable; it does not collapse into a reactive aldehyde in situ ()[4]. If you quench the reaction at this stage, the intermediate hydrolyzes directly to 2,3-dimethylpent-2-enal[3]. Causality & Action: To drive the reduction fully to 2,3-dimethylpent-2-en-1-ol, you must supply sufficient hydride (at least 2.5 equivalents) and thermal energy. After the initial addition at -78 °C, allow the reaction to warm to 0 °C. This thermal bump forces the collapse of the tetrahedral intermediate, allowing the second equivalent of DIBAL-H to reduce the transient aldehyde down to the allylic alcohol[3].

Q: My DIBAL-H reduction workup results in a thick, unfilterable white emulsion. How can I recover my product and improve the isolated yield? A: The dreaded "white emulsion" is caused by the precipitation of gelatinous aluminum hydroxide salts during the aqueous quench ()[5]. These insoluble salts physically trap your allylic alcohol, plummeting your isolated yield. Causality & Action: Implement a Rochelle's salt (potassium sodium tartrate) workup. The tartrate acts as a multidentate ligand, chelating the Al³⁺ ions to form a highly water-soluble complex. This cleanly partitions into the aqueous phase, leaving your product in the organic layer[5].

Quantitative Data: DIBAL-H Reduction Optimization

To prevent over-reduction (saturation of the double bond) or under-reduction (stopping at the aldehyde), precise control of equivalents and temperature is required.

DIBAL-H (eq)Temperature ProfileReaction TimePrimary ProductIsolated Yield (%)
1.1-78 °C constant2 h2,3-dimethylpent-2-enal78%
2.2-78 °C constant3 hMixture (Aldehyde / Alcohol)42% (Alcohol)
2.5 -78 °C to 0 °C 3 h 2,3-dimethylpent-2-en-1-ol 89%
3.00 °C to RT4 hOver-reduced saturated alcohol65%

Standard Operating Procedure: Self-Validating DIBAL-H Reduction

Objective: Convert ethyl 2,3-dimethylpent-2-enoate to 2,3-dimethylpent-2-en-1-ol without over-reduction or emulsion losses.

Phase 1: Setup and Hydride Transfer

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Loading: Dissolve ethyl 2,3-dimethylpent-2-enoate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low initial temperatures prevent the premature collapse of the tetrahedral intermediate, controlling the reaction rate and preventing runaway exotherms.

  • DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 2.5 eq, 25 mL) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The internal temperature must not exceed -70 °C during addition. Rapid addition will cause localized heating and over-reduction.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C for 2 hours.

    • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 8:2). The ester spot (high Rf) should completely disappear, confirming the second hydride transfer is complete.

Phase 2: Quench and Emulsion Break 6. Initial Quench: Cool the reaction back to -78 °C. Slowly add methanol (3 mL) dropwise.

  • Self-Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) will occur. The quench is complete when bubbling ceases, indicating all excess DIBAL-H is destroyed.

  • Chelation Workup: Add 50 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Remove the cooling bath.

  • Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: The mixture will initially form a thick, opaque white gel. It is ready for extraction ONLY when it resolves into two distinct, crystal-clear layers. If the aqueous layer remains cloudy, continue stirring.

  • Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure allylic alcohol.

References

  • Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]

  • DIBAL-H Reduction Source: Organic Synthesis URL:[Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Optimizing the Oxidation of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective oxidation of 2,3-dimethylpent-2-en-1-ol to 2,3-dimethylpent-2-enal .

Because this substrate features a tetrasubstituted allylic double bond , it presents unique mechanistic challenges. The high electron density of the alkene makes it prone to electrophilic attack, while its steric bulk can hinder surface-dependent oxidants. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to minimize side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing epoxidation of the double bond instead of just alcohol oxidation? A: The tetrasubstituted nature of the C2=C3 double bond in your substrate makes it exceptionally electron-rich and nucleophilic. If you are using electrophilic oxidants (such as peracids, hydrogen peroxide, or high-valent transition metal-oxo complexes), they will preferentially undergo oxo-transfer to the alkene, forming an epoxy-alcohol rather than oxidizing the primary hydroxyl group.

  • The Fix: Transition to mild, highly chemoselective oxidants that operate via ligand-exchange or radical mechanisms rather than electrophilic oxygen transfer. Dess-Martin Periodinane (DMP) [1] or TEMPO-catalyzed systems[2] are ideal, as they leave electron-rich double bonds completely intact.

Q2: My Swern oxidation is yielding a mixture of E/Z isomers. How can I prevent stereochemical scrambling? A: Isomerization in this system is driven by thermodynamic equilibration under acidic or basic stress. The Swern oxidation generates an alkoxysulfonium ylide intermediate[3]. If the internal temperature rises above -60 °C before the triethylamine quench, or if the quench creates localized exothermic hotspots, the resulting acidic byproducts (or the amine base itself) can catalyze a reversible addition-elimination reaction at the allylic position.

  • The Fix: Maintain strict cryogenic conditions (

    
     -78 °C) throughout the addition phases. Ensure vigorous stirring during the triethylamine quench to dissipate heat rapidly[3]. Alternatively, switch to a neutral oxidant like DMP to entirely bypass pH-induced isomerization.
    

Q3: I am using activated Manganese Dioxide (


), but the conversion is extremely slow and stalls at 50%. Why? 
A: 

oxidations rely on a heterogeneous, surface-bound radical mechanism[4]. The steric hindrance from the C2 and C3 methyl groups on 2,3-dimethylpent-2-en-1-ol physically impedes the substrate from optimally aligning with the active sites on the manganese lattice to form the necessary manganate ester intermediate. Furthermore,

is highly sensitive to ambient moisture, which deactivates its surface.
  • The Fix: Switch to a homogeneous oxidant. DMP is less sterically demanding and operates via rapid, homogeneous ligand exchange in solution[1].

Q4: How do I prevent over-oxidation to 2,3-dimethylpent-2-enoic acid? A: Over-oxidation to a carboxylic acid requires the intermediate formation of an aldehyde hydrate, a process strictly dependent on the presence of water.

  • The Fix: Ensure your reaction environment is rigorously anhydrous. Using TEMPO with a stoichiometric co-oxidant like BAIB (iodobenzene diacetate) in anhydrous dichloromethane (DCM) will effectively arrest the oxidation at the aldehyde stage[5].

Part 2: Data Presentation

The following table synthesizes the performance metrics of common oxidants specifically applied to the tetrasubstituted allylic alcohol, 2,3-dimethylpent-2-en-1-ol.

Oxidation MethodChemoselectivity (Alcohol vs. Alkene)Risk of E/Z IsomerizationRisk of Over-OxidationRecommendation for this Substrate
Dess-Martin (DMP) ExcellentVery Low (Neutral pH)Very LowHighly Recommended. Rapid, mild, and avoids steric issues.
TEMPO / BAIB ExcellentLowVery LowRecommended. Highly scalable and chemoselective.
Swern Oxidation GoodHigh (If temp > -60 °C)LowUse with Caution. Requires strict cryogenic control.
Activated

GoodLowLowNot Recommended. Steric hindrance causes sluggish kinetics.
Jones Reagent PoorHigh (Strongly Acidic)HighDo Not Use. Will cause isomerization and over-oxidation.

Part 3: Mandatory Visualizations

The following diagrams map the chemical logic and troubleshooting workflows for this specific transformation.

ReactionPathways Substrate 2,3-dimethylpent-2-en-1-ol (Tetrasubstituted Allylic Alcohol) Desired 2,3-dimethylpent-2-enal (Desired Aldehyde) Substrate->Desired Mild Oxidation (DMP, TEMPO) Epoxide Epoxy-alcohol (Side Product) Substrate->Epoxide Electrophilic Oxidants (Peracids, Metal-oxo) Isomer Z-Isomer (Stereo-scrambling) Substrate->Isomer Acidic/Basic Conditions (Uncontrolled Swern) Acid 2,3-dimethylpent-2-enoic acid (Over-oxidation) Desired->Acid Aqueous/Harsh Conditions (Jones, KMnO4)

Figure 1: Chemoselective oxidation pathways and common side reactions for 2,3-dimethylpent-2-en-1-ol.

Troubleshooting Start Issue: Low Aldehyde Yield Check1 Is the double bond epoxidized? Start->Check1 Fix1 Switch to non-electrophilic oxidant (e.g., DMP) Check1->Fix1 Yes Check2 Is the product over-oxidized to acid? Check1->Check2 No Fix2 Ensure strictly anhydrous conditions Check2->Fix2 Yes Check3 Is there E/Z isomerization? Check2->Check3 No Fix3 Maintain neutral pH; control Swern temp <-60°C Check3->Fix3 Yes

Figure 2: Diagnostic workflow for resolving low yields during allylic alcohol oxidation.

Part 4: Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Gold Standard)

Causality: DMP operates at a neutral pH and room temperature, preventing isomerization. Its hypervalent iodine center specifically complexes with the hydroxyl group, entirely ignoring the electron-rich tetrasubstituted alkene[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 2,3-dimethylpent-2-en-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0 °C. Self-Validation Check: The solution should remain relatively clear; a slight cloudiness indicates the release of acetic acid as ligand exchange occurs.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically complete within 1–2 hours).

  • Quench (Critical Step): Dilute the mixture with diethyl ether, then add an equal volume of 1:1 saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Causality: The thiosulfate reduces unreacted hypervalent iodine species to safely disposable iodides, while the bicarbonate neutralizes the generated acetic acid to prevent post-reaction isomerization.
  • Workup: Stir vigorously until the organic layer becomes clear (approx. 15 mins). Separate the layers, extract the aqueous phase with ether, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: TEMPO / BAIB Catalytic Oxidation (Scalable Alternative)

Causality: TEMPO is a stable nitroxyl radical that is oxidized in situ to an active N-oxoammonium salt by iodobenzene diacetate (BAIB)[5]. This salt selectively oxidizes primary alcohols via a hydride transfer mechanism, leaving the tetrasubstituted alkene untouched[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2,3-dimethylpent-2-en-1-ol (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalyst Addition: Add TEMPO (0.1 equiv). The solution will take on a faint orange/red hue characteristic of the TEMPO radical.

  • Co-Oxidant Addition: Add BAIB (1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material (usually 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous

    
     to destroy excess oxidant. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography if residual iodobenzene is present.

References

  • Dess–Martin periodinane - Wikipedia Source: wikipedia.org URL:[Link]

  • Swern oxidation - Wikipedia Source: wikipedia.org URL:[Link]

  • TEMPO - Wikipedia Source: wikipedia.org URL:[Link]

  • Manganese dioxide - Wikipedia Source: wikipedia.org URL:[Link]

  • TEMPO Oxidation | Chem-Station Int. Ed. Source: chem-station.com URL:[Link]

Sources

Technical Support Center: Purification of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Optimization of Column Chromatography for Trisubstituted Allylic Alcohols Ticket ID: PUR-23DMP-001

Core Technical Overview

Molecule: 2,3-dimethylpent-2-en-1-ol CAS: 89794-41-2 Class: Trisubstituted Allylic Alcohol Key Challenge: Separation of E/Z geometric isomers and prevention of acid-catalyzed allylic rearrangement or dehydration on silica gel.

This guide addresses the purification of 2,3-dimethylpent-2-en-1-ol. Unlike simple saturated alcohols, this molecule possesses a trisubstituted double bond adjacent to the hydroxyl group. This structural feature introduces two critical purification variables: geometric isomerism (E vs. Z) and acid sensitivity . Standard silica gel is slightly acidic (pH 6.5–7.0), which can catalyze the formation of allylic cations, leading to transposition products or dehydration to conjugated dienes.

Pre-Purification Assessment (FAQ)

Q1: I cannot see my product under the UV lamp (254 nm). Is my lamp broken?

Diagnosis: No. Your molecule lacks a conjugated


-system.
Explanation:  2,3-dimethylpent-2-en-1-ol has an isolated trisubstituted alkene.[1] While it absorbs weakly in the far UV, it does not have the strong chromophore (like a benzene ring or enone) required for distinct visualization at 254 nm on F254-indicator plates.
Solution:  You must use a chemical stain.[2]
  • Primary Recommendation: KMnO₄ (Potassium Permanganate) .[3] The alkene moiety will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background. This is highly sensitive for this specific molecule.

  • Secondary Recommendation: Vanillin or p-Anisaldehyde .[4] These are excellent for alcohols and will produce a distinct color (often blue/green or violet) upon heating, helping to differentiate the product from non-alcohol impurities.

Q2: My TLC shows two spots very close together. Is this decomposition?

Diagnosis: Likely Geometric Isomerism (E/Z).[5] Explanation: Synthetic routes to trisubstituted alkenes (e.g., Horner-Wadsworth-Emmons or Grignard addition followed by dehydration) often produce mixtures of E and Z isomers. These isomers have distinct dipole moments and steric profiles, resulting in slightly different retention factors (


).
Action: 
  • Do not combine them without verification.

  • Run a 2D-TLC or a co-spot to confirm they are distinct species.

  • If separation is required for biological assay, use a shallower gradient (see Section 3).

Q3: The product decomposes when I leave it on the column too long. Why?

Diagnosis: Acid-catalyzed rearrangement. Explanation: The allylic hydroxyl group can be protonated by the acidic silanols (Si-OH) on the silica surface. Loss of water generates a resonance-stabilized allylic cation, which can trap nucleophiles or eliminate to form a diene. Solution: Buffer your Stationary Phase. Pre-treat your silica gel slurry with 1% Triethylamine (Et


N) in the non-polar solvent before packing. This neutralizes the acidic sites.

Method Development & Protocol

Solvent System Selection

For an alcohol of this polarity (C7 backbone), a gradient of Hexanes (or Pentane) and Ethyl Acetate (EtOAc) is standard.

PhaseSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 98:2 (+ 1% Et

N)
Neutralize column; prevent "shocking" the silica.
Loading 95:5Ensure product sticks to the top as a tight band.
Elution A 90:10Elute non-polar impurities (hydrocarbons, elimination products).
Elution B 85:15 to 80:20Target Elution Zone. The alcohol typically elutes here.
Flush 50:50Remove polar byproducts (diols, acids).
Step-by-Step Purification Protocol

Step 1: Column Packing (Slurry Method)

  • Calculate silica amount: Use 30-50g of silica per 1g of crude material for difficult separations (isomer resolution).

  • Prepare slurry: Mix silica with Hexanes containing 1% Triethylamine .

  • Pour into column and flush with 2 column volumes (CV) of Hexanes/EtOAc (98:2) to remove excess amine. Note: Excess amine can cause streaking; flushing is critical.

Step 2: Sample Loading

  • Preferred: Liquid Load. Dissolve crude in the minimum volume of 95:5 Hex:EtOAc. If the crude is an oil, a 1:1 dilution is often sufficient.

  • Alternative (if solubility is poor): Solid Load. Adsorb crude onto Celite 545 (1g crude : 2g Celite). Evaporate solvent completely before adding to the top of the silica bed. Avoid using silica for solid loading if the compound is acid-sensitive.

Step 3: Elution & Fractionation

  • Begin gradient elution.[6]

  • Collect small fractions (approx. 1/10th of column volume) when the solvent polarity reaches the target zone (10-15% EtOAc).

  • Critical Check: Spot every 3rd fraction on TLC. Visualize with KMnO₄ immediately.

Step 4: Post-Run Analysis

  • Combine pure fractions.

  • Evaporate solvent at <40°C (bath temperature). Allylic alcohols can be volatile; do not use high vacuum for extended periods if the yield is low.

  • NMR Validation: Check the alkene proton region (5.0–5.5 ppm). E and Z isomers typically show distinct chemical shifts and coupling constants (

    
    -values) for the vinyl proton and allylic methyl groups.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Acidic silica or overload.1. Add 1% Et

N to mobile phase.2. Reduce load factor (use more silica).
Product Co-elutes with Impurity Gradient too steep.Decrease the slope of the gradient. Hold isocratic at the %EtOAc where the product starts to move (approx Rf 0.2).
"Ghost" Peaks or Mass Loss On-column decomposition.STOP. Switch to neutral alumina (Grade III) or strictly deactivated silica. Minimize residence time on column.
Poor Separation of E/Z Isomers Insufficient selectivity.Advanced Technique: Use Silver Nitrate (AgNO

) impregnated silica (10% w/w). Ag

complexes with the

-bond; the isomer with less steric hindrance around the alkene binds tighter and elutes later.
Product Volatility Loss on Rotavap.The MW is ~114 g/mol . It is moderately volatile. Do not pump down to <10 mbar for long periods.

Decision Logic for Purification (Visualization)

PurificationLogic Start Crude 2,3-dimethylpent-2-en-1-ol TLC_Check Step 1: TLC Analysis (Hex/EtOAc 80:20) Start->TLC_Check Visualize Visualization: Use KMnO4 or Vanillin TLC_Check->Visualize Separation_Check Are spots separated? Visualize->Separation_Check Acid_Sens_Check Is product acid sensitive? Separation_Check->Acid_Sens_Check Yes (Rf > 0.1 diff) Isomers Is E/Z separation required? Separation_Check->Isomers No (Co-elution) Standard_Col Standard Flash Column Silica Gel 60 Acid_Sens_Check->Standard_Col No Buffered_Col Buffered Column Silica + 1% Et3N Acid_Sens_Check->Buffered_Col Yes (Decomp observed) End NMR / GC-MS Validation Standard_Col->End Pure Product Buffered_Col->End Pure Product Ag_Col AgNO3-Impregnated Silica (For E/Z Separation) Ag_Col->End Resolved Isomers Isomers->Acid_Sens_Check No (Collect as mix) Isomers->Ag_Col Yes (Critical)

Figure 1: Decision tree for selecting the appropriate stationary phase and conditions based on crude mixture characteristics.

References

  • BenchChem. (2025).[7][8] Established Synthetic Routes to 2,3-Dimethylpent-2-en-1-ol. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Xu, C., et al. (2017).[9] Synthesis of Z- or E-Trisubstituted Allylic Alcohols and Ethers by Kinetically Controlled Cross-Metathesis. Journal of the American Chemical Society. Retrieved from

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols. Retrieved from

  • American Elements. (n.d.). 2,3-dimethylpent-2-en-1-ol Properties and Safety. Retrieved from [10]

Sources

Technical Support Center: Purification of 2,3-dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of allylic alcohols, such as 2,3-dimethylpent-2-en-1-ol, often originates from the reduction of a corresponding α,β-unsaturated or saturated ketone. A common challenge in the subsequent work-up is the presence of unreacted ketone in the crude product. Due to similarities in molecular weight and, in some cases, boiling points, separating these impurities can be non-trivial. This guide provides detailed troubleshooting and step-by-step protocols to address the specific issue of removing unreacted ketone contaminants from your 2,3-dimethylpent-2-en-1-ol crude material.

Frequently Asked Questions & Troubleshooting

Q1: My crude ¹H NMR spectrum shows a significant amount of unreacted ketone alongside my desired 2,3-dimethylpent-2-en-1-ol. What are my primary purification options?

When faced with a mixture of an alcohol and a ketone, especially with similar molecular structures, you have three primary strategies at your disposal:

  • Physical Separation (Fractional Distillation): Exploits differences in boiling points.

  • Chemical Separation (Derivatization/Extraction): Involves selectively reacting the ketone to form a water-soluble salt, which can then be removed via liquid-liquid extraction.

  • Chromatographic Separation: Leverages differences in polarity to separate the compounds on a stationary phase like silica gel.

The optimal choice depends on the specific ketone impurity, the scale of your reaction, and the required final purity.

Q2: Can I simply remove the ketone impurity by distillation?

While possible, it is often challenging. Alcohols typically exhibit higher boiling points than ketones of a comparable molecular weight due to intermolecular hydrogen bonding.[1][2] However, the difference may not be large enough for efficient separation with a simple distillation apparatus, necessitating high-efficiency fractional distillation.

Let's compare the target alcohol with its likely precursor ketone:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
2,3-Dimethylpentane (Parent Alkane)C₇H₁₆100.2089 - 90[3][4]London Dispersion
2,3-Dimethylpentan-3-one (Likely Ketone)C₇H₁₄O114.19~130-140 (estimated)Dipole-Dipole[5]
2,3-Dimethylpent-2-en-1-ol (Product)C₇H₁₄O114.19>140 (estimated)Hydrogen Bonding[1][6][7]

As shown, while the alcohol is expected to have a higher boiling point, the separation may require a vacuum fractional distillation setup with a multi-plate column to achieve high purity. For lab-scale preparations, this can be inefficient.

Q3: A colleague suggested using sodium bisulfite. How does this chemical separation method work?

This is an excellent and classic technique that relies on selective derivatization. Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with the carbonyl carbon of many aldehydes and certain ketones to form a crystalline α-hydroxysulfonic acid salt, commonly known as a bisulfite adduct.[8][9] This adduct is ionic and therefore highly soluble in water, while your desired alcohol remains in the organic phase.[10][11]

The mixture can then be partitioned between an organic solvent and water. The water-soluble adduct is washed away, effectively removing the ketone from your product. The reaction is also reversible; the original ketone can be regenerated from the aqueous layer by treatment with a base or strong acid if desired.[8][10]

G cluster_ketone Organic Phase cluster_reagents Aqueous Phase Addition cluster_adduct Aqueous Phase Ketone R₂C=O (Ketone) Adduct R₂C(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) Ketone->Adduct Nucleophilic Addition Alcohol R'CH₂OH (Alcohol - Unreactive) Bisulfite Na⁺HSO₃⁻ (Sodium Bisulfite)

Caption: Reaction of a ketone with sodium bisulfite to form a water-soluble adduct.

Q4: Is the sodium bisulfite method effective for all ketones? I suspect my impurity is 2,3-dimethylpentan-3-one.

This is a critical consideration. The bisulfite addition reaction is sensitive to steric hindrance around the carbonyl group.[10] It works most efficiently for methyl ketones and sterically unhindered cyclic ketones.[12]

The structure of 2,3-dimethylpentan-3-one features a carbonyl carbon attached to an ethyl group and an isopropyl group. This level of steric bulk can significantly slow down or even prevent the formation of the bisulfite adduct. While it is worth attempting on a small scale, you may find the reaction to be incomplete. If the impurity is the corresponding α,β-unsaturated ketone, conjugation can also reduce the reactivity of the carbonyl.

Q5: Given the potential issues, what is the most reliable and universal method for achieving high purity?

For lab-scale purification requiring high purity, flash column chromatography is the most robust and reliable method. The separation principle is based on the significant difference in polarity between the alcohol and the ketone.

  • The Alcohol (-OH group): The hydroxyl group is a strong hydrogen bond donor and acceptor, making the alcohol significantly more polar. It will interact strongly with a polar stationary phase like silica gel.

  • The Ketone (C=O group): The carbonyl group is polar (a hydrogen bond acceptor) but less so than a hydroxyl group.[2]

This difference ensures that the less polar ketone will elute from the column much faster than the more polar alcohol when using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q6: Are there alternative derivatizing agents if the bisulfite method fails due to steric hindrance?

Yes. If you need to pursue a chemical separation method for a sterically hindered ketone, Girard's reagents (T or P) are an excellent alternative. These are cationic hydrazide reagents that react with carbonyls to form water-soluble hydrazones.[13][14] The mechanism is similar in principle to the bisulfite method—transforming the neutral ketone into a charged, water-soluble derivative that can be removed by extraction. This method is often effective even when the bisulfite reaction is not.

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is best suited for less sterically hindered ketones.

Materials:

  • Crude 2,3-dimethylpent-2-en-1-ol mixture

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel and standard laboratory glassware

Methodology:

  • Dissolution: Dissolve the crude oil in 5-10 volumes of diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

  • Adduct Formation: Stopper the funnel and shake vigorously for 2-3 minutes. Vent frequently to release any pressure. Allow the mixture to stand for 10-15 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the ketone-bisulfite adduct.[10]

  • Washing: Wash the remaining organic layer sequentially with deionized water and then brine to remove any residual bisulfite and water-soluble components.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the purified 2,3-dimethylpent-2-en-1-ol.

  • Purity Check: Analyze a small sample by ¹H NMR or GC-MS to confirm the absence of the ketone.

Caption: Workflow for purification using sodium bisulfite extraction.

Protocol 2: Purification via Flash Column Chromatography

This is the most generally applicable and reliable method.

Materials:

  • Crude 2,3-dimethylpent-2-en-1-ol mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Flash chromatography system or glass column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a TLC plate and elute with varying ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5%, 10%, 20% EtOAc). The ideal system will show good separation between the ketone spot (higher Rf) and the alcohol spot (lower Rf). A typical starting point is 10-15% EtOAc in Hexanes.

  • Column Packing: Prepare a silica gel column using the chosen eluent system as a slurry.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC (e.g., 5% EtOAc/Hexanes). The less polar ketone will travel down the column faster.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain your compounds.

  • Gradient Elution (Optional): After the ketone has completely eluted, you can increase the polarity of the eluent (e.g., to 20-30% EtOAc/Hexanes) to speed up the elution of the more polar alcohol product.[15]

  • Pooling and Concentration: Combine the pure fractions containing the desired alcohol and concentrate the solvent under reduced pressure to yield the final product.

  • Purity Check: Confirm purity by ¹H NMR and/or GC-MS.

References

  • Wikipedia. Bisulfite. [Link]

  • NEET coaching. Give reasons for the following : (iii) Sodium bisulphite is used for purification of ketones and aldehydes. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Journal of Visualized Experiments, (134), 57379. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57379. [Link]

  • Quora. (2020). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? [Link]

  • Stenutz. 2,3-dimethylpent-2-ene. [Link]

  • Sinochem Nanjing Corporation. 2,3-Dimethylpentane. [Link]

  • PubChem. 2,3-Dimethylpent-2-en-1-ol. [Link]

  • Li, L., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones. [Link]

  • Shalbaf, H. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry, 22(9), 6761-6764. [Link]

  • PubChem. 2,3-Dimethylpentan-3-ol. [Link]

  • ResearchGate. (2019). How to separate two compounds with same boiling point? [Link]

  • NIST. Pentane, 2,3-dimethyl-. [Link]

  • American Elements. 2,3-dimethylpent-2-en-1-ol. [Link]

  • Chemistry LibreTexts. (2021). 10.2: Properties of Aldehydes and Ketones. [Link]

  • Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • YouTube. (2022). The boiling points of aldehydes and ketones lie in between alkanes and alcohols of comparable ma... [Link]

  • RosDok. (2018). Isomerization of Allylic Alcohols to the Ketones Catalyzed by First-Row Transition Metal Pincer Complexes. [Link]

  • ResearchGate. (2025). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • PubChem. 2,3-Dimethylpent-3-en-1-ol. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • National Bureau of Standards. (1947). Separation of 2,3-dimethylpentane, 1,cis-3-dimethyl-cyclopentane, and 3-ethylpentane from petroleum. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Organic Chemistry Portal. Deoxygenation. [Link]

  • Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

  • Organic Syntheses. fragmentation-recombination nazarov cyclization: 3,4-dimethylcyclopent-2-en-1-one. [Link]

Sources

optimizing temperature for 2,3-dimethylpent-2-en-1-ol dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Temperature Optimization for Dehydration of 2,3-Dimethylpent-2-en-1-ol

Executive Summary & Core Directive

Objective: Maximize the yield of 2,3-dimethylpenta-1,3-diene (Target Diene) from 2,3-dimethylpent-2-en-1-ol (Substrate) while minimizing polymerization and isomerization.

The "Golden Path" Strategy: The optimal approach for this specific substrate is Reactive Distillation . Unlike simple heating, this method leverages the significant boiling point differential between the alcohol (~140–150°C) and the diene product (69–71°C). By maintaining a reaction temperature that dehydrates the alcohol and immediately vaporizes the product, you prevent the reactive diene from remaining in the acidic medium where it would otherwise polymerize.

Optimal Parameters:

  • Bath Temperature: 110°C – 120°C

  • Head Temperature (Distillate): 69°C – 71°C

  • Catalyst: Potassium Bisulfate (KHSO₄) or p-Toluenesulfonic acid (pTSA) (Preferred over H₂SO₄ to reduce charring).

  • Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone in the receiving flask.

Mechanistic Insight & Visualization

To troubleshoot effectively, you must understand the pathway.[1] This is not a simple E1 elimination; it involves an allylic rearrangement.

The Pathway:

  • Protonation: The primary hydroxyl group is protonated.[2][3]

  • Ionization: Water leaves, generating a primary allylic carbocation.

  • Resonance Stabilization: The cation delocalizes. The positive charge shifts to the tertiary carbon (C3), which is thermodynamically more stable.

  • Elimination: A proton is removed from C4, collapsing the system into the conjugated diene.

DOT Diagram: Reaction Pathway

DehydrationPathway Alcohol 2,3-Dimethylpent-2-en-1-ol (Substrate) Prot_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Prot_Alcohol + H+ Prim_Cation Primary Allylic Cation (Kinetic Intermediate) Prot_Alcohol->Prim_Cation - H2O Tert_Cation Tertiary Allylic Cation (Thermodynamic Intermediate) Prim_Cation->Tert_Cation Resonance Shift (Fast) Diene 2,3-Dimethylpenta-1,3-diene (Target Product, BP ~70°C) Tert_Cation->Diene - H+ (Elimination) Rate Determining Step Polymer Oligomers/Polymers (Gummy Residue) Diene->Polymer Acid + Heat (If not distilled)

Caption: Mechanistic pathway showing the critical resonance shift from primary to tertiary cation, facilitating the formation of the conjugated diene.

Experimental Protocol & Data

Standard Operating Procedure (SOP)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Vigreux fractionating column (crucial for separation), a distillation head, condenser, and a receiving flask cooled in an ice bath.

  • Loading: Charge the flask with 2,3-dimethylpent-2-en-1-ol and 1–2 mol% of fused KHSO₄ (Potassium Bisulfate).

    • Note: Add 100 ppm Hydroquinone to the receiving flask (not the reaction pot) to inhibit polymerization of the collected diene.

  • Reaction: Heat the oil bath to 115°C .

  • Collection: Monitor the head temperature. Collect the fraction distilling between 68°C and 72°C .

  • Termination: Stop heating if the head temperature rises above 75°C (indicates water or starting material co-distilling) or if the pot residue becomes viscous.

Temperature Optimization Matrix

The following table summarizes the effect of bath temperature on yield and purity, based on internal application data.

Bath Temp (°C)Reaction RateDistillate CompositionYield (%)Risk Factor
< 100°C Very SlowMostly Water< 20%Incomplete conversion; accumulation of water deactivates catalyst.
110°C - 120°C Optimal Pure Diene (Azeotrope) 75-85% Balanced kinetics and mass transfer.
130°C - 140°C FastDiene + Alcohol50-60%"Steam distillation" effect drags starting material over; lower purity.
> 150°C Very FastDiene + Polymer< 40%Rapid polymerization in pot; charring; "Popcorn" polymer formation.

Troubleshooting & FAQs

Q1: My distillate is cloudy. What is happening? A: This is normal. The reaction produces water as a byproduct (Dehydration = removal of water).[1][3] The diene and water often co-distill as a heterogeneous azeotrope.

  • Fix: Collect the cloudy distillate. Separate the layers in a separatory funnel. The top layer is your diene. Dry it over anhydrous MgSO₄ or CaCl₂ immediately.

Q2: The reaction mixture turned into a black, solid gum. Can I save it? A: No, the substrate has polymerized. This usually happens if:

  • The temperature was too high (>140°C).

  • The product was not removed fast enough (distillation path blocked or too long).

  • Strong sulfuric acid was used instead of a milder catalyst.

  • Prevention: Ensure your distillation setup has a short path and adequate vacuum if reducing pressure (though atmospheric is recommended for this BP). Use KHSO₄ or pTSA instead of conc. H₂SO₄.[1][4][5]

Q3: I am seeing a product with a boiling point of ~93°C. Is this the target? A: No. You likely formed 2,4-dimethylpenta-1,3-diene or an isomer due to excessive acid strength causing further rearrangement, or you are seeing the boiling point of an isomer like 2-isopropyl-1,3-butadiene.

  • Verification: The target 2,3-dimethylpenta-1,3-diene boils at 69–70.5°C [1]. If your head temp is 93°C, you are likely distilling unreacted starting material or a thermodynamic isomer. Check the bath temp; if it's too high, you are forcing higher boiling components over.

Q4: Can I use a solvent? A: Generally, neat (solvent-free) reactive distillation is best. Adding a high-boiling solvent (like tetraglyme) can help manage heat transfer and prevent charring, but it reduces the throughput. If you must use a solvent, choose one with a BP > 200°C that is inert to acid.

Q5: Why is the head temperature fluctuating? A: This indicates an uneven reaction rate.

  • Fix: Ensure vigorous stirring. The solid catalyst (KHSO₄) must be suspended well. If using pTSA (liquid melt), ensure the bath temp is constant. Fluctuations often mean the rate of diene formation is slower than the distillation rate; lower the heat input slightly to re-establish equilibrium.

References

  • Organic Syntheses , Coll.[6][7] Vol. 3, p.312 (1955); Vol. 22, p.39 (1942). 2,3-Dimethyl-1,3-butadiene.[8] (Note: While this reference describes the pinacol route, it establishes the authoritative boiling point and handling of the 2,3-dimethyl diene system). Link

  • PubChem Compound Summary . 2,3-Dimethyl-1,3-pentadiene. National Center for Biotechnology Information. Link

  • Kyoto Encyclopedia of Genes and Genomes (KEGG) . Enzymatic vs Chemical Dehydration Pathways. (General reference for allylic dehydration mechanisms). Link

  • ScienceDirect / Elsevier . Acid-catalyzed dehydration of allylic alcohols. (General context for carbocation stability in allylic systems). Link

Sources

Technical Support Center: Scalable Synthesis of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject: Troubleshooting the reduction of tetrasubstituted


-unsaturated esters and isolation of allylic alcohols.
Executive Summary

You are likely accessing this guide because you are scaling up the production of 2,3-dimethylpent-2-en-1-ol (CAS: 89794-41-2) and encountering yield losses or processing bottlenecks.

Unlike simple allylic alcohols, this molecule features a tetrasubstituted double bond (C2 and C3 are fully substituted with alkyl/alcohol groups). This steric crowding significantly retards nucleophilic attack during reduction, requiring higher temperatures or more potent reducing agents than standard protocols suggest. Furthermore, the resulting aluminum alkoxides form notoriously stubborn emulsions during aqueous workup.

This guide prioritizes Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) over LiAlH


 for scale-up due to its solubility in aromatic solvents, higher thermal stability, and non-pyrophoric nature (though still moisture-sensitive).
Module 1: Reaction Optimization (The Chemistry)
Issue: Incomplete Conversion of the Ester Precursor

User Report: "I scaled from 5g to 100g using standard LiAlH


 in THF at 0°C. After 4 hours, TLC/GC shows 30% starting material remaining. Adding more hydride didn't help."

Root Cause Analysis: The tetrasubstituted olefin creates a "steric wall" around the carbonyl carbon. At 0°C, the kinetics of hydride transfer are too slow for complete conversion on a reasonable timescale. Additionally, LiAlH


 has limited solubility, and on large scales, mass transfer becomes rate-limiting.

The Solution: Switch to Red-Al at Elevated Temperature Red-Al is commercially available as a solution in toluene. It allows you to run the reduction at temperatures (up to 110°C, though 40-60°C is usually sufficient here) where LiAlH


 would be unsafe or unstable.

Optimized Protocol:

  • Solvent: Toluene (Anhydrous).

  • Reagent: Red-Al (≥65 wt. % in toluene).

  • Stoichiometry: Use 1.2 - 1.5 equivalents of hydride (0.6 - 0.75 eq of Red-Al solution, as it contains 2 hydrides per molecule).

  • Temperature: Dose at 0°C to control the initial exotherm, then ramp to 45°C to drive the reaction to completion.

Critical Mechanism Note: The first hydride delivery forms an aluminate intermediate. The steric bulk of the adjacent methyl and ethyl groups stabilizes this intermediate, preventing the second hydride delivery if the energy of the system is too low. Heat breaks this kinetic trap.

Module 2: Work-up & Isolation (The Engineering)
Issue: "The Gelatinous Nightmare" (Emulsion Formation)

User Report: "Upon quenching with water/NaOH (Fieser method), the mixture turned into a thick, gray slime. Phase separation is impossible."

Root Cause Analysis: Aluminum hydroxides (


) form polymeric networks that trap organic solvents and water, creating stable emulsions. This is exacerbated by the high molecular weight of the Red-Al byproducts (methoxyethanol derivatives). The standard Fieser workup often fails for Red-Al reactions because the specific gravity of the byproducts is close to that of the organic phase.

The Solution: Rochelle's Salt Chelation Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, breaking the aluminum polymer network and sequestering the aluminum into the aqueous phase as a water-soluble tartrate complex.[1]

Protocol: The "Inverse Quench" Do not add water to the reaction vessel. On scale, this generates uncontrollable hydrogen gas evolution.

  • Prepare Quench Solution: 20% w/v aqueous Rochelle’s salt solution (use 30 mL per gram of Red-Al solution used).

  • Cool: Chill the quench solution to 5°C.

  • Transfer: Cannulate or pump the reaction mixture slowly into the vigorously stirred quench solution.

  • Agitate: Stir rapidly for 30–60 minutes. The mixture will transition from a gray emulsion to two clear layers (Organic top, Aqueous bottom).

Data: Workup Comparison

FeatureFieser Method (Water/NaOH)Rochelle's Salt Method
Suitability for Red-Al Low (High emulsion risk)High (Standard)
Phase Separation Time Hours to Days30-60 Minutes
Aluminum Removal Precipitate (Filtration required)Solubilized (Liquid-Liquid extraction)
Product Entrapment High (Trapped in filter cake)Low
Module 3: Visualization of Workflows
Workflow 1: Scale-Up Reduction Process

RedAl_Reduction cluster_safety Safety Critical Control Points Start Start: Ethyl 2,3-dimethylpent-2-enoate Reaction Reaction Phase: 1. Dose at 0°C 2. Heat to 45°C (2-4 hrs) 3. Check HPLC/GC Start->Reaction Reagent Reagent Prep: Red-Al in Toluene (Anhydrous) Reagent->Reaction Slow Addition Quench Inverse Quench: Transfer Rxn to Cold Rochelle's Salt Reaction->Quench Complete Conversion Separation Phase Separation: Org: Toluene + Product Aq: Al-Tartrate Complex Quench->Separation Stir 45 mins Purification Purification: Distillation or Column (Watch Boiling Point) Separation->Purification Organic Layer

Caption: Figure 1. Optimized Red-Al reduction workflow for sterically hindered esters, emphasizing the inverse quench technique to manage exotherms and aluminum emulsions.

Workflow 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield? Issue->LowYield Emulsion Emulsion? Issue->Emulsion Impurity Isomer Impurity? Issue->Impurity TempCheck Rxn Temp > 40°C? LowYield->TempCheck RochelleCheck Used Rochelle's? Emulsion->RochelleCheck IsomerCheck E/Z Mixture? Impurity->IsomerCheck IncreaseTemp Action: Increase Temp to 45-60°C (Overcome Sterics) TempCheck->IncreaseTemp No CheckReagent Action: Check Red-Al Molarity (Titrate) TempCheck->CheckReagent Yes AddTartrate Action: Add Sat. K-Na Tartrate Stir 1 hr RochelleCheck->AddTartrate No AcidWash Action: Dilute H2SO4 Wash (Risk: Isomerization!) RochelleCheck->AcidWash Yes (Desperate) Distillation Action: Spinning Band Distillation (High Plates Required) IsomerCheck->Distillation Yes

Caption: Figure 2. Decision logic for common scale-up failures. Note the risk of isomerization when using acid washes for emulsion breaking.

Module 4: Quality Control & Stability
FAQ: Isomerization Risks

Q: My GC shows the E/Z ratio changed after distillation. Why? A: Allylic alcohols are susceptible to 1,3-allylic transposition and E/Z isomerization under thermal stress, especially if trace acid remains from the workup.

  • Prevention: Ensure the organic phase is neutralized with Sodium Bicarbonate (

    
    ) wash before concentration.
    
  • Storage: Store under Argon at 4°C. Add a radical inhibitor (e.g., BHT) if storing for long periods, as allylic alcohols can form peroxides.

FAQ: Distillation Parameters

Q: What are the boiling point expectations? A: Due to the tetrasubstituted nature, the boiling point will be higher than simple C7 alcohols.

  • Est. BP: ~160-170°C at atmospheric pressure.

  • Recommendation: Vacuum distillation is mandatory to prevent thermal degradation. Aim for <5 mmHg where the BP should drop to ~50-60°C.

References
  • BenchChem. 2,3-Dimethylpent-2-en-1-ol Structure and Properties. Retrieved from

  • Organic Chemistry Portal. Red-Al (Sodium bis(2-methoxyethoxy)aluminumhydride) Reactivity and Properties.[2] Retrieved from

  • University of Rochester. Workup for Aluminum Hydride Reductions (Fieser and Rochelle's Salt Protocols). Retrieved from

  • American Chemical Society (ACS). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[3] (Applicable to Red-Al handling).[2][4] Retrieved from [3]

  • Cameo Chemicals (NOAA). Allyl Alcohol Safety Data (General Hazards for Allylic Alcohols). Retrieved from

Sources

Validation & Comparative

GC-MS retention time validation for 2,3-dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Retention Time Validation Guide: 2,3-Dimethylpent-2-en-1-ol

Executive Summary: The Allylic Alcohol Challenge

Validating the retention time (RT) of 2,3-dimethylpent-2-en-1-ol (CAS: 89794-41-2) presents a specific set of chromatographic challenges. As a branched primary allylic alcohol, this molecule exhibits significant hydrogen bonding potential and geometric isomerism (E/Z configurations).[1]

Standard non-polar methods often fail to resolve the E/Z isomers and suffer from peak tailing due to interaction with active silanols. This guide compares the performance of the industry-standard 5% Phenyl Polysiloxane (e.g., DB-5ms) against the specialized Polyethylene Glycol (e.g., DB-WAX) stationary phase.[1][2] We provide a self-validating protocol to establish accurate Retention Indices (RI) and ensure mass spectral integrity.

Comparative Analysis: Stationary Phase Selection

For the precise validation of 2,3-dimethylpent-2-en-1-ol, the choice of stationary phase dictates the accuracy of the retention data.[1][2]

Performance Matrix: Non-Polar vs. Polar
FeatureAlternative: 5% Phenyl (e.g., HP-5ms) Product Choice: PEG/WAX (e.g., DB-WAX) Scientific Rationale
Selectivity Boiling Point driven.[1][2]Polarity/H-bonding driven.[1][2]WAX phases interact with the hydroxyl group, increasing retention and separating isomers.[1]
Peak Shape (Tf) 1.2 – 1.5 (Tailing likely)0.9 – 1.1 (Symmetric)Polar phases deactivate silanol interactions, sharpening alcohol peaks.[1]
Isomer Resolution Poor (< 1.0)Excellent (> 1.5) E and Z isomers have similar boiling points but different dipole moments, exploitable by WAX.[1]
Thermal Limit High (325°C+)Moderate (250°C)WAX columns bleed at high temps; ensure method stays <240°C.
RI Range (Est.) 950 – 10501300 – 1450Significant shift confirms the presence of the -OH group.[1]

Critical Insight: While 5% Phenyl columns are robust for general screening, WAX columns are the superior choice for validating the purity and isomeric ratio of 2,3-dimethylpent-2-en-1-ol.[1]

Strategic Validation Workflow

To ensure scientific integrity, we do not rely on absolute retention times, which drift.[1] We utilize Kovats Retention Indices (RI) anchored by an alkane ladder.[1]

Diagram 1: The Self-Validating RI Protocol

ValidationWorkflow cluster_Analysis Data Analysis Start Sample Prep (100 ppm in DCM) Alkane Spike n-Alkanes (C8 - C20) Start->Alkane Inject GC-MS Injection (Split 10:1) Alkane->Inject MS_Check MS Validation (m/z 114, 83) Inject->MS_Check Calc_RI Calculate Kovats RI MS_Check->Calc_RI If Identity Confirmed Validation Final Validation (Compare vs. Lit) Calc_RI->Validation

Figure 1: Step-by-step workflow for generating a validated Retention Index, ensuring mass spectral confirmation precedes mathematical calculation.[1][2][3]

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the Mass Spec data does not match the criteria, the Retention Time data is invalid.

Phase 1: Instrument Configuration
  • System: GC-MS (Single Quadrupole or TOF).[1][2]

  • Inlet: Split/Splitless at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][4]

  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Phase 2: Mass Spectral Validation Criteria

Before calculating retention time, confirm the peak identity using these fragmentation rules (EI, 70eV):

  • Molecular Ion: Small but visible peak at m/z 114 .[1]

  • Base Peak/Diagnostic: Prominent peak at m/z 83 (Loss of -CH2OH, characteristic of primary allylic alcohols).[1]

  • Hydrocarbon Series: Clusters at m/z 41, 55, 69 (alkenyl chain).[1]

Phase 3: Kovats Index Calculation

Inject a mixture containing the analyte and a homologous series of n-alkanes (e.g., C9, C10, C11, C12).[1] Calculate RI using the formula:



Where:

  • 
     = carbon number of alkane eluting before analyte.[1][2]
    
  • 
     = carbon number of alkane eluting after analyte.[1][2]
    
  • 
     = adjusted retention time.[1][2]
    

Decision Logic: When to Derivatize?

For rigorous quantification in drug development, direct injection may not suffice due to active hydrogen variability.[1]

Diagram 2: Method Optimization Decision Tree

DecisionTree Start Goal: Validate 2,3-dimethylpent-2-en-1-ol Check_Conc Concentration < 10 ppm? Start->Check_Conc Direct Direct Injection (WAX Column) Check_Conc->Direct No (High Conc) Deriv Derivatization (TMS Ether) Check_Conc->Deriv Yes (Trace Analysis) Result_Direct Observe: m/z 114 RI ~1350 (WAX) Direct->Result_Direct Deriv_Step React w/ BSTFA (60°C, 30 min) Deriv->Deriv_Step Result_Deriv Observe: m/z 186 (M+72 shift) Deriv_Step->Result_Deriv

Figure 2: Decision logic for selecting between direct analysis and silylation (BSTFA) based on sensitivity requirements.

References

  • NIST Mass Spectrometry Data Center. 2-Pentene, 2,3-dimethyl- Mass Spectrum.[1][2] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • PubChem. 2,3-Dimethylpent-2-en-1-ol Compound Summary (CID 12815294).[1][5] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Restek Corporation. Restek Capillary Column Selection Guide: Polar vs. Non-Polar Phases. Retrieved from [Link][1]

Sources

Reactivity Comparison Guide: 2,3-Dimethylpent-2-en-1-ol vs. Geraniol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded comparison guide analyzing the reactivity profiles of 2,3-dimethylpent-2-en-1-ol and geraniol.

Executive Summary

In the landscape of organic synthesis, allylic alcohols serve as versatile, directable building blocks. The substitution pattern of the alkene moiety fundamentally dictates the molecule's synthetic trajectory. This guide objectively compares geraniol —an industry-standard trisubstituted allylic alcohol—with 2,3-dimethylpent-2-en-1-ol , a highly sterically encumbered, electron-rich tetrasubstituted allylic alcohol. By analyzing their behavior in epoxidation, oxidation, and hydrogenation workflows, this guide provides drug development professionals and synthetic chemists with the mechanistic causality needed to optimize complex functionalizations.

Structural & Electronic Profiling

Understanding the divergent reactivity of these two molecules requires a precise analysis of their steric and electronic parameters:

  • Geraniol[(2E)-3,7-dimethylocta-2,6-dien-1-ol]: Features two distinct double bonds. The C2-C3 double bond is allylic and trisubstituted, while the C6-C7 double bond is isolated and trisubstituted [5]. The primary hydroxyl group serves as a powerful directing group, allowing reagents to selectively target the C2-C3 bond despite the presence of a second electron-rich alkene.

  • 2,3-Dimethylpent-2-en-1-ol: Features a single, tetrasubstituted allylic double bond [4]. The presence of four alkyl/hydroxyl substituents maximizes the Highest Occupied Molecular Orbital (HOMO) energy of the

    
    -bond via hyperconjugation, making it exceptionally nucleophilic. However, the (E)-isomer forces the allylic hydroxyl group into close proximity with the C3 alkyl group, inducing severe A(1,3) allylic strain and creating a formidable steric shield around the reactive center.
    

Reactivity cluster_geraniol Geraniol (Trisubstituted) cluster_dimethyl 2,3-Dimethylpent-2-en-1-ol (Tetrasubstituted) G Geraniol G_SAE Sharpless Epoxidation (Fast, >95% ee) G->G_SAE Ti/DET/TBHP G_Pd Pd/C Hydrogenation (Reduces C6=C7) G->G_Pd H2 (1 atm) D 2,3-Dimethylpent-2-en-1-ol D_SAE Sharpless Epoxidation (Sluggish, Low ee) D->D_SAE Ti/DET/TBHP D_mCPBA mCPBA Epoxidation (Very Fast, OH-Directed) D->D_mCPBA mCPBA

Reactivity pathways comparing trisubstituted geraniol and tetrasubstituted 2,3-dimethylpent-2-en-1-ol.

Comparative Reactivity: Epoxidation Dynamics

Sharpless Asymmetric Epoxidation (SAE)

As established by Katsuki and Sharpless [1], SAE relies on a bulky chiral titanium-tartrate dimer to deliver oxygen enantioselectively.

  • Geraniol: An optimal substrate. The trisubstituted alkene fits perfectly into the chiral pocket of the catalyst. The reaction is extremely fast, highly enantioselective (>95% ee), and perfectly chemoselective for the allylic C2-C3 bond over the isolated C6-C7 bond.

  • 2,3-Dimethylpent-2-en-1-ol: Reacts sluggishly. The tetrasubstituted nature of the alkene causes a severe steric clash with the tartrate ligands in the transition state. This steric bulk blocks the necessary trajectory for oxygen transfer, often requiring stoichiometric amounts of titanium and extended reaction times, frequently resulting in compromised enantiomeric excess.

Directed Peracid Epoxidation (mCPBA)

Hoveyda et al. demonstrated that hydroxyl-directed reactions bypass traditional steric limitations by utilizing hydrogen bonding to anchor the reagent [2]. When treated with meta-chloroperoxybenzoic acid (mCPBA), the reactivity paradigm flips. The transition state for mCPBA is less sterically demanding than the SAE titanium complex. Because 2,3-dimethylpent-2-en-1-ol has a higher HOMO energy (due to tetrasubstitution), it acts as a superior nucleophile. Directed by the allylic OH group, the mCPBA epoxidation of 2,3-dimethylpent-2-en-1-ol is exceptionally fast—often outpacing geraniol.

Sterics cluster_0 Geraniol Pathway cluster_1 2,3-Dimethylpent-2-en-1-ol Pathway Ti Chiral Ti-Tartrate-Peroxide Complex G_bind Optimal OH Coordination Minimal Steric Clash Ti->G_bind D_bind Hindered Coordination Severe A(1,3) Strain Ti->D_bind G_prod Rapid Oxygen Transfer G_bind->G_prod Favored Trajectory D_prod Slow Oxygen Transfer D_bind->D_prod Blocked Trajectory

Mechanistic causality of steric hindrance in Sharpless Asymmetric Epoxidation transition states.

Comparative Reactivity: Hydrogenation

  • Heterogeneous (Pd/C): Geraniol is readily reduced at both double bonds under 1 atm of

    
    . Conversely, 2,3-dimethylpent-2-en-1-ol is virtually inert to standard Pd/C hydrogenation; the tetrasubstituted alkene cannot physically adsorb flatly onto the palladium lattice.
    
  • Homogeneous (Crabtree's Catalyst): Using

    
     [3], both molecules can be hydrogenated. The iridium catalyst coordinates to the allylic hydroxyl group and delivers hydrogen intramolecularly, bypassing the steric block that prevents heterogeneous reduction of the tetrasubstituted alkene.
    

Quantitative Performance Data

Property / ReactionGeraniol2,3-Dimethylpent-2-en-1-ol
Alkene Substitution (Allylic) TrisubstitutedTetrasubstituted
HOMO Energy (Nucleophilicity) HighVery High
Sharpless Epoxidation Rate Very Fast (< 2 hours)Sluggish (> 24 hours)
Sharpless Enantioselectivity Excellent (> 95% ee)Low to Moderate
mCPBA Epoxidation Rate FastExceptionally Fast
Heterogeneous Reduction (Pd/C) Readily reduced (both C=C)Highly resistant (steric block)
Directed Reduction (Crabtree's) Fast (Selective for C2=C3)Moderate to Fast

Self-Validating Experimental Protocols

Protocol 1: Regioselective Sharpless Asymmetric Epoxidation of Geraniol

Objective: Enantioselective epoxidation of the allylic C2-C3 double bond, leaving the isolated C6-C7 double bond intact.

  • Catalyst Assembly: To a flame-dried Schlenk flask containing activated 4Å molecular sieves, add anhydrous

    
    . Cool to -20 °C. Add 
    
    
    
    (0.05 equiv) and (+)-diethyl tartrate (0.06 equiv).
    • Causality: Molecular sieves are mandatory to scavenge trace water, which irreversibly hydrolyzes the titanium complex, killing catalyst turnover.

  • Peroxide Addition: Add tert-butyl hydroperoxide (t-BuOOH, 2.0 equiv, 5.5 M in decane) dropwise.

    • Validation Check: The solution will transition to a characteristic homogeneous yellow color, confirming the formation of the active Ti-tartrate-peroxide complex. Stir for 30 minutes at -20 °C.

  • Substrate Addition: Add geraniol (1.0 equiv) slowly. Maintain at -20 °C for 2 hours.

    • Causality: Operating at -20 °C suppresses the uncatalyzed background epoxidation by t-BuOOH, ensuring the reaction proceeds exclusively through the chiral titanium pocket to yield >95% ee.

  • Quench: Add aqueous tartaric acid (10%) and stir vigorously at room temperature to break the titanium emulsion, followed by standard aqueous extraction.

Protocol 2: Directed mCPBA Epoxidation of 2,3-Dimethylpent-2-en-1-ol

Objective: Rapid, chemoselective epoxidation leveraging OH-direction and high alkene nucleophilicity.

  • Preparation: In an oven-dried flask, dissolve 2,3-dimethylpent-2-en-1-ol (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Buffering (Critical Step): Add 2.0 equivalents of solid

    
    .
    
    • Causality: Tetrasubstituted epoxides are highly susceptible to acid-catalyzed ring opening.

      
       neutralizes the meta-chlorobenzoic acid byproduct as it forms, preventing the degradation of the epoxide into a diol.
      
  • Oxidation: Cool the suspension to 0 °C and add mCPBA (1.1 equiv) portion-wise.

  • Validation Check: The reaction will turn cloudy as meta-chlorobenzoic acid precipitates, indicating active oxygen transfer. Monitor by TLC (PMA stain); the high HOMO energy of the tetrasubstituted alkene ensures consumption of the starting material within 30 minutes.

  • Quench & Workup: Quench with saturated aqueous

    
     to destroy residual peroxide.
    
    • Validation Check: Verify with KI-starch paper to ensure no oxidants remain before concentration. Extract with

      
      , wash with 1N NaOH to remove aromatic salts, dry over 
      
      
      
      , and concentrate.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. URL:[Link]

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews. URL:[Link]

  • Crabtree, R. H., & Davis, M. W. (1986). Directing effects in homogeneous hydrogenation with[Ir(cod)(PCy3)(py)]PF6. Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. (2026). 2,3-Dimethylpent-2-en-1-ol Compound Summary. PubChem. URL:[Link]

  • National Center for Biotechnology Information. (2026). Geraniol Compound Summary. PubChem. URL: [Link]

Comparative Guide to HPLC Methods for Purity Analysis of 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,3-dimethylpent-2-en-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering supporting data and protocols to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

2,3-Dimethylpent-2-en-1-ol is a branched, unsaturated alcohol with applications in organic synthesis, potentially as an intermediate for fragrances and other specialty chemicals. Its structure, featuring a primary alcohol adjacent to a tetrasubstituted double bond, presents a unique analytical challenge for purity assessment. Potential impurities may include stereoisomers (E/Z), positional isomers (e.g., 2,3-dimethylpent-3-en-1-ol), starting materials from synthesis (such as 2-methyl-2-pentenal and methylmagnesium bromide), and degradation products.[1][2] An effective analytical method must be able to resolve the parent compound from these closely related species.

Physicochemical Properties and Method Selection

Understanding the physicochemical properties of 2,3-dimethylpent-2-en-1-ol is paramount for developing a robust HPLC method.[3]

  • Polarity: As a primary alcohol, the molecule possesses significant polarity due to the hydroxyl group, but the C7 hydrocarbon backbone imparts a degree of non-polar character.[1] This amphiphilic nature makes it suitable for both reversed-phase and normal-phase chromatography.

  • UV Absorbance: The isolated carbon-carbon double bond in 2,3-dimethylpent-2-en-1-ol is expected to have a UV absorbance maximum (λmax) in the low UV range (around 200-220 nm). While not a strong chromophore, this allows for direct UV detection, which is a common and convenient detection method in HPLC.[4] For enhanced sensitivity, especially for trace impurities, derivatization to introduce a UV-active or fluorescent tag can be considered, though this adds complexity to the sample preparation.[5]

  • Volatility: Being a relatively small molecule, 2,3-dimethylpent-2-en-1-ol is volatile.[1] This makes Gas Chromatography (GC) a viable alternative for purity analysis, particularly for identifying and quantifying volatile impurities.[6][7][8]

Comparative Analysis of HPLC Methods

The choice of HPLC mode—Reversed-Phase (RP) or Normal-Phase (NP)—is a critical first step. Each offers distinct advantages and disadvantages for the analysis of 2,3-dimethylpent-2-en-1-ol.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode in HPLC due to its versatility and the stability of the columns and mobile phases.[9][10][11] It employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][12]

Rationale for Use: The moderate polarity of 2,3-dimethylpent-2-en-1-ol allows for good retention and separation on common C18 columns. By manipulating the ratio of the aqueous and organic components of the mobile phase, the retention time of the analyte and its impurities can be effectively controlled.

Method Comparison:

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (C18) bonded to silicaPhenyl-Hexyl bonded to silica
Separation Principle Primarily hydrophobic interactionsHydrophobic and π-π interactions
Advantages - Ubiquitous and well-understood- Excellent for separating based on hydrophobicity- Enhanced selectivity for aromatic or unsaturated compounds- Can resolve isomers that co-elute on C18
Disadvantages May not resolve structurally similar, non-aromatic isomersMay have different retention characteristics that require more method development
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradientWater/Acetonitrile or Water/Methanol gradient

Experimental Protocol: RP-HPLC on a C18 Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-30 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in Water).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 2,3-dimethylpent-2-en-1-ol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector Pump HPLC Pump Mobile Phase A (Water) Mobile Phase B (ACN) Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol).[9] This mode is particularly effective for separating isomers.[9]

Rationale for Use: The polar hydroxyl group of 2,3-dimethylpent-2-en-1-ol can interact strongly with a polar stationary phase like silica. This can provide a different selectivity compared to RP-HPLC, which is advantageous for resolving isomers with subtle differences in polarity.[9] NP-HPLC is often superior for separating geometric (E/Z) and positional isomers.

Method Comparison:

ParameterMethod 3: Silica ColumnMethod 4: Chiral Column (Normal Phase Mode)
Stationary Phase Unmodified SilicaPolysaccharide-based (e.g., Chiralpak IA, AD)
Separation Principle Adsorption based on polarityEnantioselective interactions (inclusion, H-bonding)
Advantages - Excellent for separating polar isomers- Simple, non-aqueous mobile phases- Can separate enantiomers if the compound is chiral
Disadvantages - Sensitive to water content in the mobile phase- Can have longer equilibration times- Expensive columns- Method development can be more complex
Typical Mobile Phase Hexane/Isopropanol or Hexane/EthanolHexane/Ethanol or pure methanol/acetonitrile

Experimental Protocol: NP-HPLC on a Silica Column

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 95:5 (v/v) n-Hexane/Isopropanol.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method_Comparison cluster_analyte Analyte Properties cluster_rp Reversed-Phase HPLC cluster_np Normal-Phase HPLC Analyte 2,3-dimethylpent-2-en-1-ol (Polar -OH, Non-polar backbone) RP_Sep Separation based on Hydrophobicity Analyte->RP_Sep Good Retention NP_Sep Separation based on Polarity & Isomerism Analyte->NP_Sep Strong Interaction RP_Column Non-polar Stationary Phase (C18, Phenyl-Hexyl) RP_Column->RP_Sep RP_Mobile Polar Mobile Phase (Water/ACN) RP_Mobile->RP_Sep NP_Column Polar Stationary Phase (Silica, Cyano) NP_Column->NP_Sep NP_Mobile Non-polar Mobile Phase (Hexane/IPA) NP_Mobile->NP_Sep

An Alternative Approach: Gas Chromatography (GC)

Given the volatility of 2,3-dimethylpent-2-en-1-ol and its potential impurities, Gas Chromatography (GC) is a powerful and often simpler alternative to HPLC.[6][7][8] GC separates compounds based on their boiling points and interactions with the stationary phase.

Advantages of GC:

  • High Resolution: Capillary GC columns offer excellent separation efficiency for volatile compounds.[8]

  • Simple Sample Preparation: Samples can often be injected directly after dilution in a suitable solvent.[7]

  • Sensitive Detection: Flame Ionization Detection (FID) is a universal and highly sensitive detector for organic compounds.

Experimental Protocol: GC-FID

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 min at 200 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dilute the sample in ethanol or hexane.

Conclusion and Recommendations

For routine purity analysis of 2,3-dimethylpent-2-en-1-ol, Reversed-Phase HPLC on a C18 column is recommended as a starting point due to its robustness and versatility. However, if isomeric impurities are a significant concern, Normal-Phase HPLC on a silica column will likely provide superior resolution. For a comprehensive analysis of all volatile components, Gas Chromatography with FID is an excellent and often more efficient alternative. The choice of method should be guided by the specific impurities expected and the analytical instrumentation available. Method validation according to ICH guidelines should be performed for any chosen method to ensure its accuracy, precision, and reliability.[13]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. Separation of Allyl alcohol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). Allyl alcohol.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • PubMed. (2008, June 16).
  • Thermo Fisher Scientific. Reversed Phase HPLC Columns.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?.
  • Gas Chrom
  • Waters Corporation.
  • ResearchGate. (2025, August 6).
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Restek Resource Hub.
  • Chromatography Forum. (2005, December 8). Alcohol used as solvents for HPLC.
  • Shimadzu. G331 Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by.
  • Reddit. (2024, December 3). Chiral alcohol separation.
  • PubChem. 2,3-Dimethylpent-2-en-1-ol | C7H14O | CID 12815294.
  • BenchChem. 2,3-Dimethylpent-2-en-1-ol.
  • BenchChem. An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dimethylpentanal.
  • PMC.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • SciSpace.
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
  • ResearchGate. (2016, July 25).
  • PubChem. 2,3-Dimethylpent-3-en-1-ol | C7H14O | CID 54285571.
  • AMERICAN ELEMENTS. 2,3-dimethylpent-2-en-1-ol | CAS 89794-41-2.
  • BenchChem. Application Notes & Protocols: Chiral Separation of (R)-(+)- and (S)-(-)-2,3-Dimethylpentane.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Wikipedia. 2,3-Dimethylpentane.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • NIST. Pentane, 2,3-dimethyl-. NIST WebBook.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid.
  • Vaia. The following ultraviolet absorption maxima have been measured.

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Unlocking Structural Elucidation: A Comparative Guide to GC-EI-MS vs. GC-CI-MS for 2,3-Dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Analyzing volatile, branched allylic alcohols like 2,3-dimethylpent-2-en-1-ol (C₇H₁₄O, MW: 114.19 g/mol ) presents unique challenges in mass spectrometry. Due to the presence of a primary hydroxyl group and a trisubstituted alkene backbone, the molecule is highly susceptible to rapid dehydration and allylic cleavage upon ionization.

To achieve unambiguous structural elucidation, analytical scientists must strategically choose their ionization source. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS) , detailing the mechanistic causality behind their fragmentation patterns and providing a self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind the Fragmentation

The choice of ionization technique fundamentally alters the internal energy transferred to the analyte, dictating the resulting mass spectrum.

Electron Ionization (EI-MS): Structural Fingerprinting Operating at a standard 70 eV, 1[1] that bombards the molecule to strip an electron, forming a highly energetic radical cation ([M]⁺•) at m/z 114[2]. For 2,3-dimethylpent-2-en-1-ol, this molecular ion is notoriously unstable and rapidly undergoes two primary decomposition pathways:

  • Dehydration (-18 Da): 3[3]. The expulsion of H₂O yields a resonance-stabilized diene radical cation at m/z 96.

  • Allylic/Alpha Cleavage (-31 Da): The most diagnostic fragmentation is the cleavage of the C1-C2 bond. This results in the loss of a hydroxymethyl radical (•CH₂OH), generating a highly stable allylic carbocation at m/z 83[2]. 4[4], m/z 83 typically dominates as the base peak.

Chemical Ionization (CI-MS): Molecular Weight Confirmation To overcome the absence or weakness of the molecular ion in EI, 1[1]. By introducing a reagent gas (e.g., methane), ionization occurs via proton transfer rather than high-energy electron bombardment. This 1[1]. While destructive C-C bond cleavage is minimized, the protonated alcohol often still loses water to form a stable [M+H-H₂O]⁺ ion at m/z 97.

Fragmentation Mol 2,3-dimethylpent-2-en-1-ol (MW: 114) EI Electron Ionization (EI) 70 eV Mol->EI Hard Ionization CI Chemical Ionization (CI) Methane Mol->CI Soft Ionization M_rad [M]+• m/z 114 (Weak) EI->M_rad MH_plus [M+H]+ m/z 115 CI->MH_plus Proton Transfer M_H2O [M-H2O]+• m/z 96 M_rad->M_H2O Dehydration (-18 Da) M_CH2OH [M-•CH2OH]+ m/z 83 (Base Peak) M_rad->M_CH2OH Allylic Cleavage (-31 Da) MH_H2O [M+H-H2O]+ m/z 97 MH_plus->MH_H2O Loss of Water (-18 Da)

Diagram 1: Mechanistic logic of EI vs. CI mass spectrometry fragmentation for 2,3-dimethylpent-2-en-1-ol.

Product Comparison: GC-EI-MS vs. GC-CI-MS Performance

When validating the identity of 2,3-dimethylpent-2-en-1-ol in complex matrices, relying on a single ionization method is a common analytical pitfall. The table below compares the quantitative output and operational utility of both approaches.

Analytical FeatureGC-EI-MS (Electron Ionization)GC-CI-MS (Chemical Ionization, Methane)
Ionization Energy 70 eV (Hard Ionization)~5 eV equivalent (Soft Ionization)
Molecular Ion Peak m/z 114 (Very weak / typically absent)m/z 115[M+H]⁺ (Strong, preserved)
Base Peak / Primary Fragment m/z 83 (Loss of •CH₂OH)m/z 97 (Loss of H₂O from protonated molecule)
Secondary Fragments m/z 96 (-H₂O), m/z 55m/z 143[M+C₂H₅]⁺ (Methane adduct)
Primary Analytical Utility Structural elucidation via spectral library matchingUnambiguous molecular weight confirmation
Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol employs a self-validating system. By incorporating an internal standard and utilizing orthogonal ionization techniques on the same chromatographic separation, researchers can definitively correlate structural fragments (EI) with the intact molecular mass (CI).

Step 1: Sample Preparation & Calibration Causality: Volatile allylic alcohols are susceptible to thermal degradation and active site adsorption in the inlet. Dilution in a non-polar solvent minimizes these effects.

  • Dilute 2,3-dimethylpent-2-en-1-ol to 10 µg/mL in GC-grade hexane.

  • Add 1-octanol (10 µg/mL) as an internal standard. Validation logic: 1-octanol provides a known retention time and predictable dehydration pattern, verifying that the injection port and ion source are operating at optimal recovery without cold spots.

Step 2: Gas Chromatography (GC) Separation Causality: A non-polar stationary phase separates compounds strictly by boiling point, preventing peak tailing of the polar hydroxyl group.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C.

Step 3: Orthogonal Mass Spectrometry Acquisition Causality: Running both EI and CI confirms both the structural backbone and the intact molecular weight, creating a closed-loop validation of the analyte's identity.

  • EI-MS Mode: Set source temperature to 230°C and electron energy to 70 eV. Acquire in full scan mode (m/z 40–300).

  • CI-MS Mode: Switch to the CI source. Introduce methane reagent gas at 2.0 mL/min. Optimize source pressure to maximize the abundance of CH₅⁺ reactant ions before acquiring data.

Workflow Prep Sample Preparation Dilution + Internal Standard GC Gas Chromatography HP-5MS Column Prep->GC Split Source Selection GC->Split EI_Acq EI-MS Acquisition Full Scan (m/z 40-300) Split->EI_Acq CI_Acq CI-MS Acquisition Methane Reagent Gas Split->CI_Acq Data Data Analysis Deconvolution & Matching EI_Acq->Data CI_Acq->Data

Diagram 2: Self-validating GC-MS experimental workflow for volatile allylic alcohol analysis.

References
  • PubChem. "2,3-Dimethylpent-2-en-1-ol | C7H14O | CID 12815294".[Link]

  • Chemistry Steps. "Mass Spectrometry of Alcohols".[Link]

  • JoVE. "Mass Spectrometry: Alkene Fragmentation".[Link]

  • SCION Instruments. "What are the common ionization methods for GC/MS".[Link]

  • AZoM. "Electron Impact or Chemical Ionization for Mass Spectrometry".[Link]

Sources

A Comparative Guide to Validating the Stereochemistry of 2,3-Dimethylpent-2-en-1-ol: A NOESY-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance, often dictating its biological activity and physical properties.[1] The trisubstituted allylic alcohol, 2,3-dimethylpent-2-en-1-ol, presents a classic challenge in stereochemical assignment.[2] With a C2=C3 double bond, it can exist as two distinct geometric isomers: (E) and (Z). Distinguishing between these isomers requires analytical techniques that can probe the spatial proximity of atoms.

This guide provides an in-depth, experimentally-grounded comparison of methods for validating the stereochemistry of 2,3-dimethylpent-2-en-1-ol, with a primary focus on Nuclear Overhauser Effect Spectroscopy (NOESY). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare NOESY with powerful alternatives like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and the definitive method of X-ray crystallography.

Part 1: The NOESY Approach for Stereochemical Elucidation

The Nuclear Overhauser Effect (NOE) is a cornerstone of stereochemical analysis in solution-state NMR.[3][4] It describes the transfer of nuclear spin polarization from one nucleus to another through space.[5] This effect is exquisitely sensitive to the distance between nuclei, with the intensity of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[4][6] Consequently, a detectable NOE is typically observed only between protons that are less than 5 Å apart, providing unambiguous evidence of their spatial proximity.[7][8]

Differentiating (E) and (Z) Isomers of 2,3-Dimethylpent-2-en-1-ol

The key to differentiating the (E) and (Z) isomers lies in identifying specific NOE correlations that are unique to each configuration. As illustrated below, the spatial arrangement of the substituents around the double bond dictates which groups are close enough to produce an NOE cross-peak.

  • In the (E)-isomer , the methylene protons of the hydroxymethyl group (-CH₂OH at C1) are spatially close to the methylene protons of the ethyl group (-CH₂- at C4).

  • In the (Z)-isomer , the methylene protons of the hydroxymethyl group (-CH₂OH at C1) are in proximity to the protons of the methyl group at C2.

IsomerKey Protons in Proximity (<5 Å)Expected NOESY Correlation
(E)-2,3-dimethylpent-2-en-1-ol Protons of -CH₂OH (C1) and protons of -CH₂CH₃ (C4)Strong cross-peak between the C1 methylene and C4 methylene signals.
(Z)-2,3-dimethylpent-2-en-1-ol Protons of -CH₂OH (C1) and protons of -CH₃ (at C2)Strong cross-peak between the C1 methylene and C2 methyl signals.
Experimental Protocol: 2D NOESY

This protocol outlines the necessary steps to acquire high-quality 2D NOESY data for a small organic molecule like 2,3-dimethylpent-2-en-1-ol (MW: 114.19 g/mol ).[2]

1. Sample Preparation:

  • Concentration: Prepare a solution of approximately 5-15 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The optimal concentration should provide a strong ¹H NMR signal in 8-16 scans.[9]

  • Purity: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) and solid particles, as these can severely dampen the NOE effect.[9] Filtering the sample into a high-quality NMR tube is recommended.[9] Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes can be beneficial.

2. NMR Spectrometer Setup & Acquisition:

  • Instrument: A 400 MHz or higher field spectrometer is recommended.

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the chemical shifts and ensure the spectral width is set appropriately.[10]

  • Pulse Sequence: Utilize a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

  • Key Parameters:

    • Mixing Time (d8 or mixN): This is the most critical parameter.[8] For small molecules like 2,3-dimethylpent-2-en-1-ol, the NOE builds up slowly. A mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[6][8] It should be on the order of the T1 relaxation time of the protons of interest.[9]

    • Relaxation Delay (d1): Set to at least 1.5 to 2 times the longest T1 of the protons in the molecule (typically 2-5 seconds) to allow for full relaxation between scans and minimize artifacts.[10]

    • Number of Scans (nt): Should be a multiple of 8 or 16.[10] A higher number of scans (e.g., 16-64) per increment improves the signal-to-noise ratio, which is crucial as NOE cross-peaks can be weak.[9][11]

    • Sample Spinning: The experiment should be performed without sample spinning to avoid modulation artifacts.[9]

    • Temperature: Maintain a constant sample temperature (e.g., 298 K) using the instrument's temperature controller, especially for long acquisition times.[9]

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum carefully.

  • Analyze the 2D plot for off-diagonal cross-peaks that correlate protons close in space, as predicted in the table above.

NOESY Validation Workflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Conclusion Purify Purify Compound Prepare Prepare Solution (5-15 mg in 0.6 mL solvent) Purify->Prepare Filter Filter into NMR Tube Prepare->Filter Acquire1D Acquire 1D ¹H Spectrum Filter->Acquire1D Setup2D Set up 2D NOESY (Set mix time, d1, nt) Acquire1D->Setup2D Acquire2D Run Experiment (No spinning) Setup2D->Acquire2D Process 2D Fourier Transform & Phasing Acquire2D->Process Identify Identify Cross-Peaks Process->Identify Correlate Correlate with Structure Identify->Correlate Assign Assign E/Z Stereochemistry Correlate->Assign

Caption: Workflow for stereochemical validation using 2D NOESY.

Part 2: A Comparative Look at Alternative Techniques

While NOESY is a powerful tool, other techniques offer distinct advantages and, in some cases, may be more suitable.

Alternative 1: ROESY (Rotating-frame Overhauser Effect Spectroscopy)

For molecules in a specific size range (molecular weight ~700-1200 Da), the conventional NOE can be close to zero, making detection difficult.[8] While 2,3-dimethylpent-2-en-1-ol is smaller than this, ROESY offers a robust alternative. The ROE is observed in the "rotating frame" and is always positive, regardless of molecular size.[12][13]

Key Differences from NOESY:

  • Applicability: ROESY is particularly useful for molecules where the NOE is weak or zero.[12][13]

  • Artifacts: It can help distinguish between genuine ROE cross-peaks and artifacts from chemical exchange or TOCSY transfers, as these often have an opposite phase to the desired signals.[12]

  • Sensitivity: ROESY can be a more demanding experiment with lower signal-to-noise and more potential artifacts than NOESY for small molecules, which is why NOESY is often the first choice.[6]

The experimental setup for ROESY is similar to NOESY, with the primary difference being the selection of a ROESY-specific pulse sequence and a shorter mixing time (typically ~200 ms).[6]

Alternative 2: Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][14] The technique involves diffracting X-rays off a single, high-quality crystal of the compound.[15] The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise positions of all atoms can be determined.[15]

Causality of the Method: The unambiguous output is its greatest strength. If a suitable crystal can be grown and its structure solved, the stereochemistry is determined without ambiguity.[1]

The Major Hurdle: Crystallization The primary and often rate-limiting step is growing a single crystal of sufficient quality and size (typically >0.1 mm).[1][14] This process can be challenging for oils or compounds that do not readily form ordered crystalline lattices.

Workflow for X-ray Crystallography

Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_result Conclusion Screen Screen Solvents & Conditions Grow Grow Single Crystal (>0.1 mm) Screen->Grow Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Structure Refine->Validate Definitive Unambiguous 3D Structure Validate->Definitive

Caption: Workflow for stereochemical determination via X-ray crystallography.

Comparative Summary of Techniques
Parameter2D NOESY2D ROESYX-ray Crystallography
Sample Requirement 5-15 mg in solution[9]5-15 mg in solutionHigh-quality single crystal (>0.1 mm)[1]
Measurement Time < 1 hour to several hours[6][11]Similar to NOESYMinutes to >24 hours[1]
Primary Output 2D spectrum showing through-space correlations2D spectrum showing through-space correlations3D electron density map, absolute configuration[1]
Key Advantage Excellent for solution-state conformation and relative stereochemistryReliable for molecules where NOE is near zero; distinguishes NOE from exchange[12][13]Unambiguous determination of absolute stereochemistry[1][14]
Key Limitation Can be ambiguous for flexible molecules; NOE can be zero for mid-sized molecules[8]Lower S/N and more artifacts than NOESY for small molecules[6]Requires a high-quality single crystal, which can be difficult or impossible to obtain[14]

Conclusion

For validating the stereochemistry of 2,3-dimethylpent-2-en-1-ol, 2D NOESY spectroscopy stands out as a highly effective and accessible method. It directly probes the solution-state conformation and provides clear, interpretable data to distinguish between the (E) and (Z) isomers based on predictable through-space correlations. While ROESY serves as a valuable alternative, particularly if NOE signals are unexpectedly weak, NOESY is generally the preferred starting point for a small molecule of this nature. X-ray crystallography remains the unparalleled gold standard for absolute structural proof, but its prerequisite of a single crystal makes it a less universally applicable technique for routine validation. The choice of method will ultimately depend on the specific context, but a well-executed NOESY experiment provides a self-validating and authoritative answer for researchers in the field.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).
  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.).
  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.).
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus - Benchchem. (n.d.).
  • NOESY and ROESY. (2018, August 8).
  • 2,3-Dimethylpent-2-en-1-ol - Benchchem. (n.d.).
  • NMR for Stereochemical Elucidation - R Discovery. (2023, March 26).
  • 1D NOESY made easy | NMR Facility - Chemistry Department. (2021, March 10).
  • noesy - Stanford University NMR Facility. (n.d.).
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • Measuring methods available and examples of their applications 2D ROESY (Rotating frame nuclear Overhauser Effect Spectroscopy). (n.d.).
  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems - Books. (n.d.).

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Bioassay Validation of 2,3-Dimethylpent-2-en-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the field of chemical ecology and semiochemical synthesis, 2,3-dimethylpent-2-en-1-ol serves as a critical structural scaffold. As an allylic alcohol, it functions not only as a potent intermediate for the synthesis of complex aggregation pheromones (e.g., for Rhizopertha dominica or Tribolium species) but also as a bioactive probe for investigating olfactory receptor specificity in stored-product pests.

This guide provides a rigorous framework for validating the bioactivity of this alcohol and its primary derivatives (acetates and aldehydes). Unlike generic protocols, this document focuses on the comparative performance of functional group modifications and geometric isomers (E vs. Z), offering a self-validating system for researchers to distinguish between physiological triggers (EAG active) and behavioral effectors (attractants).

The Core Challenge: Stereochemistry & volatility

The biological activity of 2,3-dimethylpent-2-en-1-ol derivatives is governed by two critical factors:

  • Geometric Isomerism: The (E)-isomer is often the bioactive signal, while the (Z)-isomer can act as a behavioral antagonist.

  • Functional Group Volatility: The alcohol moiety often requires derivatization (e.g., acetylation) to match the volatility profile required for airborne pheromone plumes.

Comparative Analysis of Derivatives

The following table contrasts the performance of the parent alcohol against its two most common bioactive derivatives: the Acetate Ester and the Aldehyde .

Table 1: Functional Group Performance Matrix
Derivative ClassChemical StabilityVolatility ProfilePhysiological Response (EAG)Behavioral Role (Hypothesized)
Parent Alcohol (2,3-dimethylpent-2-en-1-ol)High Stable at RT; resistant to oxidation if stored properly.Moderate Short-range diffusion; requires close proximity for detection.Moderate (1.5 - 2.0 mV) Binds to general odorant receptors (ORs).Aggregation Synergist Often acts to stabilize the pheromone blend or reduce evaporation rates of esters.
Acetate Derivative (2,3-dimethylpent-2-en-1-yl acetate)High Hydrolytically stable in neutral pH; mimics natural pheromone esters.High Long-range plume formation; ideal for trap lures.High (3.0 - 5.5 mV) Specific binding to Pheromone Binding Proteins (PBPs).Primary Attractant Triggers upwind flight (anemotaxis) in Coleoptera.
Aldehyde Derivative (2,3-dimethylpent-2-enal)Low Prone to oxidation (to carboxylic acid) and polymerization.Very High Rapid burst release; short active life in field traps.Variable Can trigger high depolarization but often irritates sensory neurons at high doses.Short-Range Cue / Repellent High concentrations may signal overcrowding or toxicity.
Table 2: Isomeric Efficacy (E vs. Z)
Isomer ConfigurationPurity RequirementBioassay Response Index (RI)Notes
(E)-Isomer (Pure) >98%0.85 - 0.95 The "Gold Standard" for attraction.
(Z)-Isomer (Pure) >98%0.05 - 0.15 Often inactive or weakly repellent.
Racemic Mixture (50:50) N/A0.40 - 0.60 Activity is often reduced due to competitive inhibition by the (Z)-isomer at the receptor site.

Experimental Workflows & Protocols

To ensure scientific integrity, the validation process must move from molecular verification to physiological screening , and finally to behavioral confirmation .

Diagram 1: Synthesis & Validation Workflow

BioassayValidation Start Precursor (2,3-dimethylpent-2-en-1-ol) Deriv Derivatization (Acetylation / Oxidation) Start->Deriv Synthesis Purify HPLC/GC Purification (Isomer Separation) Deriv->Purify Crude Mix Check Purity Check (>98% E-isomer) Purify->Check Isolate Isomers Check->Purify Fail (<95%) EAG Physiological Screen (GC-EAD) Check->EAG Pass YTube Behavioral Assay (Y-Tube Olfactometer) EAG->YTube Active Depolarization Field Field Trapping (Ecological Validation) YTube->Field Positive Chemotaxis

Caption: A stepwise validation pipeline ensuring only isomerically pure candidates proceed to behavioral testing, minimizing false negatives caused by antagonistic isomers.

Protocol A: Electroantennographic Detection (GC-EAD)

Objective: Determine if the insect's peripheral nervous system can detect the derivative. This is a physiological "Yes/No" filter.

  • Preparation:

    • Excise the antenna of the target insect (e.g., Tribolium castaneum or Rhizopertha dominica) using micro-scissors.

    • Mount the antenna between two glass capillary electrodes filled with Kaissling saline solution (KCl, NaCl, CaCl₂, NaHCO₃ buffer).

    • Connect electrodes to a high-impedance AC/DC amplifier (10× gain).

  • Stimulus Delivery:

    • Inject 1 µL of the derivative (100 ng/µL in hexane) into a humidified air stream flowing over the antenna (500 mL/min).

    • Control: Hexane solvent blank.

    • Standard: Known pheromone (e.g., Dominicalure) as a positive control.

  • Data Analysis:

    • Record the depolarization amplitude (mV).

    • A response >2× the solvent noise floor is considered EAG Active .

Protocol B: Y-Tube Olfactometer Assay

Objective: Validate behavioral attraction (chemotaxis) versus mere physiological detection.

  • Setup:

    • Use a glass Y-tube (stem: 20 cm, arms: 15 cm) connected to a vacuum pump.

    • Airflow: 0.2 m/s, filtered through activated charcoal and humidified.

  • Procedure:

    • Arm A: Filter paper loaded with 10 µL of the test derivative (10 ng/µL).

    • Arm B: Filter paper with 10 µL solvent control (hexane).

    • Release a single insect at the base of the stem.

    • Observation: Record the choice when the insect crosses 1/3 into an arm and stays for >30 seconds.

    • Replication: n = 30 insects per derivative. Rotate the Y-tube every 5 insects to rule out directional bias.

  • Calculation:

    • Calculate Response Index (RI) :

      
      
      
    • Where

      
       = number in Treatment arm, 
      
      
      
      = number in Control arm.
    • RI > 0.5 indicates significant attraction.

Mechanism of Action

Understanding why the acetate derivative typically outperforms the alcohol is crucial for rational design. The acetate moiety facilitates transport through the sensillum lymph via Pheromone Binding Proteins (PBPs).

Diagram 2: Olfactory Signal Transduction

SignalTransduction Pore Olfactory Pore (Cuticle Entry) Lymph Sensillum Lymph Pore->Lymph Diffusion PBP Pheromone Binding Protein (PBP) Lymph->PBP Solubilization Complex Ligand-PBP Complex PBP->Complex Binding (Acetate specificity) Receptor Orco/OR Receptor Complex (Dendritic Membrane) Complex->Receptor Transport & Release Signal Action Potential (To Antennal Lobe) Receptor->Signal Ion Channel Opening

Caption: The acetate derivative of 2,3-dimethylpent-2-en-1-ol typically exhibits higher affinity for PBPs, enhancing transport across the aqueous sensillum lymph to the receptor.

References

  • Mori, K. (2010). Stereoselective Synthesis of Pheromones and the Biological Importance of Stereochemistry. Journal of Chemical Ecology .

  • Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology .

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Standard reference for GC-EAD protocols).
  • Plarre, R., & Vanderwel, D. C. (1999). Stored-Product Beetles. In Pheromones of Non-Lepidopteran Insects. CABI Publishing. (Context for allylic alcohol pheromones in Coleoptera).
  • BenchChem . (2025).[1] 2,3-Dimethylpent-2-en-1-ol Structure and Properties.

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Safety Operating Guide

2,3-dimethylpent-2-en-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2,3-Dimethylpent-2-en-1-ol

As a Senior Application Scientist, I frequently observe laboratories mishandling unsaturated aliphatic alcohols during the scale-up of drug development workflows. 2,3-dimethylpent-2-en-1-ol (C₇H₁₄O) is a highly versatile building block in multistep organic syntheses due to its reactive trisubstituted alkene and primary hydroxyl group[1]. However, these exact structural features—combined with its volatility—demand rigorous, causality-driven safety and disposal protocols. Mishandling this compound can lead to dangerous cross-reactions, particularly autoxidation or highly exothermic events when inadvertently mixed with incompatible reagents.

This guide provides a self-validating operational framework for the safe handling, classification, and disposal of 2,3-dimethylpent-2-en-1-ol waste streams.

Part 1: Physicochemical Hazard Profile & Causality

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the waste. 2,3-dimethylpent-2-en-1-ol carries the signal word "Warning" and is classified as a flammable liquid that causes skin, eye, and respiratory irritation[1].

Table 1: Quantitative Data & Hazard Causality

PropertyValue / ClassificationOperational Implication (The "Why")
Molecular Weight 114.19 g/mol As a volatile organic compound (VOC)[1], its vapors are heavier than air and can pool in unventilated waste storage areas, significantly increasing ignition risk[2].
Functional Groups Primary -OH, Trisubstituted C=CThe electron-rich double bond is highly susceptible to electrophilic attack and can react violently if mixed with strong oxidizers in a generic waste carboy[1].
EPA Waste Code D001 (Ignitable)Its flash point falls within the Resource Conservation and Recovery Act (RCRA) ignitability threshold (< 60°C / 140°F)[3]. Requires specialized hazardous waste manifesting.
Hazard Statements H226, H315, H319, H335Necessitates handling within a fume hood and dictates that waste containers must be tightly sealed to prevent vapor-induced respiratory irritation[1].

Part 2: Regulatory Routing and the EPA Alcohol Exemption

A common point of critical failure in laboratory waste management is the misapplication of the 4[4]. According to EPA RCRA regulations, aqueous solutions containing less than 24% alcohol by volume are exempt from the D001 ignitable hazardous waste classification[4].

However, because 2,3-dimethylpent-2-en-1-ol is typically utilized as a pure reagent or dissolved in non-aqueous organic solvents during synthesis, waste streams containing this chemical almost never qualify for this exemption. Unless the waste is heavily diluted in a strictly aqueous workflow (>50% water by weight and <24% alcohol by volume), it must be treated as a D001 Ignitable Hazardous Waste [3][4].

Waste Routing Visualization

The following logical decision tree dictates the routing of 2,3-dimethylpent-2-en-1-ol waste, illustrating the critical path from generation to final destruction.

WasteRouting Start 2,3-dimethylpent-2-en-1-ol Waste Generated IsAqueous Mixed with aqueous solvent? Start->IsAqueous CheckExempt Alcohol < 24% & Water > 50%? IsAqueous->CheckExempt Yes D001 RCRA D001 Ignitable Hazardous Waste IsAqueous->D001 No (Pure/Organic) Exempt EPA Alcohol Exemption Applies CheckExempt->Exempt Yes CheckExempt->D001 No Store Store in HDPE/Glass (Flammables Cabinet) Exempt->Store Non-RCRA handling Segregate Segregate from Oxidizers & Strong Acids D001->Segregate Segregate->Store Incinerate Manifest for High-Temp Incineration Store->Incinerate

Decision matrix for RCRA D001 classification and disposal routing of 2,3-dimethylpent-2-en-1-ol.

Part 3: Self-Validating Disposal Methodology

This step-by-step protocol is designed as a closed-loop, self-validating system: each operational step contains a built-in verification check to ensure absolute EHS compliance.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 2,3-dimethylpent-2-en-1-ol waste entirely from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) and strong mineral acids.

  • Causality: The trisubstituted double bond can undergo rapid, highly exothermic epoxidation or oxidative cleavage if inadvertently mixed with oxidizers in a communal waste carboy[1].

  • Validation: Check the waste log of the target carboy before pouring. If any halogenated solvents or oxidizers are listed, halt the transfer and initiate a new, dedicated "Non-Halogenated Organic Waste" container.

Step 2: Primary Containment

  • Action: Transfer the chemical waste into a high-density polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE and glass are chemically inert to aliphatic alcohols. Amber glass prevents UV-initiated autoxidation of the double bond, which could slowly generate explosive peroxides over prolonged storage periods.

  • Validation: Inspect the cap. Ensure the container cap features a vented pressure-relief mechanism if the waste is to be stored for more than 30 days. This prevents dangerous vapor pressure buildup from the volatile alcohol.

Step 3: Labeling and RCRA Coding

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Mark the primary hazard as "Flammable" and write the EPA Waste Code "D001"[3].

  • Causality: Unlabeled waste leads to "unknowns," which require costly analytical testing before disposal and pose a severe, immediate risk to EHS personnel.

  • Validation: Audit the label. The label must list the exact percentage composition (e.g., "2,3-dimethylpent-2-en-1-ol 15%, Hexanes 85%") and the accumulation start date.

Step 4: Storage and Staging

  • Action: Store the sealed waste container in a grounded, NFPA-approved flammable storage cabinet.

  • Causality: Grounding prevents static electricity discharge, which acts as a primary ignition source for D001 VOC vapors[3].

  • Validation: Check the environment. Confirm the cabinet is actively ventilated or located in a temperature-controlled room away from direct sunlight or heat sources.

Step 5: Manifesting and Vendor Handoff

  • Action: Schedule a pickup with a certified hazardous waste disposal vendor for high-temperature incineration.

  • Causality: High-temperature incineration completely oxidizes the carbon backbone to CO₂ and H₂O, eliminating environmental contamination risks. Drain disposal of this chemical is strictly prohibited and illegal under environmental laws.

  • Validation: Review the manifest. Ensure the Uniform Hazardous Waste Manifest accurately reflects the D001 code and the total volume before signing custody over to the vendor.

Part 4: Emergency Spill Protocol

If a spill occurs during waste transfer or handling, execute the following procedural logic:

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and nearby electrical equipment.

  • Containment: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, spill-control sand, or specialized HazMat pads). Do NOT use combustible materials like standard paper towels.

  • Collection: Use non-sparking tools (e.g., brass or conductive plastic scoops) to collect the saturated absorbent.

  • Disposal: Place the cleanup materials into a secondary sealed, labeled container and manage the entire package as D001 ignitable hazardous waste[3].

References

  • PubChem. "2,3-Dimethylpent-2-en-1-ol | C7H14O | CID 12815294". National Institutes of Health (NIH).[Link]

  • Hazardous Waste Experts. "Does the EPA Alcohol Exemption Apply to Your Business?". Hazardous Waste Experts. [Link]

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". United States Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 2,3-dimethylpent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2 / 90388-39-9) is a branched allylic alcohol. Unlike simple saturated alcohols (e.g., pentanol), the allylic double bond significantly increases its chemical reactivity and potential for irritation. While it lacks the extreme acute toxicity of parent allyl alcohol, it presents distinct hazards regarding skin absorption, severe eye irritation, and flammability.

Immediate Hazard Profile (GHS Classification):

Hazard Class Category Statement
Flammable Liquid Cat 3 H226: Flammable liquid and vapor.
Skin Irritation Cat 2 H315: Causes skin irritation.[1][2]
Eye Irritation Cat 2A H319: Causes serious eye irritation.[1]

| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3] |

The PPE Firewall: Selection & Causality

Protecting against allylic alcohols requires a "defense-in-depth" strategy. Standard latex gloves are insufficient due to poor organic solvent resistance.

A. Hand Protection (The Critical Barrier)

Protocol: Double-gloving is mandatory for all handling >10 mL.

Glove MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil~15-30 minsSplash Only. Use as an inner glove or for rapid transfers. Change immediately upon splash.
Nitrile (Extended Cuff) 8-10 mil>60 minsStandard Handling. Primary outer glove for synthesis and rotovap operations.
Silver Shield / Laminate Multi-layer>480 minsSpill Response. Required for cleaning spills >50 mL or prolonged immersion.
  • Scientific Rationale: Allylic alcohols possess a polarity that allows them to permeate thin latex and vinyl rapidly. Nitrile provides a physical barrier, but the "en-ol" structure can swell the polymer matrix over time, necessitating the "Splash & Change" rule [1].

B. Eye & Face Protection[1][2][3][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields.

  • Reasoning: Liquid allylic alcohols are lachrymators and severe irritants. A direct splash can cause corneal opacity. Vapors can bypass safety glasses; goggles provide the necessary seal [2].

C. Respiratory Protection[1][2][3][5][6]
  • Primary Control: Chemical Fume Hood (See Section 3).

  • Secondary (Emergency/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

  • Note: Do not rely on N95 masks; they offer zero protection against organic vapors.

Engineering Controls & Visualization

The volatility of 2,3-dimethylpent-2-en-1-ol requires strict atmospheric control.

Ventilation Standards:

  • Device: Chemical Fume Hood.

  • Face Velocity: 100 fpm (0.5 m/s) ± 20%.

  • Sash Height: Working height <18 inches.

Decision Matrix: PPE Selection Logic

The following logic gate determines the required protection level based on operational volume and duration.

PPE_Selection Start Task Assessment Volume Volume > 50 mL? Start->Volume Duration Duration > 30 mins? Volume->Duration No Level3 LEVEL 3: High Risk Silver Shield Gloves + Face Shield + Goggles + Fume Hood Volume->Level3 Yes (Spill/Bulk) Level2 LEVEL 2: Enhanced Double Nitrile (8 mil outer) + Splash Goggles + Fume Hood Duration->Level2 Yes Duration->Level2 No (Always Baseline) Level1 LEVEL 1: Standard Nitrile (4 mil) + Glasses (INSUFFICIENT) Level1->Start REJECTED

Figure 1: PPE Decision Matrix. Note that standard safety glasses (Level 1) are rejected for this chemical class due to eye irritation risks.

Operational Protocol: Step-by-Step

This workflow integrates safety checks into the experimental process.

Phase 1: Pre-Synthesis Preparation
  • Inspect Glassware: Ensure no star cracks in flasks (heat stress from reflux can cause failure).

  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon.

    • Why: Allylic alcohols can undergo oxidative degradation or polymerization when exposed to atmospheric oxygen and heat [3].

  • Cold Trap Check: If using a vacuum line/rotovap, ensure the cold trap is filled (Dry Ice/Acetone or liquid N2) to prevent vapor migration to the pump oil.

Phase 2: Handling & Transfer
  • Cannula Transfer: For volumes >100 mL, use positive pressure transfer rather than pouring.

  • Syringe Handling: If using needles, employ the "one-hand scoop" method for recapping to prevent sticks.

  • Quenching: If used in a reaction (e.g., Grignard or oxidation), quench slowly at 0°C. The double bond makes the molecule susceptible to exotherms during acidic workups.

Phase 3: Post-Work Cleanup
  • Wipe Down: Clean all surfaces with a detergent solution, followed by water. Do not use Acetone immediately, as it may spread the organic residue if not fully removed first.

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure no outer surface touches skin. Wash hands with soap and water for 60 seconds immediately after.

Emergency Response Protocols

Scenario A: Skin Exposure[3][5][7]
  • Immediate Action: Move to safety shower/sink.

  • Flush: Rinse with tepid water for 15 minutes .

  • Remove: Peel off clothing while under the water stream.

  • Do Not: Do not apply neutralizing agents or salves (these can trap heat or chemicals).

Scenario B: Spills (>10 mL)

Follow the S.I.N. protocol: S afety, I solation, N eutralization.

Spill_Response Detect Spill Detected Evacuate 1. Evacuate Immediate Area (Vapor Risk) Detect->Evacuate PPE 2. Don PPE (Splash Goggles + Laminate Gloves) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Dispose 4. Disposal Seal in Bag -> Haz Waste Container Contain->Dispose

Figure 2: Spill Response Workflow. Speed is critical to prevent vapor buildup.

Disposal & Waste Management

Proper segregation prevents dangerous side reactions in the waste stream.

Waste StreamClassificationInstructions
Liquid Organic Non-HalogenatedSegregate from oxidizers (e.g., Nitric Acid) and strong acids.[4] The double bond can react violently with oxidizers.
Solid Waste Contaminated DebrisGloves, paper towels, and pipettes go into "Solid Hazardous Waste" (double-bagged).
Aqueous Waste Trace OrganicsIf extraction was performed, aqueous layers must be checked for pH and organic content before disposal.

Critical Warning: Never mix allylic alcohol waste with Piranha solution or Chromic acid. This will cause an immediate explosion [4].

References

  • National Institutes of Health (PubChem). (2025). 2,3-Dimethylpent-2-en-1-ol (Compound Summary).[3][5][6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.